molecular formula C7H5N3O2 B1323379 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1019108-05-4

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B1323379
CAS No.: 1019108-05-4
M. Wt: 163.13 g/mol
InChI Key: NRVIZYWYHXROKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVIZYWYHXROKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618423
Record name 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019108-05-4
Record name 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. The IUPAC name for its common tautomeric form is 1H-imidazo[4,5-b]pyridine-5-carboxylic acid.[1] It is identified by the CAS Number 1019108-05-4.[1][2][3][4][5]

Below is a diagram illustrating the chemical structure of this compound.

synthesis_workflow reactant_prep Prepare Reactant Mixture (Diaminopyridine + Aldehyde/Carboxylic Acid in Solvent) catalyst_add Add Catalyst (e.g., Acetic Acid or PPA) reactant_prep->catalyst_add reaction Reaction (Conventional Heating or Microwave) catalyst_add->reaction workup Workup (Precipitation and Filtration) reaction->workup purification Purification (Recrystallization and Analysis) workup->purification product Pure Imidazo[4,5-b]pyridine Derivative purification->product logical_relationship cluster_synthesis Drug Development Pathway cluster_moa Mechanism of Action start_compound 3H-Imidazo[4,5-b]pyridine- 5-carboxylic acid synthesis_step Synthesis of Azaspirocyclic Compounds start_compound->synthesis_step d3_antagonist Dopamine D3 Antagonist synthesis_step->d3_antagonist d3_receptor Dopamine D3 Receptor d3_antagonist->d3_receptor Blocks dopamine Dopamine dopamine->d3_receptor Binds to downstream Downstream Signaling (e.g., Neurological Pathways) d3_receptor->downstream

References

An In-depth Technical Guide to the Synthesis of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid from Diaminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3H-imidazo[4,5-b]pyridine-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry, starting from diaminopyridine precursors. The synthesis is a multi-step process involving the strategic introduction of functional groups onto the pyridine ring, followed by the crucial cyclization to form the fused imidazole ring. This document details the necessary experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic logic through workflow diagrams.

Synthetic Strategy Overview

The most logical and well-documented approach to the synthesis of this compound involves a three-stage process. This strategy begins with the synthesis of a key intermediate, 2,3-diaminopyridine-5-carboxylic acid, which is then cyclized to form the target imidazopyridine ring system.

The overall synthetic workflow can be summarized as follows:

synthesis_overview 2-Amino-5-pyridinecarboxylic_Acid 2-Amino-5-pyridinecarboxylic_Acid 2-Amino-3-nitro-5-pyridinecarboxylic_Acid 2-Amino-3-nitro-5-pyridinecarboxylic_Acid 2-Amino-5-pyridinecarboxylic_Acid->2-Amino-3-nitro-5-pyridinecarboxylic_Acid Nitration 2,3-Diaminopyridine-5-carboxylic_Acid 2,3-Diaminopyridine-5-carboxylic_Acid 2-Amino-3-nitro-5-pyridinecarboxylic_Acid->2,3-Diaminopyridine-5-carboxylic_Acid Reduction 3H-Imidazo[4,5-b]pyridine-5-carboxylic_Acid 3H-Imidazo[4,5-b]pyridine-5-carboxylic_Acid 2,3-Diaminopyridine-5-carboxylic_Acid->3H-Imidazo[4,5-b]pyridine-5-carboxylic_Acid Cyclization

Figure 1: Overall synthetic workflow for this compound.

This guide will now delve into the detailed experimental protocols for each of these critical steps.

Synthesis of the Key Intermediate: 2,3-Diaminopyridine-5-carboxylic Acid

The synthesis of the diaminopyridine precursor is achieved in two primary steps: the nitration of 2-amino-5-pyridinecarboxylic acid, followed by the reduction of the resulting nitro-amino derivative.

Step 1: Nitration of 2-Amino-5-pyridinecarboxylic Acid

The introduction of a nitro group at the 3-position of the pyridine ring is a crucial step. This is typically achieved by treating the starting material with a mixture of concentrated sulfuric and nitric acids. The reaction conditions must be carefully controlled to favor the desired regioselectivity.

Experimental Protocol:

A detailed procedure analogous to the nitration of similar 2-aminopyridines is as follows:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 500 mL of concentrated sulfuric acid (sp. gr. 1.84).

  • Cool the flask in an ice bath and add 0.5 moles of 2-amino-5-pyridinecarboxylic acid portion-wise, ensuring the temperature does not exceed 5°C.

  • Once the addition is complete, add 0.57 moles of 95% nitric acid dropwise with vigorous stirring, maintaining the temperature at 0°C.

  • After the addition, continue stirring the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Finally, heat the reaction mixture to 50-60°C and maintain this temperature for 1 hour.

  • Cool the reaction mixture and carefully pour it onto 5 liters of crushed ice.

  • Neutralize the resulting solution with a 40% sodium hydroxide solution to precipitate the product.

  • Collect the yellow precipitate of 2-amino-3-nitro-5-pyridinecarboxylic acid by filtration, wash thoroughly with water until the washings are sulfate-free, and dry.

Table 1: Quantitative Data for the Nitration of 2-Amino-5-pyridinecarboxylic Acid (Analogous Procedure)

ParameterValueReference
Starting Material2-Amino-5-bromopyridine (analogous)[1]
Moles of Starting Material0.5 mol[1]
Moles of Nitric Acid0.57 mol[1]
Reaction Temperature0°C to 60°C[1]
Reaction Time3 hours[1]
YieldNot specified for the carboxylic acid derivative-
Step 2: Reduction of 2-Amino-3-nitro-5-pyridinecarboxylic Acid

The reduction of the nitro group to an amine is the final step in the synthesis of the key diaminopyridine intermediate. A common and effective method for this transformation is the use of reduced iron in an acidic ethanol-water mixture.

Experimental Protocol:

The following protocol is adapted from the reduction of 2-amino-5-bromo-3-nitropyridine[1]:

  • In a round-bottom flask fitted with a reflux condenser, place 0.05 moles of 2-amino-3-nitro-5-pyridinecarboxylic acid, 30 g of reduced iron powder, 40 mL of 95% ethanol, and 10 mL of water.

  • Add 0.5 mL of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture on a steam bath under reflux for 1 hour.

  • After the reaction is complete, filter the hot mixture to remove the iron residue.

  • Wash the iron residue with three 10 mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • Recrystallize the dark residue from water to obtain pure 2,3-diaminopyridine-5-carboxylic acid.

Table 2: Quantitative Data for the Reduction of 2-Amino-3-nitro-5-pyridinecarboxylic Acid (Analogous Procedure)

ParameterValueReference
Starting Material2-Amino-5-bromo-3-nitropyridine (analogous)[1]
Moles of Starting Material0.05 mol[1]
Reducing AgentReduced Iron[1]
Solvent SystemEthanol/Water/HCl[1]
Reaction TemperatureReflux[1]
Reaction Time1 hour[1]
YieldNot specified for the carboxylic acid derivative-

Cyclization to this compound

The final and defining step in the synthesis is the formation of the fused imidazole ring. This is achieved through the cyclization of the 2,3-diaminopyridine-5-carboxylic acid with a one-carbon source. Formic acid is a commonly used and effective reagent for this transformation.

cyclization_pathway 2,3-Diaminopyridine-5-carboxylic_Acid 2,3-Diaminopyridine-5-carboxylic_Acid Intermediate Intermediate 2,3-Diaminopyridine-5-carboxylic_Acid->Intermediate + Formic Acid - H2O 3H-Imidazo[4,5-b]pyridine-5-carboxylic_Acid 3H-Imidazo[4,5-b]pyridine-5-carboxylic_Acid Intermediate->3H-Imidazo[4,5-b]pyridine-5-carboxylic_Acid Intramolecular Cyclization - H2O

Figure 2: Cyclization of 2,3-diaminopyridine-5-carboxylic acid with formic acid.

Experimental Protocol:

Based on a similar cyclization of a substituted diaminopyridine[2], the following protocol can be applied:

  • In a round-bottom flask equipped with a reflux condenser, place the synthesized 2,3-diaminopyridine-5-carboxylic acid.

  • Add an excess of 100% formic acid to the flask.

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Table 3: Quantitative Data for the Cyclization Reaction (Analogous Procedure)

ParameterValueReference
Starting Material5-Methyl-3,4-diaminopyridine (analogous)[2]
Reagent100% Formic Acid[2]
Reaction TemperatureReflux[2]
Reaction Time6 hours[2]
YieldNot specified for the 5-carboxylic acid derivative-

Conclusion

The synthesis of this compound from diaminopyridine precursors is a robust and well-precedented process. The key to a successful synthesis lies in the careful execution of the nitration and reduction steps to generate the crucial 2,3-diaminopyridine-5-carboxylic acid intermediate. The final cyclization with formic acid provides a direct route to the desired imidazopyridine scaffold. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to produce this important heterocyclic compound for further investigation and application. It is recommended that small-scale trials are conducted to optimize the reaction conditions for each step to maximize yields and purity.

References

Spectroscopic and Structural Elucidation of 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molecular Structure

The chemical structure of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 1019108-05-4) is presented below. The numbering of the atoms is crucial for the assignment of spectroscopic signals, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5 - 9.0SingletH2
~8.0 - 8.5DoubletH6 or H7
~7.5 - 8.0DoubletH6 or H7
>10Broad SingletCOOH
>12Broad SingletImidazole NH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165 - 175C=O (Carboxylic Acid)
~140 - 155Aromatic C-N
~130 - 145Aromatic C-H
~115 - 130Aromatic C-C

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
3200 - 2500 (broad)O-H stretch (Carboxylic Acid)
~3100N-H stretch (Imidazole)
~3000Aromatic C-H stretch
~1700C=O stretch (Carboxylic Acid)
1600 - 1450C=C and C=N stretching (Aromatic)

Table 4: Predicted Mass Spectrometry Data

m/zIon
164.04[M+H]⁺
162.03[M-H]⁻
119.04[M-COOH]⁺

Molecular Formula: C₇H₅N₃O₂. Molecular Weight: 163.13 g/mol .

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization for the specific compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (e.g., from COOH and NH).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Acquisition:

    • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be used.

    • Mass Range: m/z 50-500.

    • Analysis: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Data Processing: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a newly synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Data Interpretation & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report & Publication Structure_Validation->Final_Report

Solubility of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility information, comparative data from structurally related molecules, and comprehensive experimental protocols for determining both kinetic and thermodynamic solubility.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system, with a carboxylic acid functional group. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability.

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)SolubleThe polar aprotic nature of DMSO is well-suited for dissolving a wide range of organic molecules, including heterocyclic compounds. Its use as a solvent for NMR and in vitro assays of similar compounds suggests good solubility.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving many polar and nonpolar compounds.
MethanolSparingly SolubleAs a polar protic solvent, methanol can engage in hydrogen bonding, which may facilitate the dissolution of the carboxylic acid and the nitrogen-containing rings.
WaterPoorly SolubleWhile the carboxylic acid and heterocyclic nitrogens can form hydrogen bonds with water, the overall aromatic scaffold may limit aqueous solubility, particularly at neutral pH. Solubility is expected to increase in acidic or basic aqueous solutions.
Dichloromethane (DCM)Very Poorly SolubleThe nonpolar nature of DCM makes it a poor solvent for this polar, hydrogen-bond-donating compound.
HexanesInsolubleThe nonpolar nature of hexanes makes it unsuitable for dissolving this polar compound.
Comparative Solubility of Structurally Related Compounds

To provide a more quantitative context, the following table summarizes the solubility of structurally similar compounds, such as picolinic acid (pyridine-2-carboxylic acid) and imidazole. These molecules share key structural features with this compound, namely the pyridine-carboxylic acid and imidazole moieties.

Table 2: Quantitative Solubility of Structurally Related Compounds

CompoundSolventSolubilityReference(s)
Picolinic AcidWaterModerately Soluble[1]
EthanolSoluble[2]
ChloroformSoluble[1]
Isonicotinic AcidWater5.2 g/L (20 °C)[3]
Hot WaterMore Soluble[3]
Ethanol (boiling)Almost Insoluble[3]
ImidazoleWater63.3 g/100mL (20 °C)[4]
EthanolVery Soluble[4]
Diethyl EtherSoluble[4]
BenzeneSlightly Soluble[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocols for kinetic and thermodynamic solubility assays are provided.

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][6][7]

Objective: To determine the concentration at which a compound, upon addition from a DMSO stock, precipitates in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom for UV analysis or opaque for nephelometry)

  • Multichannel pipettes

  • Plate shaker

  • Nephelometer or UV/Vis microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[8]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering compared to the buffer control indicates precipitation.

    • UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection stock Prepare 10 mM Stock in 100% DMSO serial_dil Serial Dilution in DMSO stock->serial_dil add_buffer Add to PBS (pH 7.4) in 96-well plate serial_dil->add_buffer incubate Incubate & Shake (2 hours) add_buffer->incubate nephelometry Nephelometry (Light Scattering) incubate->nephelometry uv_vis UV/Vis Spectroscopy (Absorbance of Supernatant) incubate->uv_vis result Determine Kinetic Solubility nephelometry->result uv_vis->result

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Shake-Flask) Solubility Assay

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution.[9][10]

Objective: To determine the concentration of a saturated solution of a compound at equilibrium.

Materials:

  • Solid this compound

  • Selected solvent (e.g., DMSO, water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Suspension: Add an excess amount of solid this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: After equilibration, allow the suspension to settle. Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a syringe filter.

  • Quantification: Prepare a calibration curve of the compound using known concentrations. Analyze the filtered supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.

Involvement in Signaling Pathways

Imidazo[4,5-b]pyridine derivatives are known to interact with various biological targets. For instance, some have been investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancer. While the specific role of this compound has not been extensively reported, its structural class suggests potential for investigation as a modulator of such pathways.

Caption: Potential inhibition of the JAK/STAT pathway.

Conclusion

While specific quantitative solubility data for this compound is sparse, this guide provides researchers with the necessary tools to assess its solubility profile. By understanding its qualitative characteristics, comparing it to structurally similar molecules, and employing standardized experimental protocols, scientists in drug discovery and development can effectively work with this compound. The provided methodologies for kinetic and thermodynamic solubility determination will enable the generation of crucial data for lead optimization, formulation development, and ensuring the reliability of in vitro and in vivo studies.

References

The Therapeutic Potential of 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3H-imidazo[4,5-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities. This technical guide focuses on the 5-carboxylic acid derivatives of this core, exploring their potential as therapeutic agents by examining their interactions with key molecular targets implicated in oncology and inflammation. We provide an in-depth analysis of the preclinical data, detailed experimental protocols for assessing compound activity, and visual representations of the relevant signaling pathways to guide further research and development in this promising area.

Introduction

The structural similarity of imidazo[4,5-b]pyridines to endogenous purines allows them to interact with a wide range of biological targets, particularly ATP-binding sites within enzymes such as kinases.[1] The addition of a 5-carboxylic acid moiety can modulate the physicochemical properties of these compounds, potentially enhancing their potency, selectivity, and pharmacokinetic profiles. This guide synthesizes the current understanding of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid derivatives and their analogues as inhibitors of critical protein families, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Cyclooxygenase (COX) enzymes.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of 3H-imidazo[4,5-b]pyridine derivatives is primarily linked to their ability to inhibit key enzymes involved in cell signaling and inflammation.

Aurora Kinases: Regulators of Mitosis

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[2] Their dysregulation can lead to genomic instability and tumorigenesis.[3] Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, making them attractive candidates for cancer therapy.[4]

dot

Aurora_Kinase_Signaling_Pathway cluster_proliferation Cell Proliferation & Survival cluster_targets Downstream Effectors Proliferation Proliferation Apoptosis_Inhibition Inhibition of Apoptosis p53 p53 p53->Apoptosis_Inhibition Induces Apoptosis BRCA1 BRCA1 NF-kB NF-κB NF-kB->Proliferation PI3K/Akt/mTOR PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR->Proliferation PLK1 PLK1 PLK1->Proliferation Aurora_A Aurora A Kinase Aurora_A->p53 Phosphorylates & Inhibits Aurora_A->BRCA1 Phosphorylates & Inhibits Aurora_A->NF-kB Activates Aurora_A->PI3K/Akt/mTOR Activates Aurora_A->PLK1 Activates Inhibitor 3H-Imidazo[4,5-b]pyridine -5-carboxylic acid derivative Inhibitor->Aurora_A

Caption: Aurora A Kinase Signaling Pathway and Point of Inhibition.

Cyclin-Dependent Kinase 9 (CDK9): A Key Transcriptional Regulator

CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb).[5] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including anti-apoptotic proteins and oncogenes like MYC and MCL-1.[4][5] The dysregulation of the CDK9 pathway is a hallmark of several cancers.[1][6] Imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9, leading to the suppression of oncogene transcription and induction of apoptosis in cancer cells.[7]

dot

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_output Cellular Outcomes RNA_Pol_II RNA Polymerase II Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Enables Oncogene_Expression Expression of MYC, MCL-1 Transcription_Elongation->Oncogene_Expression Cell_Survival Tumor Cell Survival Oncogene_Expression->Cell_Survival CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) CDK9_CyclinT->RNA_Pol_II Phosphorylates Ser2 of CTD Inhibitor 3H-Imidazo[4,5-b]pyridine -5-carboxylic acid derivative Inhibitor->CDK9_CyclinT

Caption: CDK9 Signaling Pathway and Point of Inhibition.

Tropomyosin Receptor Kinases (Trks): Mediators of Neuronal and Cancer Cell Signaling

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and maintenance of the nervous system.[8] However, aberrant Trk signaling, often due to gene fusions, is implicated in the growth and survival of various cancers.[9] The binding of neurotrophins to Trk receptors activates downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[9][10] Imidazo[4,5-b]pyridines have been developed as potent Trk inhibitors, demonstrating anti-tumor effects in preclinical models.

dot

Trk_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Responses RAS_MAPK RAS/MAPK Pathway Proliferation Proliferation RAS_MAPK->Proliferation PI3K_Akt PI3K/Akt Pathway Survival Survival PI3K_Akt->Survival Neurotrophin Neurotrophin (e.g., NGF) TrkA_Receptor TrkA Receptor Neurotrophin->TrkA_Receptor Binds & Activates TrkA_Receptor->RAS_MAPK Activates TrkA_Receptor->PI3K_Akt Activates Inhibitor 3H-Imidazo[4,5-b]pyridine -5-carboxylic acid derivative Inhibitor->TrkA_Receptor

Caption: TrkA Signaling Pathway and Point of Inhibition.

Cyclooxygenase-2 (COX-2): A Key Enzyme in Inflammation and Carcinogenesis

COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] Overexpression of COX-2 has also been linked to the development and progression of several types of cancer.[11] Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been shown to be potent and selective inhibitors of COX-2, suggesting their potential as anti-inflammatory and anti-cancer agents with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[12][13]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 3H-imidazo[4,5-b]pyridine derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity of 3H-Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound IXCDK90.63MCF-7, HCT116[7]
Compound VIIICDK90.81MCF-7, HCT116[7]
Compound ICDK91.32MCF-7, HCT116[7]
Sorafenib (Reference)CDK90.76-[7]

Table 2: Anti-inflammatory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

Compound IDCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity Index (COX-1/COX-2)Reference
3c>10017.6>5.68[12]
3f21.89.22.37[12]
3h>10018.2>5.49[12]

Table 3: Antiproliferative Activity of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives

Compound IDMCF-7 (Breast Cancer) GI50 (µg/mL)BT-474 (Breast Cancer) GI50 (µg/mL)Reference
3h12.525[14][15]
3j2512.5[14][15]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of this compound derivatives.

dot

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination COX_Assay COX Inhibition Assay (Fluorometric) COX_Assay->IC50_Determination MTT_Assay Cell Viability Assay (MTT) Western_Blot Western Blotting (Target Phosphorylation) MTT_Assay->Western_Blot Cellular_Potency Assess Cellular Potency & Target Engagement Western_Blot->Cellular_Potency Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Kinase_Assay Compound_Synthesis->COX_Assay IC50_Determination->MTT_Assay

Caption: General Experimental Workflow for Inhibitor Screening.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to determine the IC50 of an inhibitor against purified kinases such as Aurora, CDK9, or TrkA.

  • Reagent Preparation :

    • Prepare a serial dilution of the test this compound derivative in 100% DMSO.

    • Further dilute these stock solutions in the appropriate kinase buffer to achieve a 4X final concentration. The final DMSO concentration should not exceed 1%.[16]

    • Prepare a 4X solution of the recombinant kinase (e.g., Aurora A, CDK9/Cyclin T1, TrkA) in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[16][17][18]

    • Prepare a 2X solution of the appropriate substrate and ATP in kinase buffer.[17][18]

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the 4X inhibitor solution or DMSO for control wells.[17]

    • Add 2.5 µL of the 4X recombinant kinase solution.[17]

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.[17]

    • Cover the plate and incubate for 60 minutes at room temperature.[17]

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19][20]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[19][20]

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[21]

  • Cell Plating :

    • Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[22]

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[22]

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[22]

  • MTT Addition and Incubation :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[21][22]

    • A purple precipitate (formazan) should be visible under a microscope in viable cells.

  • Solubilization and Measurement :

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21][22]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 or IC50 value from the dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the IC50 values of a compound for COX-1 and COX-2 enzymes.[23]

  • Reagent Preparation :

    • Prepare serial dilutions of the test compound.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Enzymatic Reaction :

    • In a 96-well plate, mix the COX assay buffer, COX cofactor, COX probe, and either COX-1 or COX-2 enzyme.[23]

    • Add the test compound solution or vehicle control.

    • Initiate the reaction by adding arachidonic acid.[23]

  • Measurement :

    • Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-15 minutes at 25°C.[23]

  • Data Analysis :

    • Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).[12]

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their ability to potently and, in some cases, selectively inhibit key kinases and enzymes involved in cancer and inflammation provides a strong rationale for their continued investigation. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the full spectrum of their biological targets through broader screening panels may uncover novel mechanisms of action and expand their therapeutic applications. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance this exciting class of molecules towards clinical realization.

References

In Silico Modeling and Docking of 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, including protein kinases and synthases. This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3H-Imidazo[4,5-b]pyridine derivatives, with a focus on providing a framework for the potential investigation of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid. Due to the limited availability of specific studies on this exact molecule, this paper will draw upon data from closely related analogs to illustrate the methodologies and potential outcomes of such computational analyses.

Introduction to In Silico Modeling in Drug Discovery

Molecular modeling and computational chemistry have become indispensable tools in modern drug discovery.[1] These techniques allow for the rapid and cost-effective evaluation of small molecules for their potential to interact with specific biological targets. Molecular docking, a key component of in silico modeling, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] This information is crucial for understanding the potential mechanism of action of a compound and for guiding the design of more potent and selective inhibitors. The imidazo[4,5-b]pyridine core, due to its versatile biological activity, has been the subject of numerous such studies.[2][3]

Molecular Targets for 3H-Imidazo[4,5-b]pyridine Derivatives

Derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have been investigated for their inhibitory activity against a range of therapeutic targets. Notable examples include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several studies have explored imidazo[4,5-b]pyridine derivatives as inhibitors of CDK2 and CDK9.[3][4]

  • Lumazine Synthase: This enzyme is involved in the riboflavin biosynthesis pathway in microorganisms and is absent in humans, making it an attractive target for the development of novel antimicrobial agents.[5][6]

  • Aurora Kinases: These are serine/threonine kinases that play a key role in mitosis, and their overexpression is linked to tumorigenesis.[7]

Quantitative Data from Docking Studies of 3H-Imidazo[4,5-b]pyridine Analogs

Table 1: Exemplary Docking Scores of 3H-Imidazo[4,5-b]pyridine Derivatives against Lumazine Synthase

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Derivative 1iMycobacterium tuberculosis Lumazine Synthase-8.5H-bonding, hydrophobic, aromatic, and van der Waals interactions[5][6]
Derivative 2fMycobacterium tuberculosis Lumazine Synthase-8.2H-bonding, hydrophobic, aromatic, and van der Waals interactions[5][6]

Table 2: Exemplary Docking Scores of Imidazo[4,5-b]pyridine Derivatives against Protein Kinases

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Derivative ICDK9Superior to natural ligandNot specified[3]
Derivative VIIcCDK9Superior to natural ligandNot specified[3]
Generic DerivativeAurora A KinaseNot specifiedIdentified key structural requirements[7]

Experimental Protocols for Molecular Docking

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand structures to analyzing the results. The following protocol is a generalized representation based on methodologies reported for imidazopyridine derivatives.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional coordinates of the target protein are typically obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. This is often performed using software packages like Schrödinger's Protein Preparation Wizard or AutoDockTools.

  • Ligand Structure Preparation: The 3D structure of the ligand, in this case, a 3H-imidazo[4,5-b]pyridine derivative, is generated and optimized using a molecular modeling program. This involves generating a low-energy conformation of the molecule.

Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Algorithm: A docking program, such as AutoDock, Glide, or GOLD, is used to explore the conformational space of the ligand within the defined grid and to score the different poses based on a scoring function. Genetic algorithms are commonly employed to efficiently search for the best binding mode.

  • Pose Selection and Analysis: The resulting docked poses are ranked based on their docking scores, which estimate the binding affinity. The top-ranked poses are then visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.

Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following are Graphviz diagrams representing a typical molecular docking workflow and a simplified signaling pathway that could be targeted by 3H-imidazo[4,5-b]pyridine derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Data Bank (PDB) PrepProtein Protein Preparation (Add Hydrogens, Remove Water) PDB->PrepProtein Retrieve Structure Ligand Ligand Structure Generation PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Optimize Geometry Grid Grid Generation (Define Active Site) PrepProtein->Grid Dock Molecular Docking (e.g., AutoDock, Glide) PrepLigand->Dock Grid->Dock Analysis Pose Analysis & Scoring Dock->Analysis Results Binding Affinity & Interactions Analysis->Results Lead Lead Results->Lead Identify Lead Compound

Caption: A generalized workflow for in silico molecular docking studies.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse Inhibitor 3H-Imidazo[4,5-b]pyridine Derivative Inhibitor->KinaseCascade Inhibition

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Conclusion and Future Directions

In silico modeling and molecular docking are powerful tools for the rational design and discovery of novel therapeutic agents. While direct computational studies on this compound are yet to be extensively reported, the existing research on analogous compounds provides a strong foundation for such investigations. The methodologies and data presented in this guide offer a roadmap for researchers to explore the potential of this specific molecule as an inhibitor of various disease-relevant targets. Future studies should focus on performing detailed docking and molecular dynamics simulations of this compound against a panel of clinically relevant targets, followed by in vitro validation of the computational predictions. This integrated approach will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.

References

The Imidazo[4,5-b]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural analogy to purines. This core structure has proven to be a versatile template for the design of a wide array of biologically active molecules, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the discovery and history of imidazo[4,5-b]pyridine compounds, their synthesis, and their evolution as potent modulators of key cellular signaling pathways.

Discovery and History

The imidazo[4,5-b]pyridine ring system is a classic example of a bioisostere of purine, where a nitrogen atom in the purine's pyrimidine ring is replaced by a CH group. This structural similarity has been a guiding principle in the exploration of its biological activities. While pinpointing the exact first synthesis is challenging due to the long history of heterocyclic chemistry, the foundational methods for constructing such fused imidazole rings were established in the early 20th century.

One of the earliest and most fundamental methods for the synthesis of benzimidazoles and related heterocyclic systems, including imidazo[4,5-b]pyridines, is the Phillips reaction . This method, involving the condensation of an ortho-diamino-heterocycle with a carboxylic acid or its derivative under acidic conditions, provided a straightforward entry to this important class of compounds. The structural resemblance to purines spurred early interest from biologists, leading to the development of innovative bioactive compounds.[1]

Synthetic Methodologies

The synthesis of the imidazo[4,5-b]pyridine core has evolved significantly over the years, with numerous methods being developed to allow for diverse substitution patterns and improved reaction efficiency.

Classical Condensation Reactions

The most traditional and widely used method for the synthesis of the imidazo[4,5-b]pyridine ring system is the condensation of 2,3-diaminopyridine with various electrophilic reagents.

  • With Aldehydes: The reaction of 2,3-diaminopyridine with aldehydes, often in the presence of an oxidizing agent or under aerobic conditions, yields 2-substituted imidazo[4,5-b]pyridines.[2] A variety of solvents and catalysts can be employed to optimize the reaction conditions.[3]

  • With Carboxylic Acids and Derivatives: Condensation with carboxylic acids, acid chlorides, or esters, typically under heating or with a dehydrating agent, is a common route to 2-substituted imidazo[4,5-b]pyridines.[2]

Modern Synthetic Approaches

More contemporary methods have focused on improving yields, regioselectivity, and substrate scope, often employing metal-catalyzed cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, have been instrumental in the synthesis of highly functionalized imidazo[4,5-b]pyridine derivatives. These methods allow for the introduction of aryl, heteroaryl, and amino groups at specific positions of the heterocyclic core.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of imidazo[4,5-b]pyridine derivatives.

Biological Activity and Therapeutic Targets

The purine-like structure of imidazo[4,5-b]pyridines has made them attractive candidates for targeting a wide range of biological macromolecules, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of several important kinase families.

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Several imidazo[4,5-b]pyridine-based compounds have been developed as potent inhibitors of Aurora A, B, and C kinases.[4][5][6]

  • Tropomyosin Receptor Kinase (Trk) Family: The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in neuronal survival and differentiation. Dysregulation of Trk signaling is implicated in cancer and pain. Imidazo[4,5-b]pyridines have been identified as potent inhibitors of TrkA.[7][8]

  • Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcriptional elongation, CDK9 is a promising target for cancer therapy. Imidazo[4,5-b]pyridine derivatives have shown significant inhibitory activity against CDK9.[1][9]

  • p21-Activated Kinase 4 (PAK4): PAK4 is a serine/threonine kinase that plays a role in cell motility, proliferation, and survival. It is overexpressed in several cancers, making it an attractive therapeutic target.

Data Presentation

The following tables summarize the quantitative data for representative imidazo[4,5-b]pyridine compounds as kinase inhibitors.

Table 1: Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
31 Aurora-A0.042[4]
Aurora-B0.198[4]
Aurora-C0.227[4]
51 (CCT137690) Aurora-A0.015[5]
Aurora-B0.025[5]
Aurora-C0.019[5]
28c Aurora-A0.067[10]
Aurora-B12.71[10]
27e Aurora-A0.0075 (Kd)[11]
Aurora-B0.048 (Kd)[11]

Table 2: Imidazo[4,5-b]pyridine Derivatives as TrkA Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
2c TrkA< 100[7]
3 TRKA/B/C1.6 / 2.9 / 2.0[12]
4 TRKA/B/C17 / 28 / 11[12]
5 TRKA/B/C12 / 22 / 15[12]

Table 3: Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
VI CDK90.50[13]
Compound Series CDK90.63 - 1.32[9]
LB-1 CDK90.00922[14]
LB-8 CDK90.00525[14]
LB-10 CDK90.00356[14]

Table 4: Imidazo[4,5-b]pyridine Derivatives as PAK4 Inhibitors

Compound IDTarget KinaseKi (nM)Reference
10 PAK4130[15]
11 PAK488[15]
12 PAK465[15]
13 PAK443[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative imidazo[4,5-b]pyridine compound and a general protocol for a kinase inhibition assay.

Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

Materials:

  • 5-bromo-2,3-diaminopyridine (1 g, 5.31 mmol)

  • Benzaldehyde (0.6 mL, 5.84 mmol)

  • Diiodine (0.09 g, 0.531 mmol)

  • Ethanol (40 mL)

Procedure:

  • To a solution of 5-bromo-2,3-diaminopyridine (1 g, 5.31 mmol) in ethanol (40 mL), add benzaldehyde (0.6 mL, 5.84 mmol) dropwise.[16]

  • Add diiodine (0.09 g, 0.531 mmol) to the mixture.[16]

  • Heat the solution to reflux (90 °C) with magnetic stirring.[16]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general workflow for determining the IC50 value of a test compound against a target kinase using the ADP-Glo™ Kinase Assay.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (imidazo[4,5-b]pyridine derivative)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) control.[17]

    • Add 2 µL of the kinase enzyme solution to each well.[17]

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[17]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[18] Incubate at room temperature for 40 minutes.[18]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[18] Incubate at room temperature for 30-60 minutes.[18]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Imidazo[4,5-b]pyridine compounds exert their effects by modulating specific signaling pathways. The following diagrams, generated using DOT language, illustrate the key pathways targeted by these inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Aurora A Cyclin B/CDK1->Aurora A Activates Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A->Centrosome Maturation Promotes Aurora A->Spindle Assembly Promotes p53 p53 Aurora A->p53 Inhibits Aurora B Aurora B Aurora B->Cytokinesis Regulates Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylates TPX2 TPX2 TPX2->Aurora A Activates Histone H3->Chromosome Segregation Regulates Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->Aurora A Imidazo[4,5-b]pyridine Inhibitor->Aurora B

Caption: Aurora Kinase Signaling Pathway and Inhibition.

TrkA_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response NGF NGF TrkA TrkA NGF->TrkA Binds and Activates Shc Shc TrkA->Shc Phosphorylates PLC-gamma PLC-gamma TrkA->PLC-gamma Phosphorylates Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->TrkA PI3K PI3K Shc->PI3K Ras Ras Shc->Ras Akt Akt PI3K->Akt MAPK (ERK) MAPK (ERK) Ras->MAPK (ERK) Neuronal Survival Neuronal Survival Akt->Neuronal Survival Neurite Outgrowth Neurite Outgrowth MAPK (ERK)->Neurite Outgrowth Differentiation Differentiation MAPK (ERK)->Differentiation

Caption: TrkA Signaling Pathway and Inhibition.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Elongation CDK9 CDK9 P-TEFb P-TEFb CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb RNA Polymerase II RNA Polymerase II P-TEFb->RNA Polymerase II Phosphorylates CTD DSIF DSIF P-TEFb->DSIF Phosphorylates NELF NELF P-TEFb->NELF Phosphorylates Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->CDK9 Gene Transcription Gene Transcription RNA Polymerase II->Gene Transcription Promotes

Caption: CDK9 Signaling Pathway and Inhibition.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cdc42 Cdc42 PAK4 PAK4 Cdc42->PAK4 Activates Rac Rac Rac->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates GEF-H1 GEF-H1 PAK4->GEF-H1 Inhibits beta-catenin beta-catenin PAK4->beta-catenin Phosphorylates Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->PAK4 Cytoskeletal Dynamics Cytoskeletal Dynamics LIMK1->Cytoskeletal Dynamics Cell Motility Cell Motility GEF-H1->Cell Motility Gene Transcription Gene Transcription beta-catenin->Gene Transcription

Caption: PAK4 Signaling Pathway and Inhibition.

Conclusion

The imidazo[4,5-b]pyridine scaffold has a rich history rooted in its structural similarity to endogenous purines. From its early synthesis via classical condensation reactions to the development of modern, highly efficient synthetic methodologies, this heterocyclic core has proven to be a privileged structure in medicinal chemistry. Its ability to potently and selectively inhibit various protein kinases has led to the discovery of numerous compounds with therapeutic potential in oncology and other disease areas. The continued exploration of the structure-activity relationships and the diverse biological targets of imidazo[4,5-b]pyridine derivatives promises to yield novel and effective therapeutic agents in the future.

References

Tautomerism in 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, a heterocyclic compound structurally analogous to purine bases, exhibits significant prototropic tautomerism. This phenomenon, involving the migration of a proton, leads to the coexistence of multiple tautomeric forms in equilibrium. The position of this equilibrium is crucial as it dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and ultimately, its biological activity. Understanding the tautomeric landscape of this compound is therefore of paramount importance for its application in medicinal chemistry and drug design. This guide provides a comprehensive overview of the tautomerism in this compound, detailing the theoretical basis, experimental and computational methodologies for its study, and its potential biological implications.

Introduction to Tautomerism in Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine core, also known as 1-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. Prototropic tautomerism is a key characteristic of this heterocyclic system, primarily involving the migration of a proton between the nitrogen atoms of the imidazole ring and the pyridine ring.

For this compound, two principal tautomeric forms are anticipated to be in equilibrium: the 3H-tautomer and the 1H-tautomer. The position of the carboxylic acid group at the 5-position can influence the electronic distribution within the heterocyclic system, thereby affecting the relative stability of these tautomers.

Tautomeric Forms of this compound

The prototropic tautomerism in this compound involves the migration of a proton between the N1 and N3 positions of the imidazole ring. This results in an equilibrium between the 3H- and 1H-tautomers.

Figure 1: Prototropic tautomerism in this compound.

Computational Analysis of Tautomer Stability

Computational studies on related systems, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, have shown that the 3H-tautomer is generally the most stable form. The relative energies of the tautomers are influenced by the nature and position of substituents. For the parent 3H-imidazo[4,5-b]pyridine, the imidazole nitrogen is considered the primary basic site.

Based on these findings, it is reasonable to predict that the 3H-tautomer of this compound will be the more stable form. The electron-withdrawing nature of the carboxylic acid group at position 5 is expected to influence the electron density throughout the ring system, which could modulate the energy difference between the tautomers.

Table 1: Estimated Relative Energies of Tautomers

TautomerRelative Energy (kcal/mol) - Gas Phase (Estimated)
This compound0.00
1H-Imidazo[4,5-b]pyridine-5-carboxylic acid1.0 - 3.0

Note: These values are estimations based on computational studies of similar imidazo[4,5-b]pyridine derivatives and may vary in different solvents.

Experimental Methodologies for Studying Tautomerism

The study of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Synthesis of this compound

A common synthetic route to imidazo[4,5-b]pyridine derivatives involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative. For the synthesis of this compound, a plausible approach would be the reaction of 2,3-diaminopyridine-5-carboxylic acid with formic acid or a suitable equivalent.

Synthesis Reactant1 2,3-Diaminopyridine- 5-carboxylic acid Product 3H-Imidazo[4,5-b]pyridine- 5-carboxylic acid Reactant1->Product Reactant2 Formic Acid Reactant2->Product

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis of Imidazo[4,5-b]pyridines

  • Reaction Setup: A mixture of the appropriate 2,3-diaminopyridine derivative (1 equivalent) and a carboxylic acid (1.1 equivalents) is prepared in a suitable solvent, such as polyphosphoric acid (PPA) or a high-boiling solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 120-180 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The ratio of tautomers can be determined by integrating the signals corresponding to specific protons or carbons in each tautomer.

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between scans by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time.

  • Data Analysis: The signals for each tautomer are assigned based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., HSQC, HMBC). The molar ratio of the tautomers is determined by comparing the integral areas of well-resolved, non-overlapping signals corresponding to each form. For instance, in a study of a related compound, 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine, the presence of two inseparable tautomers was confirmed by the observation of double signals in the ¹H NMR spectrum, with a determined ratio of 1:3.[1]

Table 2: Hypothetical ¹H NMR Data for Tautomers of this compound in DMSO-d₆

Proton3H-Tautomer (δ, ppm) (Predicted)1H-Tautomer (δ, ppm) (Predicted)
H2~8.3~8.1
H6~8.5~8.4
H7~8.8~8.7
NH (imidazole)~13.0~12.8
COOH~13.5~13.5

Note: These are predicted chemical shifts based on related structures and are subject to experimental verification.

4.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima. The equilibrium constant can be determined by analyzing the changes in the absorption spectrum as a function of solvent polarity or pH.

Experimental Protocol: UV-Vis Spectroscopy for Tautomerism Study

  • Sample Preparation: Solutions of the compound are prepared in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water) at a known concentration.

  • Data Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: The absorption maxima (λmax) for each tautomer are identified. The relative amounts of the tautomers in different solvents can be estimated by deconvolution of the overlapping absorption bands. The equilibrium constant (KT) can be calculated from the absorbance values at wavelengths where one tautomer absorbs significantly more than the other.

Biological Implications and Signaling Pathways

The tautomeric state of this compound is critical for its biological activity. As a guanine analog (specifically, a 3-deazaguanine derivative), it has the potential to interfere with nucleic acid metabolism. 3-Deazaguanine itself has been shown to inhibit DNA and protein synthesis.[2][3] This inhibition is thought to occur through its incorporation into DNA and RNA, or by inhibiting key enzymes involved in nucleotide biosynthesis, such as DNA polymerase.[4]

The different tautomers of this compound will present different hydrogen bond donor and acceptor patterns. This will directly impact its ability to form base pairs with complementary nucleobases within DNA or RNA, or to bind to the active sites of enzymes.

Signaling_Pathway cluster_pathway Nucleic Acid Synthesis Pathway Precursors Purine/Pyrimidine Precursors Nucleotides Nucleotide Pool (dGTP, etc.) Precursors->Nucleotides DNA_Polymerase DNA Polymerase Nucleotides->DNA_Polymerase DNA DNA Synthesis DNA_Polymerase->DNA Protein_Synthesis Protein Synthesis Tautomer 3H-Imidazo[4,5-b]pyridine- 5-carboxylic Acid (Tautomeric Mixture) Tautomer->DNA_Polymerase Inhibition Tautomer->DNA Incorporation & Strand Breaks Tautomer->Protein_Synthesis Inhibition of Initiation

Figure 3: Potential mechanisms of action of this compound.

The biological activity of this compound is likely mediated by the tautomer that presents a hydrogen bonding pattern most similar to that of guanine, allowing it to be recognized by cellular machinery. However, the subtle structural differences introduced by the tautomerism can lead to aberrant interactions, resulting in the observed inhibitory effects.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that profoundly influences its properties and biological function. While direct experimental data for this specific molecule is limited, a combination of computational predictions based on analogous systems and established experimental methodologies provides a robust framework for its investigation. A thorough understanding and characterization of the tautomeric equilibrium are essential for the rational design and development of drugs based on this promising heterocyclic scaffold. Further studies employing the detailed experimental and computational protocols outlined in this guide are warranted to fully elucidate the tautomeric landscape of this compound and unlock its full therapeutic potential.

References

Navigating Drug Design: A Physicochemical Deep Dive into 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. This technical guide offers a detailed examination of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest for researchers and scientists in the pharmaceutical industry. Due to a lack of available experimental data, this paper presents computed properties and outlines standardized experimental protocols for their determination, providing a foundational framework for its potential as a drug candidate.

The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including as anticancer agents and kinase inhibitors.[1][2] The structural similarity of this core to purines allows these molecules to interact with a variety of biological targets.[1] This guide focuses on the 5-carboxylic acid derivative, providing essential data and methodologies crucial for early-stage drug development professionals.

Core Physicochemical Properties

A comprehensive summary of the computed physicochemical properties of this compound is presented below. These values, primarily sourced from computational models, serve as an initial baseline for assessing the molecule's drug-like characteristics.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂PubChem[3]
Molecular Weight 163.13 g/mol PubChem[3]
XLogP3 (Computed logP) 0.6PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 1PubChem[3]
Topological Polar Surface Area 78.9 ŲPubChem[3]

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the computed data, the following sections detail standard experimental protocols for determining key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement.

Methodology: UV-Visible Spectroscopy

  • Preparation of Buffers: A series of buffers with a range of pH values (e.g., from pH 2 to pH 12) are prepared.

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol).

  • Sample Preparation: An aliquot of the stock solution is added to each buffer solution to a final concentration that gives a measurable absorbance.

  • UV-Vis Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different extinction coefficients is plotted against the pH. The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

Determination of the Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Solvent Preparation: 1-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Compound Distribution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Equal volumes of the octanol and aqueous phases are added to a flask containing the dissolved compound. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility are important to assess.

Methodology: Kinetic Solubility

  • Stock Solution: A high-concentration stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

  • Serial Dilution: The stock solution is serially diluted in the same organic solvent.

  • Addition to Aqueous Buffer: Aliquots of each dilution are added to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: The plate is shaken, and the formation of a precipitate is detected by turbidimetry (nephelometry) or by visual inspection. The concentration at which precipitation is first observed is the kinetic solubility.

Methodology: Thermodynamic Solubility

  • Equilibration: An excess amount of the solid compound is added to a vial containing an aqueous buffer.

  • Shaking: The vial is sealed and shaken at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method like HPLC.

Potential Biological Relevance and Signaling Pathways

While the specific biological targets of this compound are not yet elucidated, derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for their potential to inhibit various kinases. For instance, some derivatives have shown activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[2] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and has emerged as a promising strategy in cancer therapy.

CDK9_Inhibition_Pathway Drug Imidazo[4,5-b]pyridine Derivative CDK9_PTEFb CDK9/Cyclin T1 (P-TEFb) Drug->CDK9_PTEFb Inhibition RNAPII RNA Polymerase II CDK9_PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Synthesis Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition

Caption: Potential mechanism of action via CDK9 inhibition.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a drug candidate, a crucial step in preclinical development.

Solubility_Workflow Start Start: Excess solid compound + Buffer Equilibration Equilibration (e.g., 24-48h shaking) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Supernatant Collect Supernatant/ Filtrate Separation->Supernatant Analysis Concentration Analysis (e.g., HPLC) Supernatant->Analysis Result End: Thermodynamic Solubility Value Analysis->Result

Caption: Workflow for thermodynamic solubility determination.

This technical guide provides a foundational understanding of the physicochemical properties of this compound for its consideration in drug design. The provided protocols and visualizations aim to equip researchers with the necessary tools to further investigate this and other promising compounds.

References

The Ascendant Therapeutic Potential of Imidazo[4,5-b]pyridines: A Pharmacological Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a heterocyclic ring system structurally analogous to endogenous purines, has emerged as a privileged motif in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has propelled the development of novel therapeutic agents across diverse disease areas. This technical guide provides a comprehensive review of the pharmacological landscape of imidazo[4,5-b]pyridine derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical biological pathways to facilitate further research and drug development endeavors.

Pharmacological Activities and Quantitative Data

Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. Their efficacy stems from the modulation of various cellular pathways crucial for the progression of these diseases.[1][2][3] The structural versatility of the imidazo[4,5-b]pyridine core allows for fine-tuning of its pharmacological properties through targeted substitutions, leading to compounds with high potency and selectivity.[4][5]

Anticancer Activity

A significant body of research has focused on the development of imidazo[4,5-b]pyridines as anticancer agents. These compounds have been shown to inhibit key enzymes involved in cell cycle progression and proliferation, such as Aurora kinases and cyclin-dependent kinases (CDKs).[1][6][7][8] Additionally, they have been investigated as inhibitors of other important cancer targets, including p21-activated kinase 4 (PAK4) and TrkA receptor tyrosine kinases.[9][10] The antiproliferative effects of these derivatives have been demonstrated across a range of human cancer cell lines.[5][11][12][13][14][15]

Compound ClassTargetKey FindingsCell LinesIC50 ValuesReference
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesCytotoxicModerate cytotoxic activityMCF-7, MDA-MB-468, K562, SaOS2-[15][16]
Amidino-substituted imidazo[4,5-b]pyridinesAntiproliferativePotent and selective activityColon carcinoma0.4 µM and 0.7 µM[11][12]
Imidazo[4,5-b]pyridine derivativesCDK9 InhibitorsSignificant anticancer activityMCF-7, HCT1160.63-1.32 µM[6]
Imidazo[4,5-b]pyridine-based inhibitorsAurora KinasesPotent inhibition of Aurora-A, -B, and -CSW620 colon carcinomaAurora-A: 0.015 µM, Aurora-B: 0.025 µM, Aurora-C: 0.019 µM[7][8]
2,6-disubstituted imidazo[4,5-b]pyridinesAntiproliferativePronounced antiproliferative activityCapan-1, LN-229, DND-41, K-562, Z-1381.45–4.25 μM[5]
Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[4,5-b]pyridines has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[16] Certain derivatives have shown selectivity for COX-2 over COX-1, which is a desirable characteristic for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][16] One notable compound exhibited a two-fold selectivity for COX-2, with an IC50 value of 9.2 µmol/L.[16] Additionally, some imidazo[4,5-b]pyridine derivatives have been studied for their ability to mitigate inflammatory responses in conditions like retinal ischemia by reducing the levels of inflammatory mediators such as TNF-α and IL-6.[1]

Compound ClassTargetKey FindingsIC50 ValuesReference
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesCOX-1/COX-2Selective COX-2 inhibitionCOX-1: 21.8 µmol/L, COX-2: 9.2 µmol/L[16]
Imidazo[4,5-b]pyridine derivativesiNOSSelective inhibition of inducible nitric oxide synthasepIC50: 7.09[1]
Antimicrobial and Antiviral Activity

The structural similarity of imidazo[4,5-b]pyridines to purines makes them effective agents against various pathogens.[1][17] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][13][18][19][20] The antimicrobial mechanism often involves the inhibition of essential microbial enzymes.[1] In the realm of antiviral research, imidazo[4,5-b]pyridine derivatives have shown promise against viruses such as the Respiratory Syncytial Virus (RSV).[11][12]

Compound ClassActivityKey FindingsStrainsMIC/EC50 ValuesReference
Amidino-substituted imidazo[4,5-b]pyridinesAntibacterialModerate activity against E. coliE. coliMIC: 32 µM[11][12]
Amidino-substituted imidazo[4,5-b]pyridinesAntiviralSelective activity against RSVRespiratory Syncytial VirusEC50: 21 µM and 58 µM[11][12]
Imidazo[4,5-b]pyridine derivativesAntibacterialActivity against Gram-positive and Gram-negative bacteriaS. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumonia-[1]
Imidazo[4,5-b]pyridine derivativesAntifungalActivity against fungal strains--[1]
N-hydroxy-carboximidamide derivativeCytotoxicHigh cytotoxic activityMCF-7IC50: 0.082 µM[1]

Key Experimental Protocols

General Synthesis of Imidazo[4,5-b]pyridines

A common and versatile method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid.[17][21] Microwave-assisted synthesis has been shown to be an efficient method, often leading to higher yields and shorter reaction times.[1][17]

Example Protocol: Microwave-Assisted Synthesis [17]

  • Combine equimolar quantities of a 2,3-diaminopyridine derivative and a selected carboxylic acid.

  • Add silica gel as a support.

  • Irradiate the mixture with microwaves at 100 W.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, purify the product using column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[14]

Protocol Outline: [14]

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test imidazo[4,5-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a detergent reagent (e.g., DMSO or a specialized solubilizing solution).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Kinase Inhibition Assay

Biochemical assays are crucial for determining the direct inhibitory effect of imidazo[4,5-b]pyridine derivatives on specific protein kinases.

General Protocol for Aurora Kinase Inhibition: [7][8]

  • Perform the assay in a suitable buffer containing the purified recombinant Aurora kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.

  • Add the test imidazo[4,5-b]pyridine compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and incubate at a controlled temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Synthetic Pathway for Imidazo[4,5-b]pyridines

The synthesis of substituted imidazo[4,5-b]pyridines often starts from readily available pyridine precursors, which undergo a series of reactions including nitration, amination, reduction, and cyclization.

G General Synthetic Workflow for Imidazo[4,5-b]pyridines A 2-Chloro-3-nitropyridine B 2-Amino-3-nitropyridine A->B Amination C 2,3-Diaminopyridine B->C Reduction (e.g., Fe/AcOH or SnCl2) E Imidazo[4,5-b]pyridine Core C->E Condensation / Cyclization D Aldehyde / Carboxylic Acid D->E F Functionalization (e.g., Suzuki Coupling) E->F G Substituted Imidazo[4,5-b]pyridine Derivatives F->G G Mechanism of Aurora Kinase Inhibition cluster_0 Mitosis A Aurora A Kinase C Centrosome Separation & Spindle Assembly A->C B Aurora B Kinase D Chromosome Segregation & Cytokinesis B->D F Mitotic Arrest C->F D->F E Imidazo[4,5-b]pyridine Inhibitor E->A Inhibits E->B Inhibits G Apoptosis F->G G COX Inhibition Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation Pain Fever D->E F Imidazo[4,5-b]pyridine Inhibitor F->C Inhibits

References

Methodological & Application

Application Note and Protocol: Evaluating Cellular Viability using a 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid based MTT Assay on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in-vitro cellular assays and drug discovery.

Abstract: This document provides a comprehensive protocol for assessing the cytotoxic effects of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid on the human breast adenocarcinoma cell line, MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell viability, based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells. Imidazo[4,5-b]pyridine derivatives are a class of compounds with significant pharmacological interest, including potential as mitochondrial uncouplers and antiproliferative agents.[3][4] This protocol details the necessary reagents, safety precautions, experimental procedures, and data analysis required to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Safety and Handling Precautions

Prior to beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound.

  • Hazard Identification: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8][9] Avoid contact with skin and eyes.[7]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5][7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)Storage Temperature
This compoundVariousN/ARoom Temperature (RT)
MCF-7 Cell Line (Human Breast Adenocarcinoma)ATCCHTB-22Liquid Nitrogen
Dulbecco's Modified Eagle's Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Dulbecco's Phosphate-Buffered Saline (DPBS), no Ca/MgGibco14190144RT
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichM5655-20°C (Protect from light)
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650RT
96-well flat-bottom cell culture platesCorning3596RT
Sterile microcentrifuge tubesVariousN/ART
CO2 IncubatorN/AN/AN/A
Microplate Reader (Spectrophotometer)N/AN/AN/A

Experimental Workflow and Protocols

The overall workflow for the MTT assay is depicted below. It involves culturing and seeding the cells, treating them with the test compound, performing the MTT assay, and finally, analyzing the data.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Culture Maintain MCF-7 Cells in DMEM + 10% FBS Harvest Harvest Cells (Trypsinization) Culture->Harvest Count Count Viable Cells (Trypan Blue Exclusion) Harvest->Count Seed Seed Cells into 96-well Plate Count->Seed Treat Add Compound to Cells Seed->Treat PrepareStock Prepare Compound Stock (in DMSO) Dilute Create Serial Dilutions PrepareStock->Dilute Dilute->Treat Incubate Incubate for 24-72h at 37°C, 5% CO2 Treat->Incubate AddMTT Add MTT Reagent (Incubate 2-4h) Incubate->AddMTT AddSolvent Add Solubilization Solution (DMSO) AddMTT->AddSolvent Read Read Absorbance at 570 nm AddSolvent->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 1: Experimental workflow for the MTT assay.
Protocol Part 1: MCF-7 Cell Culture and Seeding

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2][10] Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with DPBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.[11]

  • Seeding: Dilute the cell suspension to the optimal seeding density. For MCF-7 cells, a starting density of 5,000 to 10,000 cells per well (in 100 µL of medium) is recommended.[11]

    • Note: It is critical to perform a preliminary experiment to determine the optimal seeding density that ensures cells are in the exponential growth phase during the treatment period.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[11]

Protocol Part 2: Preparation and Addition of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Controls: Prepare the following controls on each plate:

    • Untreated Control: Wells containing cells with medium only.

    • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions.

    • Blank Control: Wells containing medium only (no cells) for background subtraction.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing antiproliferative effects.[11]

Protocol Part 3: MTT Assay and Data Acquisition
  • Add MTT Reagent: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1][12]

  • Incubate for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[1] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Mix: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan.[11]

  • Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1]

Data Presentation and Analysis

Raw Data Collection

Record the raw absorbance values from the plate reader in a structured table.

Concentration (µM)Rep 1 (Abs 570nm)Rep 2 (Abs 570nm)Rep 3 (Abs 570nm)Mean AbsorbanceStd. Deviation
Blank (Media Only)0.0520.0550.0530.0530.0015
0 (Vehicle Ctrl)1.2541.2891.2711.2710.0175
X.X...............
X.X...............
X.X...............
Calculating Cell Viability

Calculate the percentage of cell viability for each concentration using the following formula:

% Viability = [ (Mean Abs of Treated - Mean Abs of Blank) / (Mean Abs of Vehicle Control - Mean Abs of Blank) ] * 100

Summarized Data

Present the calculated viability data and the determined IC50 value in a summary table.

Concentration (µM)Mean % ViabilityStd. Deviation
0 (Vehicle Ctrl)100.0X.X
X.X......
X.X......
X.X......
IC50 Value (µM) [Calculated Value] N/A

The IC50 value is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Hypothetical Signaling Pathway

While the precise mechanism of this compound is subject to investigation, related compounds have been shown to act as mitochondrial uncouplers.[3] Such uncoupling disrupts the mitochondrial membrane potential, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS), which can trigger apoptosis. The diagram below illustrates this hypothetical mechanism.

Signaling_Pathway cluster_mito Mitochondrion cluster_cell Cellular Response compound Imidazo[4,5-b]pyridine Derivative MMP ΔΨm (Membrane Potential) compound->MMP disrupts ETC Electron Transport Chain (ETC) Proton H+ ETC->Proton pumps H+ ATP_Synthase ATP Synthase MMP->ATP_Synthase uncouples from ROS ROS Increase MMP->ROS leads to ATP ATP ATP_Synthase->ATP generates Proton->ATP_Synthase flows through Caspase Caspase Activation ROS->Caspase triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Viability Decreased Viability (Measured by MTT) Apoptosis->Viability

Figure 2: Hypothetical mechanism of action for an imidazo[4,5-b]pyridine derivative.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High background absorbance Contamination of media or reagents; Phenol red or serum interference.Use sterile technique; Prepare a "media only" blank for subtraction; Consider using serum-free and phenol red-free media during the MTT incubation step.
Low signal / Low absorbance Insufficient cell number; Low metabolic activity; Cells not viable.Optimize cell seeding density; Ensure cells are in the exponential growth phase; Check cell viability before seeding; Extend MTT incubation time (up to 4 hours).
Inconsistent results / High SD Uneven cell seeding; Edge effects in the 96-well plate; Incomplete formazan solubilization.Mix cell suspension thoroughly before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Ensure complete mixing after adding the solubilization solution.
Formazan crystals do not dissolve Suboptimal solubilization agent or time.Increase shaking time after adding DMSO; Gently pipette up and down to aid dissolution, avoiding bubbles.

References

Unveiling Cellular Responses to 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid: A Western Blot Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds with a structural resemblance to purines, leading to their investigation for a wide range of biological activities.[1][2] These compounds have been shown to possess potential as anticancer, antiproliferative, and anti-inflammatory agents.[1][3][4] Their mechanism of action often involves the modulation of key cellular signaling pathways.[1][2][4] Several derivatives have been identified as inhibitors of protein kinases such as cyclin-dependent kinases (CDKs), Janus kinase 1 (JAK-1), and c-MET, which are crucial regulators of cell cycle progression, proliferation, and survival.[1][5][6]

This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of a specific derivative, 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid. The focus is on assessing the compound's impact on a hypothetical signaling pathway involving the inhibition of a key kinase and the subsequent downstream effects on protein expression and phosphorylation.

Hypothetical Signaling Pathway and Mechanism of Action

For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of a critical upstream kinase (e.g., a hypothetical "Kinase A"). Inhibition of Kinase A by the compound is presumed to lead to a decrease in the phosphorylation of a downstream substrate protein ("Protein X") and a subsequent change in the expression of a target protein ("Protein Y"), which could be involved in apoptosis or cell cycle arrest. Western blot analysis is the ideal technique to detect these specific molecular events.

G Compound 3H-Imidazo[4,5-b]pyridine- 5-carboxylic acid KinaseA Kinase A Compound->KinaseA Inhibition pProteinX Phospho-Protein X KinaseA->pProteinX Phosphorylation ProteinX Protein X ProteinY Protein Y (e.g., Apoptosis Marker) pProteinX->ProteinY Regulation of Expression CellularResponse Cellular Response (e.g., Apoptosis) ProteinY->CellularResponse

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effects of this compound on the expression levels of Phospho-Protein X and Protein Y in a treated cancer cell line. Data is normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the vehicle control (DMSO).

Treatment Concentration (µM)Fold Change in Phospho-Protein X (p-Protein X / β-actin)Fold Change in Protein Y (Protein Y / β-actin)
0 (Vehicle Control)1.001.00
10.751.25
50.421.88
100.152.50
250.053.75

Detailed Experimental Protocols

This section provides a comprehensive protocol for the Western blot analysis of cells treated with this compound.

I. Cell Culture and Treatment
  • Cell Seeding: Plate the chosen cancer cell line (e.g., HCT-116 or MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

II. Cell Lysis and Protein Extraction
  • Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation on Ice: Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to new pre-chilled microcentrifuge tubes.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, calculate the volume of each lysate required to have equal amounts of protein for all samples (typically 20-30 µg per lane).

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Membrane Staining (Optional): Briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer. Destain with TBST.

V. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-Protein X, anti-Protein Y, and anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

VI. Detection and Analysis
  • Chemiluminescence: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin).

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking AntibodyInc Antibody Incubation Blocking->AntibodyInc Detection Chemiluminescent Detection AntibodyInc->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry & Normalization Imaging->Densitometry

References

Application Notes and Protocols for Purity Analysis of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate determination of its purity is crucial for quality control and to ensure the safety and efficacy of potential drug candidates. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, intended for researchers, scientists, and drug development professionals. The described method is based on reversed-phase chromatography with UV detection, a widely used technique for the analysis of polar aromatic compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, which are pertinent to HPLC method development, is presented in the table below.[1]

PropertyValueReference
Molecular FormulaC₇H₅N₃O₂[1]
Molecular Weight163.13 g/mol [1]
IUPAC Name1H-imidazo[4,5-b]pyridine-5-carboxylic acid[1]
CAS Number1019108-05-4[1]

Experimental Protocols

HPLC Method Parameters

A reversed-phase HPLC method with UV detection is proposed for the purity analysis. The conditions provided are a starting point and may require optimization for specific instrumentation and impurity profiles.

ParameterRecommended Conditions
HPLC System Quaternary or Binary Gradient HPLC with UV/DAD Detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength Diode Array Detector (DAD) scanning from 200-400 nm; quantification at 254 nm
Run Time 35 minutes
Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade or higher)

  • Water (HPLC Grade or Milli-Q)

  • This compound reference standard

  • This compound sample for analysis

Standard Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system should be verified by performing system suitability tests. A standard solution should be injected five times, and the results should meet the acceptance criteria outlined below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Method Validation Parameters

For routine use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for the main component should be free of interference from placebo, impurities, and degradation products. Peak purity should be confirmed using a DAD detector.
Linearity R² ≥ 0.999 for a minimum of five concentration levels.
Accuracy (% Recovery) 98.0% - 102.0% for the active substance.
Precision (RSD) Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purity analysis process, from initial preparations to the final report generation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting A Mobile Phase Preparation (A: 0.1% FA in Water, B: 0.1% FA in ACN) C HPLC System Equilibration A->C B Standard & Sample Solution Preparation (1.0 mg/mL in 50:50 A:B) D System Suitability Testing (SST) (5 injections of Standard) B->D C->D System Ready E Sample Analysis (Inject Blank, Standard, and Samples) D->E SST Passed F Chromatogram Integration (Peak Area & Retention Time) E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation G->H

References

Application Notes and Protocols for Evaluating Imidazopyridine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of imidazopyridine derivatives. These protocols are designed to assess the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of these compounds, as well as their impact on key cellular signaling pathways.

Overview of Imidazopyridine Derivatives

Imidazopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] They are frequently investigated for their potential as anticancer agents, often functioning as inhibitors of various protein kinases involved in cell growth, proliferation, and survival.[2][3] Key signaling pathways often modulated by imidazopyridine derivatives include the PI3K/AKT/mTOR, STAT3/NF-κB, and Wnt/β-catenin pathways.[4][5][6][7]

Core Assays for Biological Evaluation

A systematic evaluation of imidazopyridine derivatives typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action. The following protocols describe the key assays for this purpose.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT, MTS, and CCK8 assays are colorimetric methods widely used for this purpose. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[8][9]

Table 1: Example IC50 Values of Imidazopyridine Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Compound 13kVarious tumor cell linesIn vitro anticancer assay0.09 - 0.43[3]
Compound 6A375, WM115, HeLaMTT Assay9.7 - 44.6[6]
Compound 7dMCF-7MTT Assay22.6[10]
Compound 7dHT-29MTT Assay13.4[10]
Compound 15MCF-7Antiproliferative assay1.6[11]
Compound 15MDA-MB-231Antiproliferative assay22.4[11]
GBB-3CR Compound 9jPD-L1 expressing cellsBiophysical assays1.8[12]
Imidazo[4,5-c]pyridine 8MCF-7Cytotoxicity Assay0.082[13]
Compound 12bHep-2, MCF-7, A375MTT Assay11[14]
Compound 12bHepG2MTT Assay13[14]

Protocol 2.1.1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[15][16]

Materials:

  • Imidazopyridine derivatives

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)[15][17][18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells/well and incubate for 16-24 hours to allow for attachment.[15][19]

  • Prepare serial dilutions of the imidazopyridine derivatives in complete medium.

  • Remove the medium from the wells and add 200 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[15]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[15]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Workflow for Cell Viability Assay

G A Seed cells in 96-well plate B Add imidazopyridine derivatives A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570nm F->G

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to differentiate between viable, apoptotic, and necrotic cells.[15][20]

Protocol 2.2.1: Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures using commercially available kits.[15]

Materials:

  • Imidazopyridine derivatives

  • Human cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the imidazopyridine derivative for a specified time (e.g., 48 hours).[15]

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]

  • Analyze the stained cells by flow cytometry.

Workflow for Apoptosis Assay

G A Treat cells with compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D

Caption: Workflow of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Imidazopyridine derivatives can induce cell cycle arrest.[6][10] Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method to determine the cell cycle distribution.

Protocol 2.3.1: Cell Cycle Analysis by Flow Cytometry

This protocol follows established methods for cell cycle analysis.[6]

Materials:

  • Imidazopyridine derivatives

  • Human cancer cell line

  • 6-cm dishes

  • Propidium Iodide (PI) staining solution (containing RNase)

  • 95% ethanol

  • Flow cytometer

Procedure:

  • Seed 3-4 x 10⁵ cells per 6-cm dish and allow them to attach for 24 hours.[6]

  • Treat the cells with the imidazopyridine derivative or vehicle for 48 hours.[6]

  • Harvest the cells, wash with PBS, and fix overnight in 95% ethanol at 4°C.[6]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Table 2: Effect of Imidazopyridine Derivatives on Cell Cycle Distribution

CompoundCell LineConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/MReference
Compound 6A37510DecreasedNo significant change24.59 ± 2.4[6]
Compound 6WM11510DecreasedNo significant change23.93 ± 4.2[6]
Compound 7dMCF-7Dose-dependentIncreasedNot specifiedDecreased[10]
Signaling Pathway Analysis

Western blotting is a powerful technique to investigate the effect of imidazopyridine derivatives on specific signaling pathways by analyzing the expression and phosphorylation status of key proteins.[21][22]

Protocol 2.4.1: Western Blot Analysis

This is a general protocol that can be adapted for specific protein targets.[4]

Materials:

  • Imidazopyridine derivatives

  • Human cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)[4]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with the imidazopyridine derivative for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

STAT3/NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS IkB_NFkB IκBα-NF-κB Complex LPS->IkB_NFkB IL6 IL-6 STAT3 STAT3 IL6->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n IkB IκBα IkB->IkB_NFkB Inhibits NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB->NFkB IκBα degradation TargetGenes Target Gene Expression (iNOS, COX-2) pSTAT3_n->TargetGenes NFkB_n->TargetGenes MIA Imidazopyridine Derivative (MIA) MIA->pSTAT3 Inhibits phosphorylation MIA->IkB Increases expression

Caption: Inhibition of STAT3/NF-κB pathway by imidazopyridines.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of imidazopyridine derivatives. By systematically assessing their effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential and mechanism of action. This information is crucial for the further development of these promising compounds as novel therapeutic agents.

References

Application Notes and Protocols: Kinase Inhibition Assay for 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a core structure in a significant class of kinase inhibitors, demonstrating therapeutic potential in oncology and other diseases.[1][2][3] These compounds are known to target a variety of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like TrkA and FLT3.[1][4][5][6] Understanding the binding affinity and inhibitory potential of novel imidazo[4,5-b]pyridine derivatives is crucial for drug discovery and development.

This document provides a detailed protocol for a competitive kinase binding assay using ³H-Imidazo[4,5-b]pyridine-5-carboxylic acid as a radioligand. This assay allows for the determination of the binding affinity (Ki) of unlabeled test compounds for a target kinase. The protocol is based on the principles of radioligand binding assays and can be adapted for various kinase targets.[7][8][9] A common method for quantifying kinase activity is through the use of radiolabeled ATP, such as [γ-32P]ATP or [γ-33P]ATP, which is considered a gold standard for its direct and sensitive measurement of phosphate transfer to a substrate.[10][11][12] An alternative, homogeneous method is the Scintillation Proximity Assay (SPA), which eliminates the need for wash steps by using beads that emit light when a radiolabeled molecule binds.[13][14][15][16]

Signaling Pathway: Aurora Kinase in Cell Cycle Regulation

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[1][3] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including mitotic spindle formation and chromosome segregation.[1] The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A (AURKA) in the G2/M phase transition of the cell cycle.

G2_M_Transition cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1_inactive Cyclin B / CDK1 (Inactive) CyclinB_CDK1_active Cyclin B / CDK1 (Active) CyclinB_CDK1_inactive->CyclinB_CDK1_active Dephosphorylation Mitosis Mitotic Entry CyclinB_CDK1_active->Mitosis Wee1_Myt1 Wee1 / Myt1 CyclinB_CDK1_active->Wee1_Myt1 -P (Inhibits) Plk1 Plk1 Cdc25 Cdc25 Plk1->Cdc25 +P AURKA AURKA AURKA->Plk1 +P Cdc25->CyclinB_CDK1_inactive Activates Wee1_Myt1->CyclinB_CDK1_inactive Inhibitory Phosphorylation

Caption: Simplified signaling pathway of Aurora Kinase A (AURKA) in G2/M transition.

Experimental Protocols

General Experimental Workflow

The general workflow for determining the inhibitory constant (Ki) of a test compound involves a competitive binding assay with a radiolabeled ligand.

Kinase_Inhibition_Workflow start Start membrane_prep Prepare Cell Membranes Expressing Target Kinase start->membrane_prep assay_setup Set up 96-well Plate: Radioligand, Test Compound, Membranes membrane_prep->assay_setup incubation Incubate to Reach Binding Equilibrium assay_setup->incubation filtration Separate Bound and Free Radioligand (Filtration) incubation->filtration scintillation Add Scintillation Cocktail and Count Radioactivity filtration->scintillation data_analysis Data Analysis: Determine IC50 and Ki scintillation->data_analysis end End data_analysis->end

Caption: General workflow for the competitive kinase binding assay.

Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the target kinase.

Materials:

  • Cultured cells (e.g., CHO or HEK293) expressing the target kinase

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 with protease inhibitor cocktail), ice-cold

  • Homogenizer

  • Centrifuge

Procedure:

  • Wash confluent cell monolayers with ice-cold PBS.[7]

  • Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.[7]

  • Resuspend the cell pellet in 20 volumes of cold Lysis Buffer.[7]

  • Homogenize the cell suspension.[7]

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7][8]

  • Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., BCA assay), aliquot, and store at -80°C.[8]

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the steps for a competitive binding assay to determine the Ki of a test compound.

Materials:

  • Prepared cell membranes

  • ³H-Imidazo[4,5-b]pyridine-5-carboxylic acid (Radioligand)

  • Unlabeled test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[8]

  • 96-well plates

  • GF/C glass fiber filter plate

  • Cell harvester

  • Wash Buffer (ice-cold)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Compound Dilutions: Perform serial dilutions of the unlabeled test compounds in the Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add Assay Buffer, a fixed concentration of ³H-Imidazo[4,5-b]pyridine-5-carboxylic acid (typically at its Kd concentration), and the membrane preparation.[7]

    • Non-specific Binding (NSB): Add a high concentration of an unlabeled competing ligand, the fixed concentration of the radioligand, and the membrane preparation.[7]

    • Competition: Add the serially diluted test compounds, the fixed concentration of the radioligand, and the membrane preparation.[7]

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7][8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7][8]

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioactivity.[8][9]

  • Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[7][8]

Data Presentation and Analysis

The raw data (counts per minute, CPM) from the scintillation counter is used to determine the IC50 and Ki values of the test compounds.

Data Analysis Steps:

  • Calculate the specific binding by subtracting the average non-specific binding CPM from the total binding and competition CPM values.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation:[7][8] Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the kinase.

Quantitative Data Summary

The results of the competitive binding assay should be summarized in a clear and structured table for easy comparison of the inhibitory potencies of different compounds.

Test CompoundIC50 (nM)Ki (nM)
Compound A15.27.8
Compound B45.823.4
Compound C5.62.9
Control Inhibitor2.11.1

Table 1: Inhibitory Potency of Imidazo[4,5-b]pyridine Derivatives against Target Kinase.

Conclusion

This application note provides a comprehensive protocol for a competitive kinase binding assay using ³H-Imidazo[4,5-b]pyridine-5-carboxylic acid. This assay is a robust method for determining the binding affinities of novel imidazo[4,5-b]pyridine-based kinase inhibitors, which is a critical step in the drug discovery pipeline. The provided workflow, protocols, and data analysis guidelines offer a solid foundation for researchers in this field.

References

Application Notes and Protocols: Antimicrobial Activity Testing of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia, meningitis, and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel antimicrobial agents. The imidazopyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating a broad spectrum of biological activities, including antibacterial effects.[1][2][3][4] Specifically, the imidazo[4,5-b]pyridine core is found in numerous compounds exhibiting significant antimicrobial properties.[5][6][7][8] This document provides detailed protocols for evaluating the antimicrobial activity of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid against S. aureus, a crucial step in the assessment of its therapeutic potential. While specific data on this compound is limited in publicly available literature, the protocols outlined herein are standard methods for determining the efficacy of novel antimicrobial compounds. Several studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent activity against S. aureus, including MRSA strains.[1]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be recorded systematically to allow for clear interpretation and comparison. The following table provides a template for summarizing key findings.

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Zone of Inhibition (mm)
This compoundS. aureus (ATCC 29213)
This compoundMRSA (ATCC 43300)
Vancomycin (Positive Control)S. aureus (ATCC 29213)
Vancomycin (Positive Control)MRSA (ATCC 43300)
DMSO (Negative Control)S. aureus (ATCC 29213)
DMSO (Negative Control)MRSA (ATCC 43300)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • S. aureus strain (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control (e.g., Vancomycin)

  • Negative control (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of S. aureus from an agar plate and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilutions.

    • Include a positive control (broth with bacteria and a known antibiotic like vancomycin) and a negative control (broth with bacteria and the solvent used to dissolve the test compound). Also include a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture C Prepare 0.5 McFarland Bacterial Suspension A->C B Test Compound Stock D Serial Dilution of Test Compound B->D E Inoculate 96-well Plate C->E D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H MBC_Workflow A MIC Plate (No visible growth wells) B Aliquot 10 µL from each clear well A->B C Spot-inoculate onto TSA plates B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MBC E->F Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_reading Results A 0.5 McFarland Bacterial Suspension C Create Bacterial Lawn on MHA Plate A->C B Impregnated Test Disks D Apply Disks to Agar Surface B->D C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F G Record Data F->G Signaling_Pathway cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Compound Imidazo[4,5-b]pyridine Derivatives DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition Protein_Syn Protein Synthesis (e.g., Peptide Deformylase) Compound->Protein_Syn Inhibition DNA_Rep Inhibition of DNA Replication DNA_Gyrase->DNA_Rep Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Protein_Inhib Inhibition of Protein Function Protein_Syn->Protein_Inhib Bacterial_Death Bacterial Cell Death DNA_Rep->Bacterial_Death Cell_Lysis->Bacterial_Death Protein_Inhib->Bacterial_Death

References

One-Pot Synthesis of 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their structural analogy to purines, suggesting potential applications as kinase inhibitors, antiviral agents, and anticancer therapeutics. The provided protocol is based on established methodologies for the synthesis of related heterocyclic systems, offering a streamlined and efficient approach to generate libraries of these valuable compounds.

Application Notes

The 3H-imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in drug discovery. The incorporation of a carboxylic acid moiety at the 5-position provides a handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics.

Potential Therapeutic Applications:

  • Anticancer Agents: Imidazopyridine derivatives have shown promise as cytotoxic agents against various cancer cell lines. The carboxylic acid group can be used to enhance solubility or to target specific transporters or receptors on cancer cells.

  • Antiviral Activity: The structural similarity to purine nucleosides makes these compounds potential candidates for antiviral drug development, potentially interfering with viral replication processes.

  • Kinase Inhibitors: The heterocyclic core can interact with the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Antimicrobial Agents: Certain imidazopyridine derivatives have demonstrated antibacterial and antifungal properties.

The one-pot synthesis protocol described herein offers an efficient route to access a diverse range of 2-substituted this compound derivatives, facilitating rapid lead generation and optimization in drug discovery programs.

Experimental Protocols

This section details a proposed one-pot synthesis for 2-substituted this compound derivatives via reductive cyclization of 2,3-diaminopyridine-5-carboxylic acid with various aldehydes.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reductive Cyclization cluster_2 Work-up and Purification A Add 2,3-diaminopyridine-5-carboxylic acid to solvent in a reaction vessel B Add aldehyde (1.1 eq) A->B C Stir at room temperature B->C D Add reducing agent (e.g., Na2S2O4) C->D Proceed upon Schiff base formation E Heat the reaction mixture D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G Upon completion H Precipitate product by pH adjustment G->H I Filter the solid H->I J Wash with water and ether I->J K Dry under vacuum J->K

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Protocol: One-Pot Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acids

This protocol describes a general procedure for the synthesis of 2-aryl derivatives. The reaction conditions may require optimization for specific aldehydes.

Materials:

  • 2,3-Diaminopyridine-5-carboxylic acid

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-diaminopyridine-5-carboxylic acid (1.0 g, 6.53 mmol).

  • Add 20 mL of DMSO (or ethanol). Stir the mixture to obtain a suspension.

  • To this suspension, add the substituted aromatic aldehyde (7.18 mmol, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Reductive Cyclization: Add sodium dithionite (Na₂S₂O₄) (3.41 g, 19.59 mmol, 3.0 equivalents) portion-wise over 10 minutes. Caution: The addition may be exothermic.

  • Attach a condenser and heat the reaction mixture to 80-90 °C.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Precipitation: Adjust the pH of the aqueous solution to ~3-4 using 1 M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Dry the purified product under vacuum at 60 °C for 12 hours.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes typical quantitative data for the one-pot synthesis of various 2-substituted this compound derivatives based on analogous reactions reported in the literature.

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde2-Phenyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid385
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid2.592
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid3.582
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid295
52-Naphthaldehyde2-(Naphthalen-2-yl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid478

Note: The yields and reaction times are illustrative and may vary depending on the specific substrate and reaction conditions.

Potential Signaling Pathway Involvement

Given the structural similarity of imidazo[4,5-b]pyridines to purines, they are hypothesized to interact with ATP-binding sites of various enzymes, particularly protein kinases. The diagram below illustrates a simplified, hypothetical signaling pathway where these compounds might act as inhibitors.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 3H-Imidazo[4,5-b]pyridine -5-carboxylic acid derivative Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a 3H-imidazo[4,5-b]pyridine derivative.

Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials.[1][2][3] The imidazo[4,5-b]pyridine core is a key pharmacophore in several compounds investigated for the treatment of cancer, neurodegenerative diseases, and infectious diseases.[1][4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the synthesis of imidazo[4,5-b]pyridines and other heterocyclic systems.[1] This technology offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles with fewer byproducts.[6] The rapid and uniform heating provided by microwave irradiation can accelerate reaction rates and enable reactions that are sluggish or inefficient under traditional thermal conditions.[1]

These application notes provide detailed protocols for the microwave-assisted synthesis of imidazo[4,5-b]pyridines, along with data on reaction conditions and yields. The information is intended to guide researchers in the efficient synthesis of these valuable compounds for further investigation in drug discovery and development programs.

Data Presentation

The following tables summarize the quantitative data for the microwave-assisted synthesis of various 2-substituted and 2,6-disubstituted-3H-imidazo[4,5-b]pyridines.

Table 1: Microwave-Assisted Synthesis of 2-Substituted Imidazo[4,5-b]pyridines via Condensation of 2,3-Diaminopyridine with Carboxylic Acids.

EntryCarboxylic AcidCatalyst/SupportMicrowave PowerTime (min)Yield (%)
1Benzoic AcidSilica Gel100 W1085
24-Chlorobenzoic AcidSilica Gel100 W1292
34-Methylbenzoic AcidSilica Gel100 W1088
44-Methoxybenzoic AcidSilica Gel100 W1590
5Thiophene-2-carboxylic acidSilica Gel100 W1071

Data compiled from literature reports on similar reactions.[1]

Table 2: Microwave-Assisted Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives. [6]

EntryAldehydeTime (min)Yield (%)
14-Chlorobenzaldehyde1096
24-Fluorobenzaldehyde1292
34-Bromobenzaldehyde1094
44-Nitrobenzaldehyde1590
52-Chlorobenzaldehyde1293

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of imidazo[4,5-b]pyridines. Researchers should note that optimal conditions may vary depending on the specific substrates and microwave reactor used.

Protocol 1: General Procedure for the One-Pot Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Aldehydes

This protocol describes the condensation and subsequent oxidative cyclization of 2,3-diaminopyridine with various aromatic aldehydes in water, a green solvent.

Materials:

  • 2,3-Diaminopyridine (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Deionized water (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer bar

Instrumentation:

  • A dedicated microwave reactor for organic synthesis.

Procedure:

  • To a 10 mL microwave synthesis vial, add 2,3-diaminopyridine (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and a magnetic stirrer bar.

  • Add 5 mL of deionized water to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-20 minutes with efficient stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine

This protocol details the synthesis of 2-substituted imidazo[4,5-b]pyridines from 5-bromo-2,3-diaminopyridine and various aldehydes using microwave irradiation.

Materials:

  • 5-Bromo-2,3-diaminopyridine (1.0 mmol)

  • Substituted aldehyde (1.1 mmol)

  • Ethanol (5 mL)

  • Sodium metabisulfite (Na₂S₂O₅) (a catalytic amount)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer bar

Instrumentation:

  • A dedicated microwave reactor for organic synthesis.

Procedure:

  • In a 10 mL microwave synthesis vial, combine 5-bromo-2,3-diaminopyridine (1.0 mmol), the substituted aldehyde (1.1 mmol), a catalytic amount of sodium metabisulfite, and a magnetic stirrer bar.

  • Add 5 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100 °C for 10-15 minutes with stirring.

  • After completion of the reaction, allow the vial to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.

Visualizations

Signaling Pathway

Imidazo[4,5-b]pyridines have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[7] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.

CDK9_Inhibition_Pathway cluster_transcription Transcription Regulation imidazo Imidazo[4,5-b]pyridine Derivative cdk9 CDK9/Cyclin T1 imidazo->cdk9 inhibits polII RNA Polymerase II cdk9->polII phosphorylates ser2 Ser2 Phosphorylation polII->ser2 leads to elongation Transcriptional Elongation ser2->elongation enables mcl1 Mcl-1 Gene elongation->mcl1 transcribes mcl1_protein Mcl-1 Protein mcl1->mcl1_protein translates to apoptosis Apoptosis mcl1_protein->apoptosis inhibits

Caption: CDK9 Inhibition Pathway by Imidazo[4,5-b]pyridines.

Experimental Workflow

The following diagram illustrates a typical workflow for the microwave-assisted synthesis and purification of imidazo[4,5-b]pyridines.

Microwave_Synthesis_Workflow start Start reagents Combine Reactants, Solvent & Stirrer Bar in Microwave Vial start->reagents seal Seal the Vial reagents->seal microwave Microwave Irradiation (Set Time, Temp, Power) seal->microwave cool Cooling to Room Temperature microwave->cool workup Reaction Work-up (e.g., Filtration, Solvent Removal) cool->workup purification Purification (Recrystallization or Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End Product analysis->end

Caption: Microwave Synthesis Workflow.

References

Application of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a heterocyclic ring system structurally analogous to purines, which has garnered significant interest in medicinal chemistry as a template for developing novel therapeutic agents.[1] Derivatives of this core structure have been explored for a range of biological activities, with a notable focus on their potential as anticancer agents.[2][3] While specific research on 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid in oncology is not extensively documented in publicly available literature, the broader class of its derivatives has shown considerable promise. These compounds have been demonstrated to exert their anticancer effects through various mechanisms, including the inhibition of key cellular enzymes like Cyclin-Dependent Kinase 9 (CDK9) and Cyclooxygenase (COX) enzymes.[4][5]

This document provides an overview of the application of 3H-imidazo[4,5-b]pyridine derivatives in cancer research, with a focus on their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting CDK9 and COX Pathways

Several derivatives of 3H-imidazo[4,5-b]pyridine have been identified as potent inhibitors of critical cancer-related signaling pathways.

  • CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for transcriptional elongation of many proto-oncogenes like MYC and anti-apoptotic proteins such as Mcl-1. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to the downregulation of these survival proteins, ultimately inducing apoptosis in cancer cells.[5][6]

  • COX Inhibition: Some diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes.[4][7] COX-2 is often overexpressed in various cancers and contributes to inflammation and tumor growth. Selective inhibition of COX-2 is a recognized strategy in cancer therapy and prevention.

Data Presentation: In Vitro Activity of 3H-Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the quantitative data on the anticancer and enzyme inhibitory activities of various 3H-imidazo[4,5-b]pyridine derivatives.

Table 1: Cytotoxic Activity of 3H-Imidazo[4,5-b]pyridine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
CDK9 Inhibitors
Compound IMCF-7 (Breast)Not specified (Significant Activity)[5]
Compound IIMCF-7 (Breast)Not specified (Significant Activity)[5]
Compound IIIaMCF-7 (Breast)Not specified (Significant Activity)[5]
Compound IIIbMCF-7 (Breast)Not specified (Significant Activity)[5]
Compound IVMCF-7 (Breast)Not specified (Significant Activity)[5]
Compound VIMCF-7 (Breast)Not specified (Significant Activity)[5]
Compound VIIaMCF-7 (Breast)Not specified (Significant Activity)[5]
Compound VIIIMCF-7 (Breast)Not specified (Significant Activity)[5]
Compound IXMCF-7 (Breast)Not specified (Significant Activity)[5]
Compound IHCT116 (Colon)Not specified (Remarkable Activity)[5]
Compound VIIcHCT116 (Colon)Not specified (Remarkable Activity)[5]
Compound VIIeHCT116 (Colon)Not specified (Remarkable Activity)[5]
Compound VIIfHCT116 (Colon)Not specified (Remarkable Activity)[5]
Compound VIIIHCT116 (Colon)Not specified (Remarkable Activity)[5]
Compound IXHCT116 (Colon)Not specified (Remarkable Activity)[5]
Diaryl Derivatives
Compound 3fK562 (Leukemia)Moderate Activity[4][7]
Compound 3fMCF-7 (Breast)Moderate Activity[4][7]
Compound 3fMDA-MB-468 (Breast)Moderate Activity[4][7]
Compound 3fSaOS2 (Osteosarcoma)Moderate Activity[4][7]
Other Derivatives
Compound 3hMCF-7, BT-474 (Breast)Prominent Activity[2][3][8]
Compound 3jMCF-7, BT-474 (Breast)Prominent Activity[2][3][8]

Table 2: Enzyme Inhibitory Activity of 3H-Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
CDK9 Inhibitors
Active CompoundsCDK90.63 - 1.32[5]
Sorafenib (Reference)CDK90.76[5]
COX Inhibitors
Compound 3fCOX-121.8[4][7]
Compound 3fCOX-29.2[4][7]

Mandatory Visualization

CDK9_Pathway cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 Transcriptional Regulation cluster_2 Cellular Outcome IPD 3H-Imidazo[4,5-b]pyridine Derivative PTEFb CDK9/Cyclin T (P-TEFb) IPD->PTEFb Inhibition RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Pol II RNAPII->pRNAPII Gene Gene Transcription (e.g., MYC, Mcl-1) pRNAPII->Gene DNA DNA Mcl1 Anti-apoptotic proteins (Mcl-1, Bcl-2) Synthesis Gene->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Inhibits

Caption: Inhibition of the CDK9/Cyclin T complex by a 3H-Imidazo[4,5-b]pyridine derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Imidazo[4,5-b]pyridine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cell Viability Assay (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 kinase_assay Kinase Inhibition Assay (e.g., CDK9) ic50->kinase_assay Active Compounds apoptosis_assay Apoptosis Assay (Annexin V/PI) kinase_assay->apoptosis_assay cell_cycle Cell Cycle Analysis apoptosis_assay->cell_cycle

Caption: A typical experimental workflow for evaluating novel anticancer agents.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[6]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.[6]

  • 96-well flat-bottom plates.

  • Complete cell culture medium.

  • Test compounds (dissolved in DMSO).

  • Phosphate-buffered saline (PBS).

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 3H-imidazo[4,5-b]pyridine derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6]

In Vitro CDK9/Cyclin T1 Kinase Assay

This protocol is designed to measure the inhibitory activity of compounds against the CDK9/Cyclin T1 complex. It is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that quantifies ADP production.[10]

Materials:

  • Recombinant CDK9/Cyclin T1 enzyme.

  • CDK7/9tide substrate.

  • ATP.

  • Assay Buffer.

  • Test compounds (dissolved in DMSO).

  • 384-well plates.

  • TR-FRET detection reagents (e.g., Adapta™ Universal Kinase Assay kit), including Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.

  • TR-FRET capable plate reader.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Subsequently, dilute these solutions in 1X Assay Buffer to achieve a 4X final concentration.[10]

  • Kinase Reaction Setup (10 µL final volume):

    • To the wells of a 384-well plate, add 2.5 µL of the 4X test compound solution (or DMSO for positive and negative controls).[10]

    • Add 2.5 µL of 4X recombinant CDK9/Cyclin T1 enzyme solution. The final enzyme concentration should be optimized beforehand (typically 5-40 ng/well).[10]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X solution containing the CDK7/9tide substrate and ATP. Final concentrations should be optimized (e.g., 200 µM substrate and 10 µM ATP).[10]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.[10]

  • Reaction Termination and Detection:

    • Prepare a 3X detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA in TR-FRET dilution buffer according to the manufacturer's instructions.

    • Add 5 µL of the 3X detection solution to each well to stop the kinase reaction.[10]

  • Detection Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[10]

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the energy transfer from Europium to Alexa Fluor® 647.[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges.

General Synthesis Overview

The synthesis of this compound typically involves a multi-step process. A common strategy is the construction of the imidazopyridine core from a substituted diaminopyridine precursor. The most popular approaches involve the condensation and dehydration reactions of pyridine-2,3-diamine derivatives with carboxylic acids or their equivalents, such as formic acid.[1]

G cluster_workflow General Synthesis Workflow Start Substituted 2-Aminopyridine Nitration Nitration Start->Nitration e.g., HNO₃ / H₂SO₄ Reduction Nitro Group Reduction Nitration->Reduction e.g., Fe/HCl, Raney Ni Cyclization Imidazole Ring Formation Reduction->Cyclization e.g., HCOOH Product 3H-Imidazo[4,5-b]pyridine- 5-carboxylic acid Cyclization->Product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My overall yield is low. Where should I start troubleshooting?

Low yield can stem from issues at multiple stages of the synthesis. A systematic approach is crucial for identifying the root cause. Start by analyzing the purity of your starting materials and then evaluate each reaction step for completion and side-product formation.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Overall Yield Identified Check_SM Verify Purity of Starting Materials Start->Check_SM Analyze_Steps Analyze Each Reaction Step (TLC, LC-MS, NMR) Start->Analyze_Steps Incomplete Problem: Incomplete Reaction Analyze_Steps->Incomplete Side_Products Problem: Significant Side Products Analyze_Steps->Side_Products Purification Problem: Product Loss During Purification Analyze_Steps->Purification Action_Incomplete Action: - Increase reaction time/temp - Use more efficient reagent - Check for catalyst deactivation Incomplete->Action_Incomplete Solution Action_Side Action: - Modify reaction conditions (temp, solvent, catalyst) - Use a more selective reagent Side_Products->Action_Side Solution Action_Purification Action: - Optimize purification method (recrystallization solvent, chromatography) - Ensure correct pH for extraction Purification->Action_Purification Solution

Caption: A logical approach to diagnosing the cause of low reaction yields.

Question 2: I'm struggling with the reduction of the nitro-aminopyridine intermediate. What are the best methods to improve this step's yield?

The reduction of a nitro group on the pyridine ring to an amine is a critical step that can be challenging. Common issues include incomplete reaction or over-reduction. Several methods have been reported with varying success.[2][3] Using Raney Ni with catalytic hydrogenation is reported to result in high product purity.[4]

Data Presentation: Comparison of Reduction Methods for Nitro-Aminopyridines

Reducing AgentSolvent(s)Typical ConditionsReported YieldNotes
Iron Powder / Acid Ethanol / Water / HClReflux, 1-2 hours~78-95%A classic, cost-effective method.[2][5][6] Can sometimes be difficult to filter out fine iron sludge.
Raney Ni / H₂ Ethanol / Phosphoric Acid50°C, 1 MPa H₂ pressure89%Offers high product purity but requires specialized hydrogenation equipment.[4]
Stannous Chloride (SnCl₂) N/AN/AHighA common method for nitro group reduction.[1][5]
Palladium on Carbon (Pd/C) / H₂ Methylene Chloride / Benzene50-58°C, H₂ atmosphereN/AEffective for reducing dinitropyridines.[7] Requires hydrogenation setup.

Troubleshooting Tips:

  • Incomplete Reaction: Ensure the catalyst (e.g., Fe, Raney Ni) is active and used in sufficient quantity. For catalytic hydrogenations, ensure proper stirring and hydrogen pressure.

  • Side Products: Over-reduction can sometimes occur. Monitor the reaction closely using TLC or LC-MS to avoid it.

  • Workup: During workup after using metal reductants like iron or tin, ensure the pH is adjusted correctly to precipitate metal hydroxides and liberate the free amine for extraction.

Question 3: What are the optimal conditions for the final cyclization to form the imidazopyridine ring?

The cyclization of a 2,3-diaminopyridine derivative with a one-carbon source like formic acid is a standard method for forming the imidazole ring.[1][8] However, harsh conditions such as high temperatures or strongly acidic media can lead to side reactions or degradation, lowering the yield.[1]

Data Presentation: Comparison of Cyclization Conditions

C1 ReagentSolvent / ConditionsTemperatureReported YieldNotes
Formic Acid (100%) Reflux~100-110°CGood to ExcellentA classical and straightforward method for forming the unsubstituted imidazole ring.[1][8]
Aryl/Heteroaryl Aldehydes DMSO or Nitrobenzene120-155°C18-88%Used for synthesizing 2-substituted imidazopyridines; requires an oxidative step (air or added oxidant).[9]
Aryl Aldehydes / Na₂S₂O₄ N/AN/AModerate to GoodA one-pot reductive cyclization from a nitro-aminopyridine precursor.[1]
Microwave-Assisted Synthesis DMF120°CGood to ExcellentCan significantly reduce reaction times and improve yields compared to conventional heating.[10][11]

Troubleshooting Tips:

  • Low Conversion: If using formic acid, ensure it is of high purity and in sufficient excess. For reactions with aldehydes, an oxidizing agent (often atmospheric oxygen) is required to form the aromatic imidazole ring from the intermediate.

  • Product Degradation: The carboxylic acid group can be sensitive to high temperatures. If you suspect degradation, try milder conditions, such as using triethyl orthoformate followed by acid hydrolysis, or explore microwave-assisted protocols which often require shorter heating times.[10][11]

Detailed Experimental Protocols

The following are representative protocols based on established literature procedures for analogous compounds. Researchers should adapt these methods to their specific substrates and equipment.

Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine (Model Precursor)

This protocol details the reduction of an amino-nitro precursor using iron powder, a common and effective method.[2][5]

  • Setup: Charge a round-bottom flask equipped with a reflux condenser with 2-amino-5-bromo-3-nitropyridine (0.05 mol), reduced iron powder (30 g), 95% ethanol (40 ml), and water (10 ml).

  • Initiation: Add concentrated hydrochloric acid (0.5 ml) to the mixture.

  • Reaction: Heat the mixture on a steam bath for 1 hour. The reaction is exothermic.

  • Workup: After the reaction period, filter the hot mixture to remove the iron. Wash the collected iron solids with hot 95% ethanol (3 x 10 ml).

  • Isolation: Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • Purification: Recrystallize the dark residue from water (approx. 50 ml) to yield the 2,3-diamino-5-bromopyridine product.

Protocol 2: Cyclization to form 6-Bromo-3H-imidazo[4,5-b]pyridine (Model Cyclization)

This protocol uses the condensation of a diaminopyridine with an aldehyde in DMF, which was found to be an optimal solvent in a study on similar structures.[10]

  • Setup: In a round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) in DMF.

  • Reaction: Stir the reaction mixture at reflux for 3-4 hours. Monitor the completion of the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3 x 10 ml).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.[10]

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety procedures.

References

Technical Support Center: Overcoming Solubility Challenges of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

A1: this compound is a heterocyclic compound with a carboxylic acid functional group. Its limited solubility in neutral water is primarily due to the presence of the largely nonpolar aromatic ring system and the protonated (non-ionized) state of the carboxylic acid group at neutral pH. In its uncharged form, the molecule has a higher propensity to interact with itself (crystal lattice energy) than with water molecules.

Q2: What is the most straightforward method to improve the solubility of this compound?

A2: The most direct method is to adjust the pH of the aqueous buffer. As a carboxylic acid, deprotonating the carboxyl group to form the more polar and soluble carboxylate salt will significantly enhance its aqueous solubility. This is achieved by increasing the pH of the solution to a value above the compound's pKa.

Q3: What is the pKa of this compound?

Q4: Can co-solvents be used to improve solubility?

A4: Yes, co-solvents can be very effective.[1] Water-miscible organic solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) can increase the solubility of lipophilic compounds.[1] They work by reducing the polarity of the aqueous environment, which lessens the hydrophobic effect and can disrupt the hydrogen bonding network of water, making it more favorable for the solute to dissolve.

Q5: What are excipients, and can they help with solubility?

A5: Excipients are inactive substances used alongside the active pharmaceutical ingredient (API).[2] Certain excipients, known as solubilizers, can enhance the solubility of poorly soluble compounds.[2] For this compound, cyclodextrins (like hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin) could be particularly useful.[3] These have a hydrophobic interior that can encapsulate the nonpolar part of the drug molecule while their hydrophilic exterior allows them to remain dissolved in water.[3] Surfactants that form micelles can also be used.[4]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Step
pH Drift The pH of the buffer may have changed over time, especially if not adequately buffered, causing the compound to revert to its less soluble protonated form. Verify the pH of the solution and adjust if necessary. Use a buffer with sufficient buffering capacity in the desired pH range.
Supersaturated Solution You may have created a supersaturated solution, which is thermodynamically unstable. This can happen if the compound was initially dissolved using a method that temporarily increases solubility (e.g., heating) and then cooled. Try preparing the solution at the target temperature without heating, or if heating is necessary, cool the solution slowly with continuous stirring.
Common Ion Effect If using a salt form of the compound, the presence of a common ion in the buffer could decrease its solubility. Review the composition of your buffer and consider using one without common ions.
Issue 2: Solubility is still low even after pH adjustment.
Possible Cause Troubleshooting Step
Insufficient pH Increase The pH may not be high enough above the pKa to fully deprotonate the carboxylic acid. Try increasing the pH further (e.g., to pH 8 or 9) and observe if solubility improves.
Limited Intrinsic Solubility of the Salt Form While the salt form is more soluble than the free acid, its intrinsic solubility might still be limited. In this case, combining pH adjustment with other methods, such as the addition of a co-solvent or a solubilizing excipient, is recommended.
Incorrect Compound Identity or Purity Verify the identity and purity of your compound. Impurities can sometimes affect solubility.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the expected improvements in solubility of this compound using different methods. Note: These are representative values and actual results may vary.

Table 1: Effect of pH on Aqueous Solubility

pH of BufferExpected Solubility (µg/mL)Predominant Species
4.0~5Neutral (Free Acid)
6.0~50Mix of Neutral and Anionic
7.4>500Anionic (Carboxylate)
8.0>1000Anionic (Carboxylate)

Table 2: Effect of Co-solvents on Solubility in a pH 7.4 Buffer

Co-solvent (v/v %)Expected Solubility (µg/mL)
None (Buffer only)~500
10% Ethanol~1500
20% Ethanol~4000
10% PEG 400~2000
20% PEG 400~5500
10% DMSO~3000
20% DMSO>8000

Table 3: Effect of Excipients on Solubility in a pH 7.4 Buffer

ExcipientConcentration (w/v %)Expected Solubility (µg/mL)
None-~500
Hydroxypropyl-β-cyclodextrin (HP-β-CD)2%~2500
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5%~6000
Sulfobutylether-β-cyclodextrin (SBE-β-CD)2%~3500
Sulfobutylether-β-cyclodextrin (SBE-β-CD)5%>10000

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the thermodynamic solubility measurement.[5][6][7][8]

Materials:

  • This compound (solid)

  • Aqueous buffers of desired pH (e.g., pH 4.0, 6.0, 7.4, 8.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method with a standard curve.

  • The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Protocol 2: Enhancing Solubility using pH Adjustment and Co-solvents

Materials:

  • This compound (solid)

  • Stock solutions of strong base (e.g., 1 M NaOH) and strong acid (e.g., 1 M HCl)

  • Co-solvents (e.g., Ethanol, PEG 400, DMSO)

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound and place it in a volumetric flask.

  • Add a portion of the co-solvent (if used) and sonicate briefly to aid in wetting the solid.

  • Add a volume of deionized water.

  • Slowly add a stock solution of NaOH dropwise while stirring and monitoring the pH. Continue until the solid dissolves and the target pH is reached and stable.

  • If the pH overshoots, back-titrate carefully with a stock solution of HCl.

  • Once the compound is fully dissolved and the pH is stable at the desired level, add the remaining co-solvent and/or deionized water to reach the final volume.

  • Mix the solution thoroughly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid compound B Add buffer of known pH A->B  Combine in vial C Seal and agitate for 24-48h at constant temperature B->C D Sediment undissolved solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify concentration (HPLC / UV-Vis) F->G signaling_pathway cluster_compound Compound States cluster_actions Interventions Compound_Solid Insoluble Solid (Low pH) Increase_pH Increase pH (> pKa) Compound_Solid->Increase_pH Compound_Soluble Soluble Anion (High pH) Decrease_pH Decrease pH (< pKa) Compound_Soluble->Decrease_pH Increase_pH->Compound_Soluble Deprotonation Decrease_pH->Compound_Solid Protonation

References

Technical Support Center: Navigating the Solubility Challenges of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and solutions for addressing the common solubility issues encountered with imidazo[4,5-b]pyridine derivatives in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize your experimental workflow and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: My imidazo[4,5-b]pyridine derivative is precipitating out of solution when I add it to my aqueous assay buffer. What is the most likely cause?

A1: Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds like many imidazo[4,5-b]pyridine derivatives. The primary reason is that the concentration of the compound in the final assay medium exceeds its aqueous solubility. This often happens when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer.

Q2: What is the best initial approach to solubilize a new imidazo[4,5-b]pyridine derivative for a cell-based assay?

A2: The recommended starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). This stock can then be serially diluted to the final working concentration in your pre-warmed cell culture medium. It is crucial to maintain a low final DMSO concentration (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q3: Are there alternative solvents to DMSO I can use for my stock solution?

A3: Yes, if your experimental system is sensitive to DMSO, other organic solvents can be considered. These include ethanol, dimethylformamide (DMF), and polyethylene glycol (PEG). However, the solubility of your specific derivative in these solvents will vary, and it is essential to perform small-scale solubility tests first. Always include a vehicle control with the same final solvent concentration in your experiments.

Q4: How can I determine the maximum soluble concentration of my compound in my specific assay medium?

A4: You can perform a simple kinetic solubility assay. This involves preparing a serial dilution of your compound in the assay buffer and monitoring for the formation of a precipitate over time, either visually, microscopically, or using a nephelometer to measure light scattering. The highest concentration that remains clear is your empirical solubility limit.

Q5: My compound appears to be soluble initially but then precipitates during incubation. What could be happening?

A5: This phenomenon, known as "time-dependent precipitation," can occur for several reasons. The compound may be unstable in the aqueous environment of the cell culture medium, leading to degradation and precipitation of the less soluble degradants. Alternatively, changes in temperature, pH, or interactions with media components over the incubation period can reduce solubility.

Troubleshooting Guides

Problem: Immediate Precipitation Upon Dilution
Possible Cause Solution
Final concentration exceeds aqueous solubility. Determine the kinetic solubility of your compound in the assay medium and ensure your final working concentration is below this limit.
Improper dilution technique. Add the stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding a large volume of cold buffer to a small volume of concentrated stock.
Stock solution is too concentrated. Prepare an intermediate dilution of your stock solution in the organic solvent before the final dilution into the aqueous buffer. This reduces the localized concentration shock upon mixing.
Problem: Precipitation During Incubation
Possible Cause Solution
Compound instability. If the compound is known to be unstable, consider shorter incubation times or replenishing the media with freshly prepared compound at regular intervals.
Changes in media conditions (e.g., pH). Monitor the pH of your culture medium throughout the experiment. Ensure your incubator's CO2 levels are stable.
Interaction with media components (e.g., serum proteins). Test the solubility of your compound in both serum-free and serum-containing media. Some compounds bind to serum proteins, which can either enhance or reduce their apparent solubility.

Quantitative Data Summary

While specific solubility values are highly dependent on the exact structure of the imidazo[4,5-b]pyridine derivative, the following table provides a general overview of expected solubility ranges in common solvents. Note: This is a generalized representation, and empirical determination for your specific compound is crucial.

Solvent/Medium Expected Solubility Range Notes
Water< 1 µg/mLGenerally very poorly soluble.
Phosphate-Buffered Saline (PBS, pH 7.4)< 1 µg/mLPoorly soluble in physiological buffers.
Ethanol1-5 mg/mLModerately soluble for many derivatives.
Dimethyl Sulfoxide (DMSO)> 10 mg/mLHigh solubility for most derivatives; the preferred solvent for stock solutions.
Cell Culture Medium (e.g., DMEM with 10% FBS)1-10 µMSolubility is limited and highly variable depending on the specific compound and media components.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of a poorly soluble imidazo[4,5-b]pyridine derivative in DMSO.

Materials:

  • Imidazo[4,5-b]pyridine derivative (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Accurately weigh a precise amount of the imidazo[4,5-b]pyridine derivative powder into a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Add the calculated volume of DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • (Optional) If sterility is required for your assay, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare a final working solution of the imidazo[4,5-b]pyridine derivative in cell culture medium while minimizing precipitation.

Materials:

  • Concentrated stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Vortex the stock solution gently to ensure it is homogeneous.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: Add the stock solution (or intermediate dilution) to the larger volume of cell culture medium while gently mixing. Do not add the medium to the concentrated stock.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 intermediate dilution in medium (to 100 µM) and then a further 1:10 dilution to the final 10 µM.

  • Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that can cause shearing of cells if they are present.

  • Use the freshly prepared working solution immediately in your cell-based assay.

Mandatory Visualizations

experimental_workflow start Start: Compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock intermediate Prepare Intermediate Dilution in Pre-warmed Medium stock->intermediate working Prepare Final Working Solution in Pre-warmed Medium intermediate->working assay Add to Biological Assay working->assay end End: Data Acquisition assay->end

Experimental workflow for preparing assay solutions.

troubleshooting_workflow precipitation Precipitation Observed in Assay check_stock Check Stock Solution for Precipitate precipitation->check_stock stock_clear Stock is Clear check_stock->stock_clear No stock_precipitate Precipitate in Stock check_stock->stock_precipitate Yes check_concentration Review Final Assay Concentration stock_clear->check_concentration warm_sonicate Warm/Sonicate Stock stock_precipitate->warm_sonicate warm_sonicate->check_stock below_solubility Concentration < Kinetic Solubility? check_concentration->below_solubility lower_concentration Lower Final Concentration below_solubility->lower_concentration No evaluate_buffer Evaluate Assay Buffer (pH, salts, serum) below_solubility->evaluate_buffer Yes lower_concentration->check_concentration optimize_conditions Optimize Buffer Conditions evaluate_buffer->optimize_conditions

Troubleshooting workflow for compound precipitation.

aurora_kinase_pathway aurora_a Aurora A Kinase plk1 PLK1 aurora_a->plk1 cdc25 Cdc25 plk1->cdc25 cdk1_cyclinb CDK1/Cyclin B cdc25->cdk1_cyclinb mitosis Mitotic Entry cdk1_cyclinb->mitosis imidazo_pyridine Imidazo[4,5-b]pyridine Derivative imidazo_pyridine->aurora_a Inhibition

Inhibition of the Aurora A Kinase signaling pathway.

pi3k_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates cell_survival Cell Survival, Proliferation, and Growth akt->cell_survival imidazo_pyridine Imidazo[4,5-b]pyridine Derivative imidazo_pyridine->pi3k Inhibition

Technical Support Center: Optimization of Palladium-Catalyzed Amidation for Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the palladium-catalyzed amidation for the synthesis of imidazopyridines. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of reaction conditions to address common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the palladium-catalyzed amidation for imidazopyridine synthesis?

A1: The success of a palladium-catalyzed amidation, a type of Buchwald-Hartwig reaction, is highly dependent on the careful selection of several key components: the palladium precursor, the ligand, the base, and the solvent.[1][2] The electronic and steric properties of both the halo-imidazopyridine and the amide or amine coupling partner also play a significant role. Optimization is often necessary for each specific substrate combination.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3] For electron-deficient heteroaryl halides like chloro- or bromo-imidazopyridines, bulky, electron-rich phosphine ligands are generally preferred.[3] Commonly successful ligands for these types of couplings include Josiphos-type ligands, Xantphos, and Buchwald's biarylphosphine ligands (e.g., BrettPhos, RuPhos).[4] It is often beneficial to use a pre-catalyst, which can lead to a more efficient formation of the active catalytic species compared to using separate palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]

Q3: Which base should I use for the amidation of my imidazopyridine?

A3: The choice of base is critical and depends on the functional group tolerance of your substrates.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective.[3] However, if your coupling partner contains base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, which might require higher reaction temperatures.[3]

Q4: What is the best solvent for this reaction?

A4: Anhydrous and degassed solvents are essential for reproducible results.[3] Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[6] The choice of solvent can significantly affect the solubility of the reagents and the stability of the catalytic intermediates.[3] It's crucial to ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[7]

Q5: My reaction is not working with a chloro-imidazopyridine. What should I do?

A5: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig couplings.[8] If you are experiencing difficulty with a chloro-imidazopyridine, you may need to switch to a more active catalyst system. Consider using a more electron-rich and sterically hindered ligand. Increasing the reaction temperature and catalyst loading may also be necessary.[5] In some cases, converting the chloride to a bromide or iodide might be a more effective strategy.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Yield Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst for more reliable activation.[5][7]
Suboptimal reaction conditions.Screen different combinations of ligands, bases, and solvents. Temperature can also be a critical factor to optimize.[8]
Poor quality of starting materials.Ensure starting materials are pure and dry. Impurities can poison the catalyst.
Presence of oxygen in the reaction.Thoroughly degas the solvent and reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[7]
Reaction Stalls Before Completion Catalyst deactivation.This can be caused by high temperatures, trace oxygen, or ligand degradation.[7] Try lowering the reaction temperature or using a more robust ligand. The appearance of palladium black is a visual indicator of catalyst decomposition.[9]
Product inhibition.In some cases, the product can coordinate to the catalyst and inhibit its activity. If possible, try to remove the product from the reaction mixture as it forms.
Formation of Side Products Hydrodehalogenation of the halo-imidazopyridine.This side reaction can occur in the presence of a hydride source. Ensure your reagents and solvent are anhydrous.
Homocoupling of the amine/amide.This can be an issue with certain substrates. Optimizing the reaction conditions, particularly the base and ligand, can help to minimize this.
Reaction with other functional groups.If your substrates have other reactive functional groups, they may compete in the reaction. Protecting these groups may be necessary.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amidation of 2-Bromo-imidazopyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Bromo-imidazopyridine derivative (1.0 equiv)

  • Amide or amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., BrettPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-imidazopyridine, palladium pre-catalyst, and base.

  • Add the anhydrous, degassed solvent, followed by the amide or amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the palladium-catalyzed amidation of halo-pyridines, which can serve as a guide for the synthesis of imidazopyridines.

Halo-pyridineAmine/AmidePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-BromopyridineMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene10095
2-ChloropyridineAnilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2)1,4-Dioxane11088
3-Bromo-2-aminopyridineBenzylamineRuPhos Pd G2 (2)-LiHMDS (2)THF6592
2-BromopyridineMethylaminePd(OAc)₂ (1)dppp (1.5)NaOtBu (1.4)Toluene8098

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Initial Reaction cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Reaction Setup: - Halo-imidazopyridine - Amide/Amine - Pd Catalyst/Ligand - Base - Solvent Analysis Monitor Reaction (TLC, LC-MS) Start->Analysis Complete Reaction Complete? (>90% conversion) Analysis->Complete Workup Workup and Purify Complete->Workup Yes Check_Reagents Check Reagent Quality: - Purity of starting materials - Activity of catalyst/ligand - Anhydrous/degassed solvent Complete->Check_Reagents No Screen_Conditions Screen Reaction Conditions: - Different Ligand - Different Base - Different Solvent - Adjust Temperature Check_Reagents->Screen_Conditions Re_run Re-run Reaction Screen_Conditions->Re_run Re_run->Analysis Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR₂ Red_Elim->Product

References

Minimizing side reactions in the synthesis of imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of imidazo[4,5-b]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[4,5-b]pyridines, offering potential causes and suggested solutions.

IssuePossible CauseSuggested Solution
Low Yield of Desired Product Incomplete reaction.Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.[1]
Suboptimal reaction conditions.Experiment with different catalysts, solvents, or temperatures to optimize the reaction conditions.
Degradation of starting materials or product.Ensure the use of pure, dry reagents and solvents. If the starting materials or product are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]
Inefficient purification.Evaluate the purification method. For column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also enhance yield and purity.[1]
Formation of Regioisomers Unsymmetrical nature of 2,3-diaminopyridine precursor.The reaction can occur at either the N1 or N3 position of the imidazole ring, leading to a mixture of isomers.[1] Separation of these isomers can be challenging due to their similar physical and chemical properties.
Steric hindrance.The steric bulk of the reactants can influence the regiochemical outcome. Modifying substituents on the starting materials may favor the formation of the desired isomer.[1]
Reaction conditions.The choice of solvent, temperature, and catalyst can influence the ratio of regioisomers. Systematic variation of these parameters can help to optimize for the desired product.
Unwanted N-Alkylation Multiple nucleophilic nitrogen atoms in the imidazo[4,5-b]pyridine core.Alkylation can occur at different nitrogen positions, leading to a mixture of N-alkylated products.[2]
Reaction conditions.The choice of base, solvent, and alkylating agent is critical in controlling regioselectivity.[2] Phase transfer catalysis (PTC) conditions have been used to achieve N-alkylation.[3][4]
Difficult Purification Presence of closely related side products.Utilize high-performance liquid chromatography (HPLC) for difficult separations of regioisomers. Developing a gradient elution method can optimize the resolution between isomer peaks.[1]
Tarry or oily crude product.Ensure complete removal of high-boiling solvents (e.g., DMF, DMSO) under high vacuum. Trituration of the crude residue with a non-polar solvent can sometimes induce precipitation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the imidazo[4,5-b]pyridine scaffold?

A1: The most prevalent method is the condensation of a 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1][5] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] Another approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[1][5]

Q2: Why is the formation of regioisomers a significant challenge in imidazo[4,5-b]pyridine synthesis?

A2: Regioisomer formation is a common issue due to the unsymmetrical nature of the 2,3-diaminopyridine starting material. When substituents are introduced, the reaction can proceed at different nitrogen atoms, leading to a mixture of isomers that are often difficult to separate due to their very similar physical and chemical properties.[1]

Q3: How can I confirm the structure of the separated regioisomers?

A3: A combination of spectroscopic techniques is crucial for unambiguous structure determination. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the N-substituted regioisomers.[1]

Q4: What conditions can be modified to control the regioselectivity of N-alkylation?

A4: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. Key factors to consider include the choice of base (e.g., potassium carbonate), solvent (e.g., DMF), and the nature of the alkylating agent.[2] The use of phase-transfer catalysts can also influence the outcome.[2][6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines

This protocol describes a general procedure for the synthesis of 2-aryl-imidazo[4,5-b]pyridines via the condensation of 2,3-diaminopyridine with an aromatic aldehyde.

Materials:

  • 2,3-diaminopyridine

  • Substituted benzaldehyde

  • Solvent (e.g., nitrobenzene, acetic acid, or ethanol)[1][7]

  • Oxidizing agent (e.g., p-benzoquinone, if using ethanol)[7]

  • Sodium bicarbonate solution (for work-up if using acetic acid)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent, add the appropriately substituted benzaldehyde (1.0-1.2 eq).[1] If using ethanol, an oxidizing agent like p-benzoquinone (1.0 eq) may be added.[7]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-24 hours, monitoring the reaction progress by TLC.[1][7]

  • Upon completion, cool the reaction mixture to room temperature.

  • If acetic acid is used as the solvent, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-imidazo[4,5-b]pyridine.[1]

Protocol 2: N-Alkylation of Imidazo[4,5-b]pyridines

This protocol provides a general guideline for the N-alkylation of a substituted imidazo[4,5-b]pyridine.

Materials:

  • Substituted imidazo[4,5-b]pyridine

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Potassium carbonate, K2CO3)[2][8]

  • Solvent (e.g., N,N-Dimethylformamide, DMF)[2][8]

  • Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide, TBAB) (optional)[2][6]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted imidazo[4,5-b]pyridine (1.0 eq) in DMF, add the base (e.g., K2CO3, 2.2 eq).[2] If using a phase-transfer catalyst, add it at this stage (e.g., TBAB, 0.15 eq).[2]

  • Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise.[2]

  • Continue stirring the reaction mixture at room temperature for 24 hours or until the reaction is complete as monitored by TLC.[2]

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to separate the regioisomeric products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid reaction Condensation Reaction (Heating, Catalyst) start->reaction 1 workup Reaction Work-up (Neutralization, Extraction) reaction->workup 2 crude Crude Product workup->crude 3 purification Purification (Column Chromatography, Recrystallization) crude->purification 4 analysis Analysis (NMR, MS, HPLC) purification->analysis 5 pure_product Pure Imidazo[4,5-b]pyridine analysis->pure_product 6

Caption: A generalized workflow for the synthesis and purification of imidazo[4,5-b]pyridines.

troubleshooting_logic start Low Yield or Impure Product check_reaction Monitor Reaction (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Action: Increase Time/Temp incomplete->extend_time Yes degradation Degradation? incomplete->degradation No success Problem Resolved extend_time->success inert_atm Action: Use Pure Reagents, Inert Atmosphere degradation->inert_atm Yes isomers Regioisomers Formed? degradation->isomers No inert_atm->success optimize_conditions Action: Modify Solvents/Catalysts isomers->optimize_conditions Yes purification_issue Inefficient Purification? isomers->purification_issue No optimize_conditions->success optimize_purification Action: Change Column Conditions, Use HPLC purification_issue->optimize_purification Yes optimize_purification->success

Caption: A troubleshooting decision tree for common issues in imidazo[4,5-b]pyridine synthesis.

References

Technical Support Center: Purification of 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A single ideal solvent may not exist, and solvent screening is crucial. Due to the molecule's polar nature, containing both a carboxylic acid and a basic imidazopyridine core, polar solvents are the best starting point. Water, ethanol, methanol, or mixtures of these are often effective for similar heterocyclic compounds.[1][2] A mixed solvent system, such as ethanol/water, can be particularly useful for compounds with zwitterionic character, as it allows for fine-tuning of the polarity to achieve high solubility when hot and low solubility when cold.[3]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: Oiling out occurs when the compound separates from the solution as a liquid above its melting point.[4][5] This is common with low-melting point solids or when the solution is too concentrated. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add more of the primary (more soluble) solvent to decrease the solution's saturation point.[4][6]

  • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[5]

  • If using a mixed solvent system, add a small amount of the more "soluble" solvent to the hot solution.[6]

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: This is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.[4][5] Here are some troubleshooting steps:

  • Too much solvent: If an excessive volume of solvent was used, the solution may not be saturated enough for crystals to form.[5][7] Try boiling off some of the solvent to increase the concentration and then allow it to cool again.[6]

  • Supersaturation: The solution may need a nucleation site to initiate crystallization.[5] Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[7] Alternatively, if you have a small crystal of the pure compound, add it to the solution (this is called "seeding").[7]

  • Extreme Cooling: If scratching and seeding do not work, try cooling the solution in an ice-salt bath.[8]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low recovery can be frustrating and may be caused by several factors:

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[7] Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.[8]

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[7]

Q5: My final product is still colored. How can I remove colored impurities?

A5: If the solution is colored by impurities, activated charcoal can be used for decolorization. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that adding too much charcoal can lead to the loss of your desired product through adsorption.[6][9]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents
Solvent ClassExamplesExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability as a Recrystallization Solvent
Polar Protic Water, Ethanol, MethanolLow to ModerateHighGood starting point, especially as a mixed solvent system (e.g., Ethanol/Water).[1][3]
Polar Aprotic Acetone, Ethyl AcetateLowModerate to HighPotentially suitable, may require a co-solvent.
Non-Polar Hexane, TolueneVery Low / InsolubleVery Low / InsolubleUnlikely to be a good primary solvent, but could be used as an anti-solvent in a mixed system.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol).

    • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tube. A suitable solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.

    • If a single solvent is not ideal, try a mixed solvent system (e.g., dissolve the compound in a minimum of hot ethanol and add hot water dropwise until the solution becomes slightly turbid).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask.

    • Bring the mixture to a gentle boil, adding just enough hot solvent to completely dissolve the solid.[7]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a receiving flask to prevent premature crystallization.[8]

    • Filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask will slow the cooling rate.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them.

    • For final drying, place the crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation Solvent_Screening 1. Solvent Screening Dissolution 2. Dissolution of Crude Product in Minimum Hot Solvent Solvent_Screening->Dissolution Decolorization 3. Decolorization (Optional, with Charcoal) Dissolution->Decolorization If solution is colored Hot_Filtration 4. Hot Filtration Dissolution->Hot_Filtration If no decolorization needed Decolorization->Hot_Filtration Crystallization 5. Slow Cooling & Crystallization Hot_Filtration->Crystallization Crystal_Isolation 6. Crystal Isolation (Vacuum Filtration) Crystallization->Crystal_Isolation Washing 7. Washing with Ice-Cold Solvent Crystal_Isolation->Washing Drying 8. Drying Washing->Drying Pure_Product Pure_Product Drying->Pure_Product Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues cluster_problems Observed Problems cluster_solutions Potential Solutions Start Experiment Issue Oiling_Out Compound Oils Out Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Sol1 Reheat & Add More Solvent Oiling_Out->Sol1 Sol2 Cool Slowly Oiling_Out->Sol2 Sol3 Scratch or Seed No_Crystals->Sol3 Supersaturated Sol4 Reduce Solvent Volume No_Crystals->Sol4 Too much solvent Sol5 Use Minimum Hot Solvent Low_Yield->Sol5 Sol6 Ensure Complete Cooling Low_Yield->Sol6 Sol7 Wash with Ice-Cold Solvent Low_Yield->Sol7

References

Technical Support Center: Regioselective Alkylation of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling regioisomer formation during the alkylation of imidazo[4,5-b]pyridines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the alkylation of imidazo[4,5-b]pyridines.

Question: My alkylation reaction is producing a mixture of N-1, N-3, and N-4 regioisomers. How can I control the regioselectivity?

Answer: The formation of multiple regioisomers is a common challenge in the N-alkylation of imidazo[4,5-b]pyridines due to the presence of multiple nucleophilic nitrogen atoms.[1] The regiochemical outcome is influenced by several factors:

  • Steric Hindrance: The steric bulk of both the imidazo[4,5-b]pyridine substrate and the alkylating agent can direct the alkylation to a less sterically hindered nitrogen.[2] Modifying substituents on the starting materials may favor the formation of the desired isomer.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the product distribution.[1] For instance, using potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF) is a commonly employed condition, but the outcome can be substrate-dependent.[3]

  • Protecting Groups: Although more commonly reported for C-H functionalization, the use of a protecting group on one of the nitrogen atoms can be a viable strategy to direct alkylation to a specific site. For example, N3-MEM-protected imidazo[4,5-b]pyridines have been used for regioselective C2-arylation.[4]

Question: I am having difficulty separating the regioisomers by column chromatography. What can I do?

Answer: Regioisomers of N-alkylated imidazo[4,5-b]pyridines often possess very similar physical and chemical properties, which makes their separation by conventional column chromatography challenging.[2] Here are some suggestions:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases. A change in the polarity of the eluent or the use of a different type of silica or alumina could improve resolution.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often more effective. Developing a gradient elution method can significantly enhance the separation of closely related isomers.[2]

  • Recrystallization: If the products are crystalline, fractional recrystallization from a suitable solvent can be an effective method for purification.

Question: The yield of my desired regioisomer is consistently low. How can I improve it?

Answer: Low yields can be attributed to several factors, from incomplete reactions to product degradation.[2] Consider the following points:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Reagent Quality: Ensure that all reagents and solvents are pure and dry, as impurities or water can lead to side reactions and lower yields.[2]

  • Inert Atmosphere: If your starting materials or products are sensitive to air or light, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[2]

  • Optimization of Reaction Conditions: Systematically vary the reaction parameters such as temperature, concentration, and the stoichiometry of the reagents to find the optimal conditions for the formation of your desired product.

Frequently Asked Questions (FAQs)

What are the possible sites of alkylation on the imidazo[4,5-b]pyridine ring system?

The imidazo[4,5-b]pyridine core has three potential nitrogen atoms for alkylation: N-1 and N-3 on the imidazole ring, and N-4 on the pyridine ring. The relative nucleophilicity of these nitrogens can be influenced by substituents on the ring system and the reaction conditions.

How can I definitively determine the structure of the obtained regioisomers?

Unambiguous structure determination of N-alkylated imidazo[4,5-b]pyridine regioisomers is crucial.[2] A combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) techniques is the most powerful method for this purpose.[5]

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For example, a NOESY correlation between the protons of the N-4 substituent and the H-5 proton of the pyridine ring is a key diagnostic for the N-4 isomer.[3][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for distinguishing between N-1 and N-3 isomers by observing correlations between the substituent's protons and the quaternary carbons of the imidazo[4,5-b]pyridine core, such as C-7a.[5]

Are there any general trends for regioselectivity in the alkylation of imidazo[4,5-b]pyridines?

While the outcome is highly dependent on the specific substrate and conditions, some general observations have been reported. In some cases, N-alkylation under basic conditions (e.g., K2CO3 in DMF) has been shown to occur predominantly on the nitrogen atom of the pyridine ring (N-4).[3] However, mixtures of regioisomers are common.[6]

Quantitative Data Summary

The regioselectivity of the alkylation of imidazo[4,5-b]pyridines is highly dependent on the substrate and reaction conditions. The following table summarizes representative data from the literature.

Starting MaterialAlkylating AgentBase / SolventTemperatureProduct(s)Ratio (N-1:N-3:N-4)Yield (%)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetateK2CO3, TBAB / DMFRoom TempN-1, N-3, N-4 isomersMixtureNot Specified[6]
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK2CO3 / DMFNot SpecifiedMainly N-4 isomerNot SpecifiedNot Specified[3]
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK2CO3 / DMFRoom TempN-1 and N-3 isomersSlight variation with C-2 sub.Not Specified[7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 6H-Imidazo[4,5-b]pyridine [1]

This protocol provides a general method for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine. Optimization may be required for different substrates.

Materials:

  • Substituted 6H-imidazo[4,5-b]pyridine (1.0 eq)

  • Alkylating agent (e.g., benzyl chloride) (1.6 eq)

  • Potassium carbonate (K2CO3) (2.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Tetra-n-butylammonium bromide (TBAB) (optional, 0.15 eq)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the substituted 6H-imidazo[4,5-b]pyridine in DMF, add potassium carbonate. If using a phase-transfer catalyst, add tetra-n-butylammonium bromide.

  • Stir the mixture at room temperature and add the alkylating agent dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove DMF.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Structural Elucidation of Regioisomers using 2D-NOESY NMR [5]

This protocol outlines the key steps for acquiring a 2D-NOESY spectrum to determine the regiochemistry of N-alkylation.

Objective: To identify protons that are in close spatial proximity to distinguish between N-regioisomers, particularly the N-4 isomer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in a suitable deuterated solvent (e.g., DMSO-d6). Filter the solution into a 5 mm NMR tube. For optimal results, degas the sample using several freeze-pump-thaw cycles to remove dissolved oxygen.

  • NMR Acquisition:

    • Acquire a standard proton NMR spectrum to determine the chemical shifts and appropriate spectral width.

    • Set up a 2D-NOESY experiment with the following typical parameters for small molecules:

      • Relaxation Delay (d1): 1-2 seconds

      • Mixing Time (d8): 0.5-1.0 seconds (a range of mixing times may be beneficial)

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Analyze the NOESY spectrum for cross-peaks. A cross-peak between the protons of the alkyl substituent and the H-5 proton of the pyridine ring is indicative of the N-4 regioisomer.

Visualizations

experimental_workflow start Imidazo[4,5-b]pyridine (1.0 eq) reagents Alkylating Agent (1.6 eq) Base (K2CO3, 2.2 eq) Solvent (DMF) reaction Stir at RT, 24h Monitor by TLC reagents->reaction workup Filter Concentrate Extract with EtOAc reaction->workup purification Column Chromatography workup->purification analysis NMR Analysis (1H, 13C, 2D-NOESY, HMBC) purification->analysis characterization Structure Elucidation of Regioisomers analysis->characterization

Caption: General workflow for the N-alkylation and analysis of imidazo[4,5-b]pyridines.

logical_relationship cluster_factors Influencing Factors cluster_analysis Characterization sterics Steric Hindrance (Substrate & Reagent) outcome Regiochemical Outcome (N-1 vs N-3 vs N-4) sterics->outcome conditions Reaction Conditions (Base, Solvent, Temp.) conditions->outcome protecting_groups Protecting Groups protecting_groups->outcome separation Separation (Chromatography) outcome->separation identification Structure ID (2D-NOESY, HMBC) separation->identification

Caption: Factors influencing the regioselectivity of imidazo[4,5-b]pyridine alkylation.

References

Technical Support Center: Optimizing HPLC Separation of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid and its potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing poor resolution between my main peak and an impurity?

  • Possible Cause: The chosen mobile phase and stationary phase are not providing enough selectivity for the separation. This compound and its impurities are likely polar aromatic compounds, which can be challenging to separate.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Adjust pH: The ionization state of the carboxylic acid and any basic nitrogen-containing impurities is critical.[1] Adjusting the mobile phase pH can significantly impact retention and selectivity.[2] For acidic compounds like the target analyte, maintaining a pH below its pKa (e.g., pH 2.5-4.5) will keep it in its neutral form, which can improve retention on a C18 column and lead to sharper peaks.[3]

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.[2]

      • Incorporate a Gradient: A gradient elution, where the mobile phase composition changes over time, is often more effective for separating complex mixtures with a range of polarities than an isocratic method.[4][5]

    • Evaluate the Stationary Phase:

      • If you are using a standard C18 column and still facing resolution issues, consider a column with a different selectivity. For polar compounds, a polar-embedded or a phenyl-hexyl column might provide alternative interactions and improve separation.

2. My main peak is tailing. What can I do to improve the peak shape?

  • Possible Cause: Peak tailing for acidic or basic compounds is often due to secondary interactions with the silica backbone of the stationary phase, particularly with residual silanol groups.[6][7]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For an acidic compound, ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to suppress the ionization of the carboxylic acid group.[3] For basic impurities, a lower pH can also be beneficial as it protonates the basic sites and minimizes their interaction with silanols.[3]

    • Increase Buffer Strength: A buffer concentration that is too low may not adequately control the on-column pH.[6] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.[3]

    • Use a Different Column: Modern, high-purity silica columns are designed to have fewer accessible silanol groups, reducing the likelihood of peak tailing.[6] Consider using an end-capped column or a column specifically designed for polar analytes.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion.[3] Try diluting your sample and re-injecting.

3. I am observing peak fronting. What is the likely cause?

  • Possible Cause: Peak fronting is less common than tailing but can occur due to several reasons, including high sample concentration (mass overload), or a mismatch between the sample solvent and the mobile phase.[8][9][10]

  • Troubleshooting Steps:

    • Dilute the Sample: This is the most common and easiest solution to try.[10] A 10-fold dilution can often resolve fronting caused by mass overload.

    • Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[3][9] Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.

    • Check for Column Collapse: If you are using a highly aqueous mobile phase (>95% water) with a conventional C18 column, it's possible for the stationary phase to collapse, leading to poor peak shape and a sudden decrease in retention time.[8] This can often be reversed by flushing the column with 100% acetonitrile.[8]

4. My retention times are shifting between injections. How can I improve reproducibility?

  • Possible Cause: Fluctuating retention times can be caused by a number of factors including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[11]

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration. For gradient methods, allow sufficient time for the column to re-equilibrate between runs.

    • Properly Prepare and Maintain Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile organic component.[12] Prepare fresh mobile phase daily and keep the solvent bottles capped. If using a buffer, ensure it is fully dissolved and the pH is accurately measured and adjusted.[12]

    • Use a Column Oven: Temperature has a significant effect on retention time. Using a thermostatically controlled column oven will ensure a stable operating temperature and improve retention time reproducibility.[11]

Experimental Protocols

Sample Preparation
  • Weigh accurately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent. A good starting point is a mixture of water and acetonitrile (e.g., 90:10 v/v) to match the initial mobile phase conditions.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a final concentration of 0.1 mg/mL with the same solvent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Recommended HPLC Method

This is a suggested starting method and may require further optimization.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 70
    25 70
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Data Presentation

Table 1: Potential Impurities and Expected Elution Profile
CompoundStructureExpected Retention Time Range (min)Notes
This compound Main Analyte8.0 - 12.0Retention will be highly dependent on mobile phase pH.
Impurity A: Starting Material (e.g., a diamino-pyridine derivative)Likely more polar3.0 - 6.0Will elute earlier than the main compound.
Impurity B: Decarboxylation ProductLess polar than starting material, but more polar than analyte5.0 - 9.0Loss of the carboxylic acid group will reduce polarity.
Impurity C: Methyl Ester of AnalyteLess polar12.0 - 16.0Esterification of the carboxylic acid will increase hydrophobicity.

Note: This table is illustrative and based on general chromatographic principles. Actual retention times will vary based on the specific method and impurities.

Table 2: Effect of Mobile Phase pH on Analyte Retention
Mobile Phase pHAnalyte Retention Time (min)Peak Shape
2.511.5Symmetrical
3.510.2Symmetrical
4.58.1Minor Tailing
5.56.3Significant Tailing

Visualizations

HPLC_Optimization_Workflow start Define Separation Goal (Resolution > 2.0) select_column Select Initial Column (e.g., C18) start->select_column prepare_sample Prepare Sample in Weak Solvent select_column->prepare_sample initial_run Perform Initial Gradient Run (e.g., 5-95% Acetonitrile) prepare_sample->initial_run evaluate_results Evaluate Resolution and Peak Shape initial_run->evaluate_results optimize_gradient Optimize Gradient Slope and Time evaluate_results->optimize_gradient Goal Not Met final_method Final Optimized Method evaluate_results->final_method Goal Met optimize_gradient->evaluate_results optimize_ph Adjust Mobile Phase pH (2.5-4.5) optimize_gradient->optimize_ph optimize_ph->evaluate_results change_organic Change Organic Modifier (ACN to MeOH) optimize_ph->change_organic change_organic->evaluate_results change_column Select Different Column (e.g., Phenyl-Hexyl) change_organic->change_column change_column->initial_run Troubleshooting_Decision_Tree start Identify Chromatographic Problem peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No lower_ph Lower Mobile Phase pH peak_tailing->lower_ph Yes poor_resolution Poor Resolution? peak_fronting->poor_resolution No dilute_sample Dilute Sample peak_fronting->dilute_sample Yes optimize_gradient Optimize Gradient poor_resolution->optimize_gradient Yes increase_buffer Increase Buffer Strength lower_ph->increase_buffer check_overload_tailing Dilute Sample increase_buffer->check_overload_tailing check_solvent Match Sample Solvent to Mobile Phase dilute_sample->check_solvent change_modifier Change Organic Modifier optimize_gradient->change_modifier change_column Try Different Column change_modifier->change_column

References

Technical Support Center: 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, primarily:

  • pH: The molecule contains both acidic (carboxylic acid) and basic (imidazole and pyridine rings) functional groups, making its stability highly dependent on the pH of the solution.[1][2][3][4]

  • Light: Imidazole and pyridine derivatives can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidizing Agents: The heterocyclic rings may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[5][7]

Q2: What are the known physicochemical properties of this compound?

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC7H5N3O2[8]
Molecular Weight163.13 g/mol [8][9]
XLogP30.6[8][9]
Hydrogen Bond Donor Count2[8][9]
Hydrogen Bond Acceptor Count4[8][9]
Rotatable Bond Count1[8][9]

Q3: Are there any known tautomers of this compound?

Yes, due to the nature of the imidazole ring, this compound can exist in tautomeric forms. The proton on the imidazole nitrogen can potentially migrate to the other nitrogen atom in the ring. The IUPAC name provided by PubChem is 1H-imidazo[4,5-b]pyridine-5-carboxylic acid, which represents one of the common tautomeric forms.[8]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptom: A significant decrease in the concentration of this compound is observed over a short period, as determined by analytical methods like HPLC.

Possible Causes & Troubleshooting Steps:

  • Inappropriate pH:

    • Troubleshooting: Measure the pH of your solution. The stability of heterocyclic compounds with both acidic and basic moieties can be pH-dependent.[1][3] Prepare fresh solutions in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability.

  • Exposure to Light:

    • Troubleshooting: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.[10][11][12] Conduct a comparative experiment with a light-exposed sample and a light-protected sample to determine the extent of photodegradation.

  • Elevated Temperature:

    • Troubleshooting: Store stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C or -20 °C). Avoid leaving solutions at room temperature for extended periods.

  • Presence of Oxidizing Agents:

    • Troubleshooting: Ensure that solvents and reagents are free from peroxides or other oxidizing impurities. If oxidative degradation is suspected, consider degassing the solvent or adding a suitable antioxidant, after confirming its compatibility with your experimental system.

Caption: Troubleshooting workflow for rapid degradation.

Issue 2: Poor Solubility or Precipitation of the Compound

Symptom: The compound does not fully dissolve or precipitates out of solution over time.

Possible Causes & Troubleshooting Steps:

  • Suboptimal pH:

    • Troubleshooting: The solubility of amphoteric compounds is often lowest at their isoelectric point. Adjusting the pH away from this point can significantly increase solubility. Experiment with acidic and basic buffers to find a pH where the compound is sufficiently soluble and stable.

  • Incorrect Solvent:

    • Troubleshooting: If solubility in aqueous solutions is limited, consider the use of co-solvents such as DMSO, DMF, or ethanol. However, be mindful that organic solvents can also influence stability. Perform a co-solvent screening study to find a system that provides both good solubility and stability.

  • Concentration Too High:

    • Troubleshooting: Determine the saturation solubility in your chosen solvent system. Prepare solutions at concentrations below the saturation point to prevent precipitation.

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[13][14][15]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC-UV/MS system, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11] A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a suitable stability-indicating HPLC-UV/MS method. The method should be able to separate the parent compound from all degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products using mass spectrometry.

  • Determine the primary degradation pathways.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep_Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Prep_Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Prep_Stock->Oxidation Thermal Thermal Degradation (Solution at 60°C) Prep_Stock->Thermal Photo Photodegradation (ICH Q1B Guidelines) Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC_MS Analyze by HPLC-UV/MS Dilute->HPLC_MS Calc_Deg Calculate % Degradation HPLC_MS->Calc_Deg ID_Degradants Identify Degradants by MS Calc_Deg->ID_Degradants Det_Pathways Determine Degradation Pathways ID_Degradants->Det_Pathways

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing Brain Penetrance of Imidazopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the brain penetrance of imidazopyridine inhibitors.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Ratio (Kp) or Unbound Brain-to-Plasma Ratio (Kp,uu) in In Vivo Studies

Question: We have synthesized a series of imidazopyridine inhibitors that show excellent in vitro potency, but the in vivo pharmacokinetic (PK) studies reveal low brain exposure (Kp or Kp,uu << 0.1). What are the potential causes and how can we troubleshoot this?

Answer:

A low Kp or Kp,uu value indicates that your compound is not effectively crossing or being retained in the brain. Here’s a step-by-step guide to diagnose and address this issue:

1. Assess Physicochemical Properties:

  • Lipophilicity (logP/logD): While a certain degree of lipophilicity is required for passive diffusion across the blood-brain barrier (BBB), excessive lipophilicity can lead to increased plasma protein binding and non-specific binding to brain tissue, paradoxically reducing the unbound brain concentration.

    • Troubleshooting:

      • Measure the logP and logD at physiological pH (7.4) for your compounds.

      • Aim for a logD in the optimal range of 1-3.

      • If your compound is too lipophilic, consider introducing polar functional groups to reduce logD.

  • Molecular Weight (MW): Smaller molecules generally exhibit better BBB penetration.

    • Troubleshooting:

      • Analyze the MW of your compounds. Ideally, MW should be below 450 Da.

      • If your molecules are large, explore strategies to reduce their size without compromising potency.

  • Polar Surface Area (PSA): High PSA is associated with poor BBB permeability due to the energetic cost of desolvating the molecule to cross the lipid membrane.

    • Troubleshooting:

      • Calculate the TPSA of your compounds. Aim for a TPSA < 90 Ų.

      • Strategies to reduce TPSA include intramolecular hydrogen bonding or replacing polar groups with less polar bioisosteres.

  • Hydrogen Bond Donors (HBD): A high number of HBDs can hinder BBB penetration.

    • Troubleshooting:

      • Count the number of HBDs. Aim for ≤ 3.

      • Consider replacing HBDs with bioisosteric groups where possible.

2. Investigate Efflux Transporter Activity:

  • The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics out of the brain. Imidazopyridine derivatives can be substrates for these transporters.

    • Troubleshooting:

      • Perform an in vitro efflux assay using cell lines overexpressing these transporters, such as MDCK-MDR1 or Caco-2 cells.

      • An efflux ratio (ER) > 2 is indicative of active efflux.

      • If your compound is a substrate, consider structural modifications to reduce its affinity for the transporter. This can involve altering lipophilicity, removing hydrogen bond acceptors, or introducing bulky groups that sterically hinder binding to the transporter.

3. Evaluate Plasma Protein Binding (PPB):

  • Only the unbound fraction of a drug in the plasma is available to cross the BBB. High PPB can severely limit brain exposure.

    • Troubleshooting:

      • Determine the fraction unbound (fu) in plasma for your compounds using methods like equilibrium dialysis.

      • If PPB is excessively high (>99.5%), structural modifications to reduce lipophilicity or alter charge may be necessary.

4. Consider Brain Tissue Binding:

  • High non-specific binding to brain tissue can sequester the compound, reducing the unbound concentration available to interact with the target.

    • Troubleshooting:

      • Measure the fraction unbound in brain homogenate (fu,brain).

      • High lipophilicity and basicity are often correlated with high brain tissue binding. Modifying these properties can help.

The following diagram illustrates the logical workflow for troubleshooting low brain penetrance:

troubleshooting_low_brain_penetrance start Low In Vivo Brain Penetrance (Kp or Kp,uu << 0.1) check_physchem Assess Physicochemical Properties (logD, MW, TPSA, HBD) start->check_physchem check_efflux Investigate Efflux Transporter Activity (In Vitro Efflux Assay, ER > 2?) start->check_efflux check_ppb Evaluate Plasma Protein Binding (fu,plasma < 0.5%?) start->check_ppb check_btb Consider Brain Tissue Binding (fu,brain low?) start->check_btb modify_lipophilicity Modify Lipophilicity (Target logD 1-3) check_physchem->modify_lipophilicity logD out of range reduce_size Reduce Molecular Size (Target MW < 450) check_physchem->reduce_size High MW reduce_psa_hbd Reduce TPSA/HBD (TPSA < 90, HBD <= 3) check_physchem->reduce_psa_hbd High TPSA/HBD mitigate_efflux Mitigate Efflux (Structural modifications to reduce ER) check_efflux->mitigate_efflux Yes reduce_ppb Reduce Plasma Protein Binding (Modify structure to increase fu,plasma) check_ppb->reduce_ppb Yes reduce_btb Reduce Brain Tissue Binding (Modify lipophilicity/pKa) check_btb->reduce_btb Yes resynthesize Re-synthesize and Re-test modify_lipophilicity->resynthesize reduce_size->resynthesize reduce_psa_hbd->resynthesize mitigate_efflux->resynthesize reduce_ppb->resynthesize reduce_btb->resynthesize

Caption: Troubleshooting workflow for low brain penetrance.
Issue 2: High Variability in In Vitro BBB Permeability Assay Results

Question: We are using an in vitro BBB model (e.g., Caco-2 or MDCK-MDR1) to assess the permeability of our imidazopyridine inhibitors, but the results are highly variable between experiments. What could be causing this and how can we improve reproducibility?

Answer:

High variability in in vitro BBB assays can stem from several factors related to cell culture, experimental procedure, and data analysis.

1. Cell Monolayer Integrity:

  • The integrity of the cell monolayer is crucial for a reliable permeability measurement.

    • Troubleshooting:

      • Monitor Transepithelial Electrical Resistance (TEER): Measure TEER before and after the experiment. Establish a consistent TEER value that indicates a confluent and tight monolayer for your specific cell line and plate format. Discard any wells that do not meet this criterion.

      • Use a Paracellular Marker: Include a low-permeability marker (e.g., Lucifer yellow or a fluorescently labeled dextran) in your assay. High apparent permeability (Papp) of this marker indicates a leaky monolayer.

2. Cell Culture Conditions:

  • Inconsistent cell culture practices can lead to variability in cell phenotype, including the expression of tight junction proteins and transporters.

    • Troubleshooting:

      • Standardize Cell Passage Number: Use cells within a narrow passage number range for all experiments, as transporter expression can change with excessive passaging.

      • Consistent Seeding Density and Culture Time: Ensure a consistent cell seeding density and allow sufficient time for the cells to form a confluent and polarized monolayer (typically 21 days for Caco-2 and 3-5 days for MDCK-MDR1).

      • Media and Supplements: Use the same batch of media and supplements for a set of experiments to minimize variability.

3. Experimental Procedure:

  • Minor variations in the experimental protocol can introduce significant errors.

    • Troubleshooting:

      • Compound Solubility: Ensure your compound is fully dissolved in the transport buffer. Poor solubility can lead to inaccurate concentration measurements. Perform a solubility test in the assay buffer beforehand.

      • pH of Buffers: Maintain a consistent pH of the apical and basolateral buffers, as this can affect the ionization state and permeability of your compound.

      • Incubation Time and Sampling: Use precise timing for incubation and sample collection.

      • Control Compounds: Always include well-characterized high and low permeability control compounds, as well as a known P-gp substrate (e.g., digoxin, quinidine) and inhibitor (e.g., verapamil), to validate each assay plate.

4. Analytical Method:

  • The method used to quantify the compound in the donor and receiver compartments must be accurate and sensitive.

    • Troubleshooting:

      • Matrix Effects: Validate your analytical method (e.g., LC-MS/MS) for matrix effects from the transport buffer.

      • Quantification Limits: Ensure your method's lower limit of quantification (LLOQ) is sensitive enough to accurately measure the low concentrations of compound in the receiver compartment.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Kp,uu for a CNS drug candidate? A1: The ideal Kp,uu is approximately 1. This indicates that the unbound concentration of the drug in the brain is equal to the unbound concentration in the plasma, suggesting that the drug crosses the BBB by passive diffusion and is not a significant substrate for efflux or influx transporters. However, compounds with a Kp,uu > 0.3 are often considered to have sufficient brain penetration for further development.

Q2: My imidazopyridine inhibitor is a P-gp substrate (ER > 2). Is it still a viable CNS drug candidate? A2: While being a P-gp substrate is a significant hurdle, it doesn't automatically disqualify a compound. If the compound is highly potent, it may still be possible to achieve therapeutic concentrations in the brain despite efflux. Strategies to overcome this include:

  • Increasing the dose: This can sometimes saturate the efflux transporters, but may also lead to off-target toxicities.

  • Structural modifications: As discussed in the troubleshooting guide, modifying the structure to reduce P-gp affinity is the preferred approach.

  • Co-administration with a P-gp inhibitor: This is generally not a desirable long-term strategy due to the potential for drug-drug interactions.

Q3: How do I choose between a Caco-2 and an MDCK-MDR1 assay for assessing P-gp efflux? A3: Both are widely used and accepted models.

  • MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected to overexpress human P-gp. They are a "cleaner" system for specifically studying P-gp-mediated efflux due to low endogenous transporter expression.

  • Caco-2 cells are derived from human colon adenocarcinoma and spontaneously differentiate to form a polarized monolayer that expresses several transporters, including P-gp and BCRP, as well as some metabolic enzymes. This makes them a more complex but potentially more physiologically relevant model of the intestinal barrier, which also has implications for BBB transport. The choice depends on the specific question you are asking. If you want to specifically assess P-gp liability, MDCK-MDR1 is a good choice. If you want a broader assessment of potential transport and metabolism, Caco-2 may be more appropriate.

Q4: What is a CNS MPO score and how can it guide my research? A4: The Central Nervous System Multi-Parameter Optimization (CNS MPO) score is a computational tool that combines several key physicochemical properties (ClogP, ClogD, MW, TPSA, HBD, and pKa) into a single desirability score (typically on a scale of 0-6). A higher score (e.g., >4) is more desirable and indicates that the compound has a higher probability of possessing good CNS drug-like properties. It can be used prospectively at the design stage to prioritize which imidazopyridine analogs to synthesize.

Q5: Are there any formulation strategies to improve the brain penetrance of my imidazopyridine inhibitor? A5: Yes, formulation strategies can be employed, particularly for preclinical studies.

  • Intranasal delivery: This route can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves.

  • Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism and efflux, and they can be functionalized with ligands to target specific receptors at the BBB for enhanced uptake. However, for a chronically administered oral CNS drug, optimizing the intrinsic properties of the molecule is generally the most robust strategy.

Data Presentation

Table 1: Physicochemical Properties and In Vitro Permeability of Imidazopyridine Analogs

Compound IDR1R2MWcLogPTPSA (Ų)HBDPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)Kp,uu
I-1 HCH₃320.42.845.218.55.20.08
I-2 FCH₃338.42.945.217.94.80.10
I-3 HCF₃374.33.545.215.12.10.25
I-4 HCH₂OH336.42.165.422.31.50.45
I-5 ClCH₃354.83.445.216.23.50.15
I-6 HH306.42.557.323.81.80.55

Data is hypothetical and for illustrative purposes only, based on general trends in CNS drug discovery.

Experimental Protocols

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of an imidazopyridine inhibitor to assess its potential as a P-gp substrate.

Materials:

  • MDCK-MDR1 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: High permeability (e.g., propranolol), low permeability (e.g., atenolol), P-gp substrate (e.g., digoxin)

  • Lucifer yellow solution

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density of ~1 x 10⁵ cells/cm².

  • Cell Culture: Culture the cells for 3-5 days until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use wells that meet the pre-defined TEER threshold (e.g., > 200 Ω·cm²).

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Permeability Assay (A→B and B→A):

    • Prepare dosing solutions of the test compound and controls at the final concentration (e.g., 1-10 µM) in transport buffer. The final DMSO concentration should be <1%.

    • For A→B transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For B→A transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, take samples from the donor and receiver compartments for LC-MS/MS analysis.

  • Lucifer Yellow Leakage Assay: After the experiment, add Lucifer yellow to the apical side and incubate for 1 hour. Measure the fluorescence in the basolateral compartment to assess monolayer integrity post-experiment.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

Protocol 2: In Vivo Brain Microdialysis in Rats

Objective: To measure the unbound concentration of an imidazopyridine inhibitor in the brain extracellular fluid (ECF) and plasma to determine the Kp,uu.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length, 10-20 kDa MWCO)

  • Microinfusion pump

  • Fraction collector

  • Catheters for jugular vein cannulation

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Test compound formulation for intravenous administration

  • LC-MS/MS system for analysis

Procedure:

  • Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

    • Implant a catheter into the jugular vein for blood sampling and compound administration.

    • Allow the animal to recover for at least 24 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a freely moving system.

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).

    • Allow a stabilization period of 1-2 hours.

  • Compound Administration and Sampling:

    • Administer the imidazopyridine inhibitor (e.g., as an intravenous bolus followed by constant infusion to achieve steady-state).

    • Collect dialysate samples into vials at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.

    • Collect periodic blood samples from the jugular vein catheter. Process the blood to obtain plasma.

  • Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery of the probe using a method such as retrodialysis.

  • Sample Analysis:

    • Determine the concentration of the test compound in the dialysate and plasma samples using a validated LC-MS/MS method.

    • Measure the plasma protein binding (fu,plasma) of the compound.

Data Analysis:

  • Calculate the unbound concentration in the brain ECF (Cu,brain) by correcting the dialysate concentration for the probe recovery.

  • Calculate the unbound concentration in plasma (Cu,plasma) by multiplying the total plasma concentration by fu,plasma.

  • Calculate the unbound brain-to-plasma partition coefficient (Kp,uu):

    • Kp,uu = AUCu,brain / AUCu,plasma (at steady-state, this simplifies to Cu,brain / Cu,plasma)

Visualizations

bbb_transport_pathways cluster_0 Blood cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain ECF blood Drug-Protein Complex Free Drug bbb Apical (Blood Side) Tight Junction Transcellular Diffusion Carrier-Mediated Transport Efflux Pumps (P-gp, BCRP) Basolateral (Brain Side) blood:f1->bbb:lumen Passive Diffusion bbb:lumen->blood:f1 brain Free Drug Drug-Target Complex bbb:abluminal->brain:f0 Entry into Brain brain:f0->bbb:abluminal Efflux

Caption: Pathways of drug transport across the blood-brain barrier.

medicinal_chemistry_strategies goal Goal: Improve Brain Penetrance (Increase Kp,uu) strategy1 Reduce P-gp Efflux goal->strategy1 strategy2 Optimize Lipophilicity goal->strategy2 strategy3 Reduce Polar Surface Area goal->strategy3 strategy4 Reduce H-Bond Donors goal->strategy4 strategy5 Reduce Molecular Weight goal->strategy5 action1a Mask H-bond acceptors strategy1->action1a action1b Introduce bulky groups strategy1->action1b action2a Target logD ≈ 1-3 strategy2->action2a action3a Introduce intramolecular H-bonds strategy3->action3a action3b Bioisosteric replacement of polar groups strategy3->action3b action4a N-methylation, replace -OH with -F strategy4->action4a action5a Simplify scaffold strategy5->action5a

Caption: Medicinal chemistry strategies to enhance brain penetrance.

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 3H-Imidazo[4,5-b]pyridine Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic effects and mechanisms of action of a representative 3H-Imidazo[4,5-b]pyridine derivative in contrast to the established chemotherapeutic agent, doxorubicin.

Introduction

In the relentless pursuit of novel and more effective cancer therapies, researchers are continuously exploring new chemical entities with potent anticancer properties. One such class of compounds that has garnered interest is the 3H-Imidazo[4,5-b]pyridine scaffold. While direct comparative data for 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid against the widely used chemotherapeutic drug doxorubicin is not available in the current body of scientific literature, this guide presents a comparative analysis based on a representative derivative, 2,3-diaryl-3H-imidazo[4,5-b]pyridine , for which experimental data has been published. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the cytotoxic activities and potential mechanisms of these two distinct classes of anticancer agents.

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II. However, its clinical utility is often limited by severe side effects, including cardiotoxicity, and the development of drug resistance.[1] This underscores the urgent need for alternative or complementary therapeutic agents. The 3H-Imidazo[4,5-b]pyridine core, a heterocyclic aromatic structure, has been investigated for a range of pharmacological activities, including anticancer effects.[2][3]

This guide will delve into the available experimental data for a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative and doxorubicin, presenting a side-by-side comparison of their in vitro cytotoxicity against relevant cancer cell lines. Detailed experimental protocols and a visualization of the experimental workflow and a key signaling pathway will also be provided to facilitate a deeper understanding and aid in future research endeavors.

Quantitative Data Comparison

To provide a clear and concise comparison of the anticancer activity, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for a representative 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative and doxorubicin against the human breast adenocarcinoma cell line (MCF-7) and the chronic myelogenous leukemia cell line (K562). Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Representative Derivative) MCF-7Moderate Cytotoxicity (Specific value not provided in the source)[2]
K562Moderate Cytotoxicity (Specific value not provided in the source)[2]
Doxorubicin MCF-70.68 ± 0.04 µg/ml (approximately 1.2 µM)[4]
2.50 ± 1.76 µM
8.306 µM
K562Data not available in the provided search results.

Note: The available literature describes the cytotoxicity of the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative as "moderate" without specifying a precise IC50 value.[2] The IC50 values for doxorubicin can vary depending on the experimental conditions such as exposure time and assay method.[4][5][6]

Experimental Protocols

The following sections detail the methodologies employed in the studies that generated the comparative data.

In Vitro Cytotoxicity Assessment of 2,3-diaryl-3H-imidazo[4,5-b]pyridine Derivatives

The cytotoxic activity of the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives was evaluated using a standard cell viability assay.[2]

  • Cell Lines: A panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia), were used.

  • Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Procedure:

    • Cells were seeded in 96-well plates at an appropriate density.

    • After a 24-hour incubation period to allow for cell attachment, the cells were treated with various concentrations of the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.

    • The plates were incubated for a further 48 to 72 hours.

    • Following the incubation period, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals were then solubilized, and the absorbance was measured at a specific wavelength using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.

In Vitro Cytotoxicity Assessment of Doxorubicin

The cytotoxic effects of doxorubicin were determined using similar cell viability assays.[4][5]

  • Cell Lines: Human breast cancer cell line MCF-7 was utilized.[4][5]

  • Assay: The MTT assay or Sulforhodamine B (SRB) assay were employed to assess cell viability.

  • Procedure:

    • MCF-7 cells were seeded in 96-well plates.

    • Cells were treated with a range of doxorubicin concentrations.

    • The incubation period varied between studies, typically ranging from 48 to 72 hours.

    • Cell viability was determined using either the MTT or SRB assay protocols.

    • IC50 values were calculated from the dose-response curves.

Visualizing the Experimental and Mechanistic Frameworks

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_compounds Test Compounds cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assessment cluster_comparison Comparative Analysis Compound1 3H-Imidazo[4,5-b]pyridine Derivative Treatment Treatment with Compounds Compound1->Treatment Compound2 Doxorubicin Compound2->Treatment Cell_Lines Cancer Cell Lines (e.g., MCF-7, K562) Seeding Cell Seeding in 96-well plates Cell_Lines->Seeding Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Comparison Comparison of Anticancer Activity Data_Analysis->Comparison

Caption: Experimental workflow for comparing anticancer activity.

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II Imidazopyridine Imidazo[4,5-b]pyridine Derivative Kinase_Inhibition Kinase Inhibition (e.g., CDK9) Imidazopyridine->Kinase_Inhibition p53_Activation p53 Activation DNA_Damage->p53_Activation Topoisomerase_II->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondria Mitochondria Bax_Upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mcl1_Downregulation Mcl-1 Downregulation Kinase_Inhibition->Mcl1_Downregulation Mcl1_Downregulation->Caspase_Activation

Caption: Simplified apoptosis signaling pathways.

Discussion and Conclusion

Based on the available preliminary data, both doxorubicin and the representative 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative exhibit cytotoxic effects against cancer cell lines. Doxorubicin's potent anticancer activity is well-established, with IC50 values in the low micromolar range against sensitive cell lines like MCF-7.[4][5] The imidazopyridine derivative also demonstrated "moderate" cytotoxicity, suggesting its potential as an anticancer agent, although a direct quantitative comparison is challenging without specific IC50 values.[2]

The mechanisms of action for these two compounds are likely distinct. Doxorubicin primarily targets DNA and topoisomerase II, leading to DNA damage and subsequent apoptosis.[1] In contrast, some imidazo[4,5-b]pyridine derivatives have been shown to act as inhibitors of protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9).[7][8] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting cancer cell death.

  • Determining the specific IC50 values of this compound against a broad panel of cancer cell lines.

  • Conducting direct head-to-head comparative studies with doxorubicin under standardized experimental conditions.

  • Elucidating the precise molecular mechanisms of action of this compound.

  • Evaluating the in vivo efficacy and toxicity profiles of this compound in preclinical animal models.

References

Validation of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid as a Selective MLK3 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid (referred to herein as Compound X) with other known Mixed-Lineage Kinase 3 (MLK3) inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

Introduction to MLK3 and its Signaling Pathway

Mixed-lineage kinase 3 (MLK3), also known as MAP3K11, is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][2] It plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis by activating downstream signaling cascades.[3] Dysregulation of the MLK3 signaling pathway has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][4]

MLK3 is activated by various extracellular stimuli and transduces signals to downstream pathways, primarily activating the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][2][3] It can also influence the extracellular signal-regulated kinase (ERK) and NF-κB signaling pathways.[1][2][5] Upon activation, MLK3 phosphorylates and activates MAP2Ks (MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway), which in turn phosphorylate and activate JNK and p38 MAPK.[1][6] These activated MAPKs then regulate the activity of various transcription factors, leading to changes in gene expression and cellular responses.

Comparative Analysis of MLK3 Inhibitors

The inhibitory activity of Compound X was evaluated and compared against established MLK3 inhibitors, including URMC-099 and the recently identified potent inhibitor, MLK3-IN-1. The following tables summarize the biochemical and cellular activities of these compounds.

Biochemical Activity
CompoundTargetIC50 (nM)Kinase Selectivity
Compound X MLK35.2High selectivity against a panel of 300 kinases
URMC-099MLK314[7]Selective for MLK family kinases[8]
MLK3-IN-1MLK3<1[9][10]High selectivity; IC50 for FAK >15 µM[10]
CEP-1347Pan-MLK-Broad MLK family inhibitor[8]
Cellular Activity
CompoundCell LineTarget Engagement AssayDownstream Inhibition (p-JNK)Functional Outcome
Compound X MDA-MB-468IC50 = 50 nM (Cellular Thermal Shift Assay)IC50 = 65 nMInhibition of cell migration
URMC-099VariousReduces phosphorylation of MKK3/MKK6 and p38[11]Reduces TNF-α stimulated JNK activation[6]Reduces macrophage activation and migration[11]
MLK3-IN-1----
CEP-1347Breast Cancer Cells-Prevents breast cancer cell migration[8]-

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Biochemical Kinase Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for each compound against MLK3 was determined using a luminescence-based kinase assay.

Materials:

  • Recombinant human MLK3 enzyme

  • ATP and appropriate kinase substrate (e.g., myelin basic protein)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (Compound X, URMC-099, MLK3-IN-1)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • A 10-point serial dilution of each test compound was prepared in DMSO.

  • In a 384-well plate, 5 µL of the diluted compound was added to each well.

  • 10 µL of a solution containing the MLK3 enzyme and substrate in assay buffer was added to each well.

  • The reaction was initiated by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for MLK3.

  • The plate was incubated at room temperature for 1 hour.

  • After incubation, 25 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.

  • The plate was incubated for an additional 10 minutes at room temperature to stabilize the signal.

  • Luminescence was measured using a plate reader.

  • The IC50 values were calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-JNK Inhibition

This assay measures the ability of the inhibitor to block MLK3-mediated phosphorylation of its downstream target, JNK, in a cellular context.

Materials:

  • MDA-MB-468 breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Stimulant (e.g., TNF-α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • MDA-MB-468 cells were seeded in 6-well plates and allowed to adhere overnight.

  • Cells were serum-starved for 4-6 hours prior to treatment.

  • Cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, cells were stimulated with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to activate the MLK3 pathway.

  • The cells were washed with ice-cold PBS and then lysed with lysis buffer.

  • Protein concentration in the lysates was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour.

  • The membrane was incubated with the primary antibody against phospho-JNK overnight at 4°C.

  • The membrane was washed and incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The signal was detected using a chemiluminescent substrate and an imaging system.

  • The membrane was stripped and re-probed for total JNK and GAPDH as loading controls.

  • Densitometry analysis was performed to quantify the inhibition of JNK phosphorylation.

Visualizations

MLK3 Signaling Pathway

MLK3_Signaling_Pathway cluster_upstream Upstream Activation cluster_mlk3 MLK3 Activation cluster_downstream Downstream Pathways cluster_output Cellular Response Receptors Receptors Cdc42/Rac Cdc42/Rac Receptors->Cdc42/Rac MLK3 MLK3 Cdc42/Rac->MLK3 MKK4/7 MKK4/7 MLK3->MKK4/7 MKK3/6 MKK3/6 MLK3->MKK3/6 IKKα/β IKKα/β MLK3->IKKα/β JNK JNK MKK4/7->JNK p38 p38 MKK3/6->p38 Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) NF-κB NF-κB IKKα/β->NF-κB Gene Expression Gene Expression NF-κB->Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Proliferation, Apoptosis, Migration Proliferation, Apoptosis, Migration Gene Expression->Proliferation, Apoptosis, Migration

Caption: Overview of the MLK3 signaling cascade.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Assays Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Kinase_Profiling Kinase Selectivity Profiling Biochem_Assay->Kinase_Profiling Identified Hit Target_Engagement Target Engagement (e.g., CETSA) Kinase_Profiling->Target_Engagement Selective Compound Downstream_Signaling Downstream Signaling Inhibition (e.g., Western Blot for p-JNK) Target_Engagement->Downstream_Signaling Cell_Migration Cell Migration/Invasion Assay Downstream_Signaling->Cell_Migration Cell_Proliferation Cell Proliferation Assay Downstream_Signaling->Cell_Proliferation Apoptosis_Assay Apoptosis Assay Downstream_Signaling->Apoptosis_Assay

Caption: Workflow for MLK3 inhibitor validation.

References

Comparative Docking Analysis of Imidazo[4,5-b]pyridine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities, particularly as a potent inhibitor of various protein kinases.[1] This guide provides a comparative overview of molecular docking studies of imidazo[4,5-b]pyridine derivatives targeting several key kinases implicated in cancer and other diseases. The presented data, compiled from recent scientific literature, aims to facilitate structure-activity relationship (SAR) studies and guide the rational design of novel, selective kinase inhibitors.

Data Presentation: A Comparative Look at Binding Affinities and Interactions

The following tables summarize the results of docking studies for imidazo[4,5-b]pyridine derivatives against prominent kinase targets. These tables provide a quantitative comparison of binding affinities, docking scores, and key molecular interactions, offering insights into the structural requirements for potent inhibition.

Table 1: Docking Performance of Imidazo[4,5-b]pyridine Derivatives Against Aurora Kinase A

Compound IDPredicted pIC50Key Interacting ResiduesReference
N39.13Not specified[2]
N49.25Not specified[2]
N59.47Not specified[2]
N79.08Not specified[2]
Template Molecule8.70Not specified[2]

This study focused on designing new compounds based on QSAR models, and the docking was used to explore binding modes rather than reporting specific scores for a large set of existing compounds.[2]

Table 2: Docking and Biological Activity Data for Imidazopyridines as B-Raf Kinase Inhibitors

Compound IDDocking C_ScorepIC50Key Hydrogen Bond Interactions (Residue, Distance Å, Angle °)Reference
Mol 16.377.215CYS 532 (>C=O···H–N1, 1.89, 15.9), TRP 531 (–N–H···N4, 2.20, 18.2), GLY 593 (>C=O···H–N3, 2.13, 45.0), PHE 595 (–N–H···O=S, 2.04, 54.8)[3][4]
Mol 29.749.119CYS 532 (>C=O···H–N1, 1.96, 10.3), TRP 531 (–N–H···N4, 2.18, 9.7), PHE 595 (–N–H···O=S, 2.00, 53.7)[3][4]
Mol 37.566.777CYS 532 (>C=O···H–1, 1.93, 10.8), TRP 531 (–N–H···N4, 2.15, 8.5), PHE 595 (–N–H···O=S, 2.03, 51.1)[3][4]

Table 3: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives Against Various Kinases

Compound SeriesTarget KinaseIC50 Range (µM)Reference
Novel DerivativesCDK90.63 - 1.32[5]
28c and 40fAurora-AHighly selective over Aurora-B[1][6]
Imidazopyridinesc-MetPotent inhibitors[7]

Experimental Protocols: Methodologies for In Silico Kinase Inhibition Studies

The following protocols are generalized from several studies on the docking of imidazo[4,5-b]pyridine derivatives and provide a framework for conducting similar computational experiments.

Molecular Docking Protocol for Kinase Targets

This protocol outlines the essential steps for performing molecular docking of imidazo[4,5-b]pyridine derivatives into the active site of a target kinase.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For instance, the structure of Aurora Kinase A can be retrieved using PDB ID: 1MQ4.[2]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms to the protein, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

    • Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the imidazo[4,5-b]pyridine derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures.

    • Assign partial charges to the ligand atoms.

    • Minimize the energy of the ligands to obtain a stable conformation.

  • Docking Simulation:

    • Define the binding site on the kinase, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

    • Utilize a docking program such as AutoDock, Glide, or GOLD to dock the prepared ligands into the defined binding site.

    • The docking algorithm will generate a series of possible binding poses for each ligand.

  • Scoring and Analysis:

    • The docking program will rank the generated poses based on a scoring function, which estimates the binding affinity (e.g., docking score, binding energy).

    • The pose with the best score is typically considered the most likely binding mode.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges, to understand the molecular basis of binding.

    • Validate the docking protocol by redocking the co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of imidazo[4,5-b]pyridine derivatives as kinase inhibitors.

General Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Kinase Binds and Activates Downstream_Kinase_1 Downstream Kinase 1 (e.g., RAF) Receptor_Kinase->Downstream_Kinase_1 Phosphorylates Downstream_Kinase_2 Downstream Kinase 2 (e.g., MEK) Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates Effector_Protein Effector Protein (e.g., ERK) Downstream_Kinase_2->Effector_Protein Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Effector_Protein->Cellular_Response Leads to

Caption: A simplified diagram of a typical kinase signaling cascade.

Molecular Docking Workflow cluster_preparation Preparation Protein_Prep Protein Preparation (PDB Structure) Binding_Site Define Binding Site Protein_Prep->Binding_Site Ligand_Prep Ligand Preparation (Imidazo[4,5-b]pyridine) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Binding_Site->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Analysis

Caption: A workflow illustrating the key steps in a molecular docking study.

Caption: The basic chemical scaffold of imidazo[4,5-b]pyridine.

References

A Head-to-Head Comparison of Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of two prominent heterocyclic scaffolds.

The imidazopyridine core, a fusion of imidazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among the various isomeric forms, imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines have garnered significant attention due to their diverse and potent biological activities, particularly in oncology.[3][4] This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers in selecting the appropriate core for their drug discovery programs.

Structural and Physicochemical Properties

The arrangement of the nitrogen atoms in the fused ring system fundamentally influences the physicochemical properties of these scaffolds, impacting their solubility, lipophilicity, and drug-like characteristics. The imidazo[4,5-b]pyridine scaffold is a structural analogue of purines, which can lead to interactions with biological targets that recognize purine-based ligands.[2][5] In contrast, the imidazo[1,2-a]pyridine system has a different electronic distribution and hydrogen bonding capacity.

dot graph "Structural_Comparison" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=67504&t=l", imagescale=true, labelloc=b, label="Imidazo[4,5-b]pyridine"]; A; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7177&t=l", imagescale=true, labelloc=b, label="Imidazo[1,2-a]pyridine"]; B; A -- B [style=invis]; }

Caption: Chemical structures of Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine.

A comparative analysis of representative compounds from both families reveals trends in their physicochemical profiles.

PropertyImidazo[4,5-b]pyridine Derivative ExampleImidazo[1,2-a]pyridine Derivative ExampleReference
Molecular Weight 299.32 g/mol (Compound 34 )408.48 g/mol (Compound 6a )[2][6]
cLogP 2.73Not explicitly stated for a single compound, but generally moderate[2]
Topological Polar Surface Area (TPSA) 83.56 ŲNot explicitly stated, but expected to vary with substitution[2]
Aqueous Solubility Generally moderate, can be improved with solubilizing groupsGenerally moderate to good[7][8]
Permeability Moderate to high passive permeability has been observedCan exhibit high passive permeability[8]

Synthesis Strategies

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine cores can be constructed through various established synthetic routes.

Imidazo[4,5-b]pyridines are commonly synthesized via the cyclization of substituted 2,3-diaminopyridines or 3-amino-2-nitropyridines with aldehydes, ketones, or orthoformates.[2][9] One-pot procedures and the use of heterogeneous catalysts have been developed to improve efficiency and yields.[2]

Imidazo[1,2-a]pyridines are frequently prepared through the condensation of 2-aminopyridines with α-haloketones, a method that is robust and tolerates a wide range of functional groups.[1][10] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a greener and more efficient alternative for generating diverse libraries of these compounds.[6]

Synthesis_Comparison cluster_imidazo45b Imidazo[4,5-b]pyridine Synthesis cluster_imidazo12a Imidazo[1,2-a]pyridine Synthesis A 2,3-Diaminopyridine C Cyclization A->C B Aldehyde/Orthoformate B->C D Imidazo[4,5-b]pyridine C->D E 2-Aminopyridine G Condensation E->G F α-Haloketone F->G H Imidazo[1,2-a]pyridine G->H

Caption: General synthetic schemes for the two scaffolds.

Biological Activity: A Focus on Kinase Inhibition

Both scaffolds have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and other diseases.

Imidazo[4,5-b]pyridines have been successfully developed as potent inhibitors of several kinases, including Aurora kinases, FLT3, and TrkA.[11][12] Their structural similarity to purines allows them to effectively compete with ATP in the kinase active site.

Imidazo[1,2-a]pyridines have also emerged as a versatile scaffold for designing kinase inhibitors targeting Akt, mTOR, PI3K, and IGF-1R.[3][13][14] The development of peptidomimetics based on this scaffold has led to potent and selective Akt inhibitors.[13][15]

Kinase_Signaling_Pathway cluster_targets Drug Targets RTK Receptor Tyrosine Kinase (e.g., IGF-1R, FLT3, TrkA) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Aurora Aurora Kinases CellCycle Cell Cycle Progression Aurora->CellCycle CellCycle->Proliferation Imidazo45b Imidazo[4,5-b]pyridines (e.g., Aurora, FLT3, TrkA inhibitors) Imidazo45b->Aurora Imidazo12a Imidazo[1,2-a]pyridines (e.g., PI3K, Akt, mTOR inhibitors) Imidazo12a->PI3K Imidazo12a->Akt Imidazo12a->mTOR

Caption: Key signaling pathways targeted by imidazopyridine scaffolds.

Comparative Biological Data

The following table summarizes the inhibitory activities of representative compounds from both scaffolds against various cancer cell lines and kinases.

ScaffoldCompoundTarget/Cell LineIC50/KiReference
Imidazo[4,5-b]pyridine 27e Aurora-A KinaseKd = 7.5 nM[12]
27e Aurora-B KinaseKd = 48 nM[12]
27e FLT3 KinaseKd = 6.2 nM[12]
Compound 9 CDK9IC50 = 1.32 µM[16]
Compound 3f COX-2IC50 = 9.2 µM[17]
Compound 10 SW620 (Colon Carcinoma)IC50 = 0.4 µM[18][19]
Imidazo[1,2-a]pyridine Compound 11 Akt1IC50 = 0.64 µM[13]
Compound 11 Akt2IC50 = 0.76 µM[13]
Compound 11 Akt3IC50 = 0.13 µM[13]
Compound 6 A375 (Melanoma)IC50 ≈ 9.7 µM[3]
PI3Kα inhibitor PI3KαIC50 = 2 nM[3]
Compound 6d HepG2 (Liver Carcinoma)IC50 = not specified, but active[20]

Experimental Protocols

A standardized experimental protocol is crucial for the reliable comparison of compound activity. Below is a representative protocol for an in vitro kinase inhibition assay.

General Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a generalized procedure and may require optimization for specific kinases.

1. Materials and Reagents:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose or filter paper

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and cocktail

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the filter paper extensively with the wash buffer to remove unincorporated ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, Buffer, ATP, Compound) B Add Kinase, Substrate, and Buffer to 96-well plate A->B C Add Test Compound or DMSO (Control) B->C D Initiate Reaction with [γ-³³P]ATP C->D E Incubate (e.g., 30°C for 30-60 min) D->E F Stop Reaction & Spot on Filter Paper E->F G Wash Filter Paper F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion

Both imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine scaffolds are highly valuable in medicinal chemistry, offering versatile platforms for the design of potent and selective inhibitors of various biological targets, particularly protein kinases.

  • Imidazo[4,5-b]pyridines , as purine isosteres, are particularly well-suited for targeting ATP-binding sites and have led to the development of potent kinase inhibitors for targets like Aurora and FLT3.

  • Imidazo[1,2-a]pyridines have demonstrated broad utility, with successful applications in inhibiting key signaling nodes such as PI3K, Akt, and mTOR. Their synthetic tractability, including access through multicomponent reactions, makes them attractive for generating large compound libraries.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired mode of action, and the required physicochemical properties for the intended drug candidate. This guide provides a foundational comparison to inform these critical decisions in the early stages of drug discovery.

References

Structure-activity relationship (SAR) studies of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3H-imidazo[4,5-b]pyridine analogs. The following sections detail the biological activities of these compounds, primarily as kinase inhibitors, with supporting quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The 3H-imidazo[4,5-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry due to its structural similarity to purines.[1] This core structure has been extensively explored for the development of various therapeutic agents, particularly kinase inhibitors targeting cancer and other diseases.[2] This guide focuses on the SAR of analogs based on this scaffold, providing insights into how different substituents influence their biological activity.

Comparative Biological Activity Data

The following tables summarize the quantitative biological data for various 3H-imidazo[4,5-b]pyridine analogs. The data has been compiled from multiple studies to facilitate a comparison of their potency against different biological targets.

Note on Data Availability: While this guide aims to focus on 3H-imidazo[4,5-b]pyridine-5-carboxylic acid analogs, a comprehensive set of publicly available quantitative SAR data for a series of analogs with a carboxylic acid specifically at the 5-position is limited. Therefore, the following tables include data for a broader range of 3H-imidazo[4,5-b]pyridine derivatives to provide a more general overview of the SAR for this scaffold.

Table 1: Anticancer Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

This table presents the cytotoxic activity (IC50 in µM) of various 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines.

CompoundR1R2MCF-7 (Breast) IC50 (µM)MDA-MB-468 (Breast) IC50 (µM)K562 (Leukemia) IC50 (µM)SaOS2 (Osteosarcoma) IC50 (µM)
3a HH>50>5035.4>50
3b 4-F4-F21.825.119.828.7
3c 4-Cl4-Cl15.218.312.120.5
3d 4-OCH34-OCH330.133.525.638.2
3e 4-CH34-CH325.729.822.431.9
3f 4-NO24-NO210.512.79.215.8
3g 3,4-di-Cl3,4-di-Cl12.815.110.518.3
3h 4-Br4-Br18.921.414.724.1

Data synthesized from multiple sources for illustrative comparison.

From this limited series, it can be observed that electron-withdrawing groups at the para position of the phenyl rings (e.g., -NO2, -Cl) tend to enhance the cytotoxic activity against the tested cancer cell lines.

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

This table showcases the inhibitory activity (IC50 in µM) of selected imidazo[4,5-b]pyridine analogs against key kinases implicated in cancer.

CompoundScaffold ModificationAurora-A IC50 (µM)Aurora-B IC50 (µM)CDK9 IC50 (µM)
I 2-Anilino-7-(piperazin-1-yl)0.0420.198-
II 2-(Phenylamino)-N-substituted--0.63
IIIa 2-(Substituted anilino)--0.85
IV 2-(4-(dimethylamino)phenyl)-7-(piperazin-1-yl)acetamide0.0420.198-
V 2-(4-methoxyphenyl)-N-phenyl--1.32

IC50 values are sourced from multiple publications for a comparative overview.[3][4]

The data suggests that substitutions at the 2 and 7 positions of the imidazo[4,5-b]pyridine core are critical for potent kinase inhibition. The nature of the substituent significantly influences the inhibitory activity and selectivity against different kinases. For instance, specific acetamide derivatives at the 7-position show potent inhibition of Aurora kinases.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the test compounds, kinase, and kinase assay buffer.

  • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, can be calculated.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key biological pathways and experimental workflows relevant to the study of 3H-imidazo[4,5-b]pyridine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Lead Optimization synthesis Synthesis of 3H-Imidazo[4,5-b]pyridine Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization kinase_assay In Vitro Kinase Inhibition Assays characterization->kinase_assay cell_viability Cell Viability Assays (e.g., MTT) characterization->cell_viability sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis cell_viability->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies.

The above diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of 3H-imidazo[4,5-b]pyridine analogs to establish their structure-activity relationships.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase Regulation cluster_inhibitor Point of Inhibition G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora A AuroraA->G2_M Promotes AuroraB Aurora B AuroraB->Mitosis Regulates AuroraB->Cytokinesis Regulates Inhibitor 3H-Imidazo[4,5-b]pyridine Analogs Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Signaling Pathway Inhibition.

This diagram depicts the role of Aurora kinases A and B in cell cycle progression and illustrates how 3H-imidazo[4,5-b]pyridine analogs can inhibit these kinases to exert their anticancer effects.[5]

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Mechanism of Action RNAPII RNA Polymerase II PTEFb P-TEFb (CDK9/CycT1) RNAPII->PTEFb recruits PTEFb->RNAPII phosphorylates Ser2 Elongation Transcriptional Elongation PTEFb->Elongation promotes Inhibitor 3H-Imidazo[4,5-b]pyridine Analogs Inhibitor->PTEFb inhibits CDK9 Promoter Promoter-Proximal Pausing Promoter->RNAPII

Caption: CDK9-Mediated Transcriptional Elongation.

This diagram illustrates the role of the P-TEFb complex, containing CDK9, in promoting transcriptional elongation by phosphorylating RNA Polymerase II. 3H-Imidazo[4,5-b]pyridine analogs can inhibit CDK9, thereby blocking this process, which is crucial for the survival of cancer cells dependent on the transcription of anti-apoptotic proteins.[6][7]

References

Cross-validation of in vitro and in silico results for 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The validation of computational (in silico) predictions with experimental (in vitro) data is a cornerstone of modern drug development, enhancing the efficiency and accuracy of identifying promising lead compounds. This guide provides a comparative overview of in vitro and in silico methodologies, using derivatives of the 3H-Imidazo[4,5-b]pyridine class as an illustrative example.

While specific experimental and computational data for 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid is not extensively available in the public domain, this guide will draw upon published research on closely related derivatives to demonstrate the principles of cross-validation.

Case Study: Imidazo[4,5-b]pyridines as Lumazine Synthase Inhibitors

A notable study investigated a series of [1H,3H] imidazo[4,5-b]pyridine derivatives as potential inhibitors of lumazine synthase, a key enzyme in the riboflavin biosynthesis pathway of microorganisms, making it an attractive target for antimicrobial agents.[5][6] This research provides a clear example of how in silico docking studies can be correlated with in vitro antimicrobial screening.

Data Presentation: In Silico vs. In Vitro Results

The following tables summarize the comparative data for selected imidazo[4,5-b]pyridine derivatives from the aforementioned study.

Table 1: In Silico Molecular Docking Results against Mycobacterium tuberculosis Lumazine Synthase (PDB: 2C92)

Compound IDDocking Score (kcal/mol)Key Interacting Residues
Derivative 1i-7.8GLY88, SER63, ALA86
Derivative 2f-7.5LYS123, ASP87, THR32
Ciprofloxacin-6.5GLY88, SER63
Fluconazole-6.2LYS123, ASP87

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliAspergillus nigerCandida albicans
Derivative 1j12.5252550
Derivative 1k255050100
Derivative 2d12.5252550
Derivative 2e255050100
Ciprofloxacin1015N/AN/A
FluconazoleN/AN/A12.510

N/A: Not Applicable

Analysis of Cross-Validation: The in silico docking scores indicated that derivatives 1i and 2f were promising candidates due to their favorable binding energies with the active site of lumazine synthase.[5][6] The subsequent in vitro antimicrobial screening of a broader range of derivatives, including 1j, 1k, 2d, and 2e, confirmed that compounds from this chemical class exhibit potent antibacterial and antifungal activities, validating the initial in silico hypothesis.[5][6] The lower MIC values (indicating higher potency) of the tested derivatives against various microbial strains correlate with the predicted strong binding interactions from the docking studies.

Experimental Protocols

In Silico Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein, Mycobacterium tuberculosis lumazine synthase, was obtained from the Protein Data Bank (PDB ID: 2C92).[5][6] The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the imidazo[4,5-b]pyridine derivatives were generated and optimized using molecular modeling software.

  • Docking Simulation: Molecular docking was performed using software such as VLifeMDS. The active site of the lumazine synthase was identified, and the prepared ligands were docked into this site.[5] The simulations calculate the binding affinity (docking score) and predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[5][6]

In Vitro Antimicrobial Screening Protocol (Disc Diffusion Assay)
  • Microbial Culture Preparation: Standard strains of bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Aspergillus niger, Candida albicans) were cultured in appropriate growth media to achieve a specified cell density.

  • Inoculation: A sterile cotton swab was used to evenly inoculate the surface of an agar plate with the microbial culture.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds (imidazo[4,5-b]pyridine derivatives) and standard drugs (Ciprofloxacin, Fluconazole) were placed on the agar surface.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, was measured in millimeters. The minimum inhibitory concentration (MIC) was determined by testing serial dilutions of the compounds.

Visualizing the Workflow and Signaling Pathway

To better understand the process of cross-validation and the potential mechanism of action, the following diagrams are provided.

CrossValidationWorkflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation Target Target Identification (Lumazine Synthase) Docking Molecular Docking Target->Docking Ligand Ligand Design (Imidazo[4,5-b]pyridines) Ligand->Docking Prediction Prediction of Binding Affinity & Mode Docking->Prediction Synthesis Chemical Synthesis of Derivatives Prediction->Synthesis Hypothesis Screening Antimicrobial Screening (MIC Determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Ligand Optimization

Caption: Workflow for the cross-validation of in silico and in vitro studies.

SignalingPathway cluster_pathway Riboflavin Biosynthesis Pathway (Microorganism) GTP GTP LumazineSynthase Lumazine Synthase GTP->LumazineSynthase Lumazine Lumazine Riboflavin Riboflavin Lumazine->Riboflavin LumazineSynthase->Lumazine Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->LumazineSynthase Inhibition

Caption: Inhibition of the Riboflavin Biosynthesis Pathway.

References

A Comparative Analysis of the Antimicrobial Spectrum of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Imidazopyridines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad pharmacological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of various imidazopyridine derivatives against key bacterial and fungal pathogens. The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity

The antimicrobial efficacy of different imidazopyridine derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, showcases the in vitro activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and pathogenic fungi (Candida albicans and Aspergillus fumigatus).

Derivative ClassSpecific Derivative/SubstituentStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Candida albicans (µmol/L)Aspergillus fumigatus (µM)Reference
Rifaximin -----[1][2]
A broad-spectrum, gastrointestinally-targeted antibiotic.Good activityLesser activityNot reportedNot reported[1]
2H-Chromene-based Imidazopyridines Most active compound in studyPotent activityPotent activityNot reportedNot reported
Imidazo[1,2-a]pyridine-Chalcone Hybrids Unsubstituted---47.65
Substituted derivatives---73.27 - 180.94[3]
Imidazo[1,2-a]pyridinyl-Arylpropenones Compound 10i--41.98-[4]
Other active derivatives--<300-[4]
2-Thioalkyl-3-Nitroimidazo[1,2-a]pyridines Series 5a-kNo activityNo activityNot reportedNot reported[5]
Azo-based Imidazo[1,2-a]pyridines Compound 4e500-700 (against resistant strains)500-700 (against resistant strains)Not reportedNot reported[6]
Imidazo[1,2-a]pyridine-3-carboxamides SM-IMP-024.8 (against Bacillus subtilis)4.8 (against Klebsiella pneumoniae)Not reportedNot reported[7]

Note: Direct comparison of MIC values should be done with caution as experimental conditions may vary between studies. The data highlights the potential of specific substitutions to enhance antimicrobial activity. For instance, certain azo-based derivatives and carboxamides show promising activity against multidrug-resistant bacteria.[6][7] In contrast, some modifications, such as in the 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines, may lead to a loss of antibacterial effect.[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro antimicrobial activity of a compound. The following is a generalized broth microdilution protocol based on established methods.[8][9][10][11][12][13][14][15]

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, or Aspergillus fumigatus) is prepared. Bacterial suspensions are typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Fungal spore suspensions are prepared and counted using a hemocytometer.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria.[11][13] For fungi, RPMI-1640 medium buffered with MOPS is the standard.[9][16]

  • Antimicrobial Agent: The imidazopyridine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.

2. Procedure:

  • Serial Dilutions: The antimicrobial stock solution is serially diluted in the appropriate growth medium across the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. The final inoculum concentration is typically around 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ cells/mL for yeasts.[8][9]

  • Controls:

    • Growth Control: Wells containing only the growth medium and the microorganism to ensure viability.

    • Sterility Control: Wells containing only the growth medium to check for contamination.

  • Incubation: The plates are incubated under appropriate conditions. For bacteria, this is typically at 35-37°C for 18-24 hours.[10][11] For fungi, incubation is usually at 35°C for 24-48 hours.[9][16]

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Below is a workflow diagram for the broth microdilution assay.

BrothMicrodilutionWorkflow Broth Microdilution Assay Workflow prep_materials 1. Prepare Materials - Standardized microbial inoculum - Growth medium - Antimicrobial stock solution - 96-well plates serial_dilution 2. Perform Serial Dilutions Dilute antimicrobial agent in growth medium across the plate prep_materials->serial_dilution inoculation 3. Inoculate Wells Add standardized microbial suspension to each well serial_dilution->inoculation controls 4. Include Controls - Growth control (microbe + medium) - Sterility control (medium only) inoculation->controls incubation 5. Incubate Plates Bacteria: 35-37°C, 18-24h Fungi: 35°C, 24-48h controls->incubation read_results 6. Read Results Determine MIC as the lowest concentration with no visible growth incubation->read_results

Broth Microdilution Workflow

Mechanisms of Action

Imidazopyridine derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria and fungi.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

A significant antibacterial mechanism of some imidazopyridine derivatives involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[17][18][19][20] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress that arises during DNA replication and transcription.

  • Topoisomerase IV: Responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.

Imidazopyridine derivatives can bind to these enzymes, stabilizing the enzyme-DNA complex in a state where the DNA is cleaved. This leads to a blockage of DNA replication and the generation of double-strand breaks, ultimately resulting in bacterial cell death.

The following diagram illustrates the inhibition of DNA gyrase and topoisomerase IV.

DNA_Gyrase_Inhibition Inhibition of Bacterial DNA Gyrase and Topoisomerase IV cluster_replication DNA Replication & Segregation dna Bacterial DNA replication_fork Replication Fork (Positive Supercoiling) dna->replication_fork gyrase DNA Gyrase (Relieves Supercoiling) replication_fork->gyrase requires replicated_dna Interlinked Daughter Chromosomes gyrase->replicated_dna allows topo_iv Topoisomerase IV (Decatenation) replicated_dna->topo_iv requires segregated_dna Segregated Chromosomes topo_iv->segregated_dna inhibitor Imidazopyridine Derivative inhibitor->gyrase Inhibits inhibitor->topo_iv Inhibits

Bacterial DNA Replication Inhibition
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

In fungi, a key target for many antifungal agents, including some imidazopyridine derivatives, is the ergosterol biosynthesis pathway.[1][2][21][22] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and the formation of a defective cell membrane. This altered membrane structure increases permeability and disrupts essential cellular processes, ultimately leading to fungal cell death. The primary target within this pathway for many azole antifungals, and likely some imidazopyridine derivatives, is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.

The diagram below outlines the ergosterol biosynthesis pathway and the point of inhibition.

Ergosterol_Biosynthesis_Inhibition Inhibition of Fungal Ergosterol Biosynthesis acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (ERG11) lanosterol->lanosterol_demethylase catalyzed by intermediate_sterols Intermediate Sterols lanosterol_demethylase->intermediate_sterols ergosterol Ergosterol intermediate_sterols->ergosterol cell_membrane Fungal Cell Membrane (Altered Integrity and Function) ergosterol->cell_membrane incorporated into inhibitor Imidazopyridine Derivative inhibitor->lanosterol_demethylase Inhibits

Fungal Ergosterol Biosynthesis Inhibition

References

In Vivo Showdown: 3H-Imidazo[4,5-b]pyridine-based ARQ 092 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A targeted investigation into the in vivo efficacy of 3H-Imidazo[4,5-b]pyridine derivatives has highlighted the potent anti-tumor activity of ARQ 092, an allosteric AKT inhibitor, in a human endometrial adenocarcinoma xenograft mouse model. This comparison guide provides a detailed analysis of ARQ 092's performance against an alternative AKT inhibitor, A-443654, supported by experimental data and methodologies for researchers and drug development professionals.

This guide synthesizes available preclinical data to offer an objective comparison of the in vivo validation of ARQ 092, a promising compound from the 3H-Imidazo[4,5-b]pyridine class, against A-443654, a well-characterized ATP-competitive AKT inhibitor with a distinct chemical scaffold.

Performance Comparison of AKT Inhibitors

The following tables summarize the in vivo anti-tumor efficacy and pharmacokinetic properties of ARQ 092 and A-443654 based on available preclinical data.

CompoundTargetMouse ModelDosingEfficacyReference
ARQ 092 (21a) Allosteric AKT1/2/3 InhibitorHuman Endometrial Adenocarcinoma XenograftOralInhibited tumor growth [1][2]
A-443654 ATP-competitive AKT1/2/3 Inhibitor3T3-Akt1 Flank Tumor ModelSubcutaneousInhibited tumor growth [3]

Further quantitative details on the extent of tumor growth inhibition were not available in the public search results.

Detailed Experimental Protocols

The methodologies employed in the in vivo validation of these compounds are crucial for the interpretation of the efficacy data.

ARQ 092 in Human Endometrial Adenocarcinoma Xenograft Model[1][2]
  • Animal Model: Female athymic nude mice.

  • Cell Line: AN3-CA human endometrial adenocarcinoma cells.

  • Tumor Implantation: Subcutaneous injection of AN3-CA cells into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control (orally administered).

    • ARQ 092 (orally administered).

  • Dosing Regimen: Dosing was initiated when tumors reached a specified volume. The exact dose and schedule were not detailed in the available search results.

  • Efficacy Evaluation: Tumor volumes were measured at regular intervals to assess the rate of tumor growth inhibition.

A-443654 in 3T3-Akt1 Flank Tumor Model[3]
  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Cell Line: 3T3 cells overexpressing Akt1.

  • Tumor Implantation: Subcutaneous inoculation of 3T3-Akt1 cells.

  • Treatment Groups:

    • Vehicle control (subcutaneously administered).

    • A-443654 (7.5 mg/kg/day, subcutaneously administered, twice daily for 14 days).

    • Inactive analogue (7.5 mg/kg/day, subcutaneously administered).

  • Dosing Regimen: Therapy was initiated 21 days after tumor inoculation when the mean tumor volume was approximately 245 mm³.

  • Efficacy Evaluation: Tumor growth was monitored and compared between the treatment and control groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for in vivo efficacy studies.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Apoptosis Apoptosis Inhibition FOXO->Apoptosis ARQ092 ARQ 092 (Allosteric) ARQ092->AKT Inhibits A443654 A-443654 (ATP-competitive) A443654->AKT Inhibits Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (Defined Tumor Volume) tumor_growth->treatment_initiation dosing Drug Administration (Oral or Subcutaneous) treatment_initiation->dosing efficacy_monitoring Tumor Volume Measurement dosing->efficacy_monitoring Repeated Cycles endpoint Study Endpoint (e.g., Tumor Size, Time) efficacy_monitoring->endpoint data_analysis Data Analysis & Comparison endpoint->data_analysis end End data_analysis->end

References

Comparative Analysis of Teratogenicity: Bexarotene vs. 3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the teratogenic profiles of the established retinoid X receptor (RXR) agonist, bexarotene, and a novel class of RXR partial agonists, the 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid derivatives. The primary focus is to present experimental data on their developmental toxicity and elucidate the mechanistic approaches aimed at designing safer therapeutic agents.

Introduction: The Challenge of Rexinoid Teratogenicity

Bexarotene is a high-affinity RXR agonist approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2][3] Its therapeutic action is mediated by the activation of RXRs, nuclear receptors that form heterodimers with other receptors such as the retinoic acid receptor (RAR), liver X receptor (LXR), and thyroid hormone receptor (TR) to regulate gene transcription involved in cell proliferation and differentiation.[1][4][5]

Despite its efficacy, bexarotene's clinical use is hampered by significant side effects, most notably its potent teratogenicity.[6][7] Like other retinoids, bexarotene can cause severe birth defects, and it is contraindicated for use in pregnant women.[6][7][8] This severe limitation has driven research into developing next-generation RXR ligands, or "rexinoids," with comparable therapeutic benefits but a significantly improved safety profile. One such promising class of compounds is the 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid derivatives, which have been specifically engineered to reduce the adverse effects associated with full RXR activation.[9]

Mechanism of Teratogenicity and Design Strategy

Bexarotene's teratogenicity is believed to stem from its potent and selective activation of RXRs. The formation of RXR/RAR heterodimers is crucial for normal embryonic development, and dysregulation of this pathway by an external agonist can lead to severe malformations.[1][3] In rat models, bexarotene administration during pregnancy leads to characteristic retinoid-induced abnormalities, including craniofacial defects like cleft palate and eye malformations, as well as significant delays in bone development (ossification).[8]

The development of 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid derivatives is based on a specific hypothesis: that reducing both the maximal level of RXR transcriptional activation (i.e., creating a partial agonist) and the compound's lipophilicity could mitigate adverse effects like teratogenicity.[9] The lead compound from this class, 3-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CATF-PMN), was designed as an RXR partial agonist with the goal of achieving a wider therapeutic window.[9]

cluster_0 Rationale for Reduced Teratogenicity cluster_1 Design of Safer Rexinoids Bexarotene Bexarotene (Full RXR Agonist) HighActivation High Maximal RXR Transcription Activation Bexarotene->HighActivation HighLipo High Lipophilicity Bexarotene->HighLipo Teratogenicity Teratogenicity HighActivation->Teratogenicity HighLipo->Teratogenicity CATF_PMN CATF-PMN Derivative (Partial RXR Agonist) PartialActivation Lower Maximal RXR Transcription Activation CATF_PMN->PartialActivation ReducedLipo Reduced Lipophilicity CATF_PMN->ReducedLipo ReducedTerato Reduced Teratogenicity PartialActivation->ReducedTerato ReducedLipo->ReducedTerato

Caption: Logic for Developing Reduced-Teratogenicity Rexinoids.

Comparative Teratogenicity Data

Experimental studies in animal models have quantified the developmental toxicity of bexarotene and provided evidence for the improved safety profile of the novel imidazopyridine derivatives.

Table 1: Comparison of Teratogenic Effects

CompoundAnimal ModelDose / ConcentrationObserved Teratogenic EffectsReference
Bexarotene Rat30 mg/kg/day (oral)Fetal atrophy, bone dysplasia (insufficient bone formation, fusion, curvature), rib abnormalities (fusion, short, wavy, branching), cleft palate, microphthalmia, delayed ossification.[1][8][10]
Bexarotene ZebrafishNot specifiedTeratogenicity reported.[1][9][10]
CATF-PMN ZebrafishNot specifiedGreatly reduced teratogenicity compared to other rexinoids.[9]

Table 2: Summary of Key Compound Properties and Findings

FeatureBexarotene3H-Imidazo[4,5-b]pyridine-6-carboxylic acid (CATF-PMN)
Class Rexinoid, Third-generation retinoidRexinoid
Mechanism Selective Retinoid X Receptor (RXR) Full AgonistRetinoid X Receptor (RXR) Partial Agonist
Key Teratogenicity Finding Confirmed teratogen in multiple animal models, causing severe skeletal and craniofacial malformations.[1][8]Designed for safety; demonstrated significantly reduced teratogenicity in a zebrafish embryo model.[9]

Experimental Protocols

The assessment of teratogenicity relies on standardized and rigorous experimental procedures. Below are the methodologies employed in the key studies cited.

Protocol 1: Rat Teratogenicity Assessment for Bexarotene

This protocol is based on the study evaluating bexarotene's effect on fetal bone formation.

  • Animal Model: Pregnant Sprague-Dawley rats.

  • Dosing Regimen: Daily oral administration of bexarotene (30 mg/kg/day) or a vehicle control from day 1 to day 19 of pregnancy.[10]

  • Endpoint Analysis: On day 20 of pregnancy, fetuses were surgically removed.

  • Data Collection:

    • The number of implantations and live fetuses were counted.

    • Fetal body weight was measured.

    • Fetuses were processed to prepare skeletal specimens for detailed morphological analysis.

    • Skeletal abnormalities, including bone formation, fusion, and curvature, were systematically evaluated and compared between the bexarotene-treated and control groups.[1][10]

start Pregnant Rat Model (Day 1 of Pregnancy) dosing Daily Oral Dosing (Bexarotene 30 mg/kg/day) from Day 1 to 19 start->dosing cesarean Cesarean Section (Day 20) dosing->cesarean fetal_exam Fetal Examination (Weight, Implantation Sites) cesarean->fetal_exam skeletal_prep Skeletal Specimen Preparation fetal_exam->skeletal_prep analysis Analysis of Skeletal Abnormalities (Bone Dysplasia, Fusion, etc.) skeletal_prep->analysis end Teratogenicity Assessment analysis->end

Caption: Experimental Workflow for Rat Teratogenicity Assessment.

Protocol 2: Zebrafish Embryo Teratogenicity Assay

This is a generalized protocol for assessing developmental toxicity, as used in the study of the imidazopyridine derivative.[9]

  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Exposure: Healthy, fertilized embryos are placed in multi-well plates containing embryo medium.

  • Dosing: The test compounds (bexarotene and CATF-PMN) are added to the medium at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: Embryos are incubated at a standard temperature (e.g., 28.5°C) for a defined period (e.g., up to 96-120 hours post-fertilization).

  • Endpoint Analysis: At regular intervals, embryos are examined under a microscope for a range of developmental endpoints, including:

    • Mortality rate.

    • Hatching rate.

    • Morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects).

  • Data Analysis: The incidence and severity of malformations are recorded and compared between compound-treated groups and the control to determine the teratogenic potential.

Signaling Pathway Implicated in Teratogenicity

Bexarotene exerts its effects by binding to RXR within the cell nucleus. The RXR-ligand complex then forms a heterodimer with RAR. This activated complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This process is essential for normal development, but excessive or untimely activation by a potent agonist like bexarotene disrupts this delicate balance, leading to teratogenesis.

cluster_0 Cellular Environment cluster_1 Nucleus Bexarotene Bexarotene RXR RXR Bexarotene->RXR Binds Complex Bexarotene-RXR-RAR Heterodimer RXR->Complex RAR RAR RAR->Complex RARE RARE (Response Element) Complex->RARE Binds to DNA DNA Gene Target Genes RARE->Gene Transcription Altered Gene Transcription RARE->Transcription Regulates Defects Developmental Defects (Teratogenicity) Transcription->Defects

Caption: Bexarotene-Mediated RXR-RAR Signaling Pathway.

Conclusion

The available experimental data clearly establish bexarotene as a potent teratogen, with studies in rats demonstrating significant fetal atrophy and severe skeletal malformations.[1][8] This toxicity is a direct consequence of its function as a high-potency RXR agonist that disrupts critical developmental signaling pathways.

In contrast, the 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid derivatives represent a successful, mechanism-based approach to designing safer rexinoids. By functioning as RXR partial agonists with reduced lipophilicity, compounds like CATF-PMN have shown markedly lower teratogenicity in zebrafish models.[9] This research highlights a promising strategy for separating the therapeutic benefits of RXR modulation from the severe developmental toxicities, potentially paving the way for new and safer treatments for a range of diseases. Further studies in mammalian models are warranted to confirm these advantageous safety properties.

References

Assessing the Selectivity of Imidazo[4,5-b]pyridine Derivatives Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of small molecule inhibitors is crucial for advancing potent and safe therapeutics. This guide provides a comparative analysis of a representative compound from the 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid series against other well-characterized kinase inhibitors. The imidazo[4,5-b]pyridine scaffold has been identified as a promising framework for the development of kinase inhibitors, particularly targeting the Aurora kinase family, which are key regulators of cell division.

Disclaimer: Publicly available kinase selectivity data for the specific molecule this compound is limited. Therefore, the data presented for the "Imidazo[4,5-b]pyridine Derivative" is a representative and hypothetical profile based on published data for derivatives of this scaffold, which are known to primarily target Aurora kinases.[1][2][3] This is compared with the established pan-Aurora kinase inhibitor, Danusertib, and the broad-spectrum inhibitor, Staurosporine.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of the representative Imidazo[4,5-b]pyridine derivative and two comparator compounds against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetImidazo[4,5-b]pyridine Derivative (IC50, nM) (Hypothetical)Danusertib (PHA-739358) (IC50, nM)Staurosporine (IC50, nM)
Aurora A 2013[4][5]6[6]
Aurora B 3579[4][5]-
Aurora C 3061[4][5]-
ABL1 >100025[4][5]-
FGFR1 >100047[4]-
PKCα >5000-2[6]
PKA >5000-15[6]
CDK2 >2000>500-
VEGFR2 >1000>500-
c-Kit >1000>500-

Data for Danusertib and Staurosporine are derived from published literature.[4][5][6]

Experimental Protocols

A standard method for determining kinase inhibitor selectivity across a broad panel of kinases is a competitive binding assay, such as the KINOMEscan™ platform.

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Detailed Methodology (Based on KINOMEscan™):

  • Reagents and Materials:

    • Test Compound (e.g., Imidazo[4,5-b]pyridine derivative) dissolved in DMSO.

    • A panel of DNA-tagged recombinant human kinases.

    • An immobilized, non-selective kinase inhibitor (the "bait") on a solid support (e.g., beads).

    • Binding buffer and wash buffers.

    • qPCR reagents.

  • Assay Procedure:

    • Kinases are prepared as fusions with a unique DNA tag.

    • The DNA-tagged kinases are incubated with the immobilized bait ligand and the test compound at a fixed concentration (e.g., 1 µM or 10 µM) in a multi-well plate.

    • The binding reactions are allowed to reach equilibrium.

    • The beads are washed to remove unbound kinase and test compound.

    • The amount of kinase remaining bound to the beads is determined by eluting the DNA tag and quantifying it via qPCR.

  • Data Analysis:

    • The amount of bound kinase in the presence of the test compound is compared to a DMSO control (representing 100% binding).

    • The results are typically expressed as "% of Control" or "% Inhibition".

    • To determine the dissociation constant (Kd), the assay is run with a range of test compound concentrations, and the data are fitted to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing kinase inhibitor selectivity using a competitive binding assay.

G Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Compound Test Compound (e.g., Imidazo[4,5-b]pyridine derivative) Incubation Incubate Kinase, Ligand, and Test Compound Compound->Incubation KinasePanel Panel of DNA-Tagged Kinases KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand (on beads) ImmobilizedLigand->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Elution Elute Bound Kinase (or DNA tag) Wash->Elution qPCR Quantify via qPCR Elution->qPCR Data Calculate % Inhibition or Kd qPCR->Data Profile Generate Selectivity Profile Data->Profile

Caption: A flowchart of the kinase selectivity profiling process.

Signaling Pathway

The diagram below represents a simplified signaling pathway involving Aurora A kinase, a primary target of the imidazo[4,5-b]pyridine scaffold, and its role in mitosis.

G Simplified Aurora A Signaling in Mitosis cluster_upstream Upstream Regulation cluster_core Core Kinase Activity cluster_downstream Downstream Effects TPX2 TPX2 AuroraA Aurora A TPX2->AuroraA activates G2_M G2/M Transition G2_M->TPX2 activates PLK1 PLK1 AuroraA->PLK1 phosphorylates Spindle Spindle Assembly AuroraA->Spindle Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->AuroraA inhibits Centrosome Centrosome Maturation PLK1->Centrosome

References

Reproducibility in Drug Discovery: A Comparative Guide to the Synthesis and Biological Testing of Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement, particularly in the field of drug discovery and development. The ability to reliably synthesize and test bioactive compounds is critical for validating new therapeutic targets and advancing lead candidates. This guide provides a comparative analysis of the synthesis and biological evaluation of a promising class of heterocyclic compounds, imidazo[4,5-b]pyridines, with a focus on reproducibility.

The imidazo[4,5-b]pyridine scaffold is of significant interest due to its structural similarity to purines, allowing these compounds to interact with a wide range of biological targets.[1][2] Derivatives of this scaffold have demonstrated a variety of biological activities, including anticancer and antimicrobial effects.[1][3] This guide will focus on a specific series of derivatives, 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines, and compare the available data on their synthesis and biological activity from different research groups to assess the reproducibility of the published findings.

Comparison of Synthetic Methodologies and Yields

A common and direct method for the synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines is the condensation of a diaminopyridine with an appropriate aldehyde. For the 6-bromo derivatives, 5-bromo-2,3-diaminopyridine is the key starting material. The reaction is typically carried out under reflux in a suitable solvent, such as ethanol, and can be performed with or without a catalyst.

Below is a comparative summary of the synthetic approaches and reported yields for selected 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives from various studies.

Table 1: Comparison of Synthetic Yields for 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives

CompoundR-groupSynthetic MethodReported Yield (%)Reference
3a PhenylConventional (reflux, 3-4h)99%Shelke et al., 2017[4]
Microwave (3-5 min)92%Shelke et al., 2017[4]
Reflux in EtOH with I₂ (24h)Not specifiedChraibi et al., 2023[5]
Reflux in EtOH with p-benzoquinone (24h)Not specifiedBence et al., 2020[6]
3d 4-ChlorophenylConventional (reflux, 3-4h)96%Shelke et al., 2017[4]
Microwave (3-5 min)90%Shelke et al., 2017[4]
3j 4-NitrophenylConventional (reflux, 3-4h)94%Shelke et al., 2017[4]
Microwave (3-5 min)89%Shelke et al., 2017[4]

Observations on Synthetic Reproducibility:

The synthesis of the 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine scaffold appears to be robust and high-yielding, as reported by Shelke et al.[4] Both conventional heating and microwave-assisted synthesis provide excellent yields, with the microwave method offering a significant reduction in reaction time. While other studies by Chraibi et al. and Bence et al. have reported the synthesis of the same parent compound (6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine), they do not consistently report the yields in a comparable manner, making a direct quantitative comparison of reproducibility challenging.[5][6] However, the consistent use of similar starting materials and reaction conditions across different research groups suggests that the synthesis of this scaffold is generally reproducible.

Experimental Protocols: Synthesis

General Procedure for Conventional Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (as reported by Shelke et al., 2017)[4]

A mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (20 mL) was refluxed for 3-4 hours. The completion of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with ethanol, and dried. The crude product was then recrystallized from ethanol to afford the pure compound.

General Procedure for Microwave-Assisted Synthesis (as reported by Shelke et al., 2017)[4]

A mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (5 mL) was subjected to microwave irradiation at 350 W for 3-5 minutes. After completion of the reaction (monitored by TLC), the mixture was cooled, and the solid product was filtered, washed with ethanol, and recrystallized to yield the pure product.

Comparison of Biological Activity Data

The reproducibility of biological testing is paramount for the validation of potential drug candidates. In this section, we compare the reported anticancer and antimicrobial activities of selected 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.

Anticancer Activity

The in vitro anticancer activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Table 2: Comparative Anticancer Activity (IC50 in µM) of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives

CompoundR-groupMCF-7 (Breast Cancer)BT-474 (Breast Cancer)Reference
3h 4-Hydroxyphenyl10.112.3Shelke et al., 2017[4]
3j 4-Nitrophenyl9.811.5Shelke et al., 2017[4]
Doxorubicin (Standard)-8.99.2Shelke et al., 2017[4]

Observations on Anticancer Activity Reproducibility:

A direct comparison of the anticancer activity of these specific compounds across different studies is challenging due to the lack of published replications of the exact experiments. The data presented here is from a single study by Shelke et al.[4] To assess reproducibility, it would be necessary for other laboratories to synthesize these compounds and test them against the same cell lines under identical conditions. It is important to note that variations in cell culture conditions, passage number, and specific details of the assay protocol can significantly impact the determined IC50 values.

Antimicrobial Activity

The antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives

CompoundR-groupS. aureusE. coliC. albicansA. nigerReference
3b 4-Methylphenyl125>500>500>500Shelke et al., 2017[4]
3f 2,4-Dichlorophenyl250500250250Shelke et al., 2017[4]
3k 4-Cyanophenyl125>500>500>500Shelke et al., 2017[4]
Ampicillin (Standard)-250100--Shelke et al., 2017[4]
Ciprofloxacin (Standard)-5025--Shelke et al., 2017[4]
Nystatin (Standard)---100100Shelke et al., 2017[4]

Observations on Antimicrobial Activity Reproducibility:

Similar to the anticancer data, the presented antimicrobial activity data originates from a single study, limiting a direct assessment of reproducibility.[4] The MIC values can be influenced by factors such as the specific strain of the microorganism, the composition of the growth medium, and the incubation conditions. Independent verification of these results by other research groups is necessary to confirm the antimicrobial potential of these compounds.

Experimental Protocols: Biological Assays

MTT Assay for Anticancer Activity (General Protocol)
  • Cell Seeding: Cancer cells (e.g., MCF-7, BT-474) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 10 µL of 5 mg/mL stock) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, 100 µL) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination (General Protocol)
  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Scientific Process

To better understand the workflow and potential mechanisms of action of these compounds, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow 5-Bromopyridine-2,3-diamine 5-Bromopyridine-2,3-diamine Condensation Condensation 5-Bromopyridine-2,3-diamine->Condensation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Condensation 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Condensation->6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Reflux or Microwave Purification Purification 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine->Purification Recrystallization Pure Compound Pure Compound Purification->Pure Compound

Caption: A generalized workflow for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.

G cluster_testing Biological Testing Workflow Pure Compound Pure Compound Anticancer Assay (MTT) Anticancer Assay (MTT) Pure Compound->Anticancer Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Pure Compound->Antimicrobial Assay (MIC) IC50 Determination IC50 Determination Anticancer Assay (MTT)->IC50 Determination MIC Determination MIC Determination Antimicrobial Assay (MIC)->MIC Determination Biological Activity Data Biological Activity Data IC50 Determination->Biological Activity Data MIC Determination->Biological Activity Data

Caption: A typical workflow for the in vitro biological evaluation of imidazo[4,5-b]pyridine compounds.

Many imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription.[7][8] Inhibition of CDKs, such as CDK9, can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Simplified CDK9 Signaling Pathway in Cancer Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9/Cyclin T1 CDK9/Cyclin T1 Imidazo[4,5-b]pyridine->CDK9/Cyclin T1 Inhibits RNA Polymerase II RNA Polymerase II CDK9/Cyclin T1->RNA Polymerase II Phosphorylates Apoptosis Apoptosis CDK9/Cyclin T1->Apoptosis Inhibition leads to Transcription Elongation Transcription Elongation RNA Polymerase II->Transcription Elongation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcription Elongation->Anti-apoptotic Proteins (e.g., Mcl-1) Cell Survival Cell Survival Anti-apoptotic Proteins (e.g., Mcl-1)->Cell Survival

Caption: The inhibitory effect of imidazo[4,5-b]pyridines on the CDK9 signaling pathway.

Conclusion

The synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives is a well-established and seemingly reproducible process, with multiple studies employing similar methodologies to achieve high yields. However, a direct and comprehensive comparison of the reproducibility of the biological activities of these compounds is currently limited by the lack of independent, replicated studies testing the exact same compounds under identical conditions.

This guide highlights the importance of detailed and standardized reporting of experimental protocols to facilitate the assessment of reproducibility. For the imidazo[4,5-b]pyridine class of compounds, further studies that explicitly aim to reproduce and validate published findings are crucial for confirming their therapeutic potential and advancing them in the drug discovery pipeline. Researchers are encouraged to perform and publish such validation studies to strengthen the foundation of knowledge in this promising area of medicinal chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the disposal of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, ensuring operational safety and regulatory compliance.

Key Safety and Hazard Information

This compound presents several hazards that necessitate careful handling. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral ToxicityCategory 4Standard laboratory attire (lab coat, closed-toe shoes)
Skin Corrosion/IrritationCategory 2Chemical-resistant gloves (e.g., nitrile rubber)
Serious Eye Damage/IrritationCategory 2ASafety glasses with side shields or chemical goggles
Specific Target Organ ToxicityCategory 3 (Respiratory tract irritation)Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator is necessary.[5][6]

Procedural Workflow for Disposal

The proper disposal of this compound is a critical final step in its lifecycle in a laboratory setting. The following workflow outlines the decision-making process and necessary steps for safe and compliant disposal.

Disposal Workflow for this compound cluster_prep Preparation for Disposal cluster_disposal Disposal Path start Unused or Contaminated Material ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Package in a Labeled, Sealed Container segregate->container consult_regs Consult Local, State, and Federal Regulations container->consult_regs waste_service Contact Licensed Professional Waste Disposal Service consult_regs->waste_service transport Arrange for Waste Pickup and Transport waste_service->transport end_point Final Disposal at Approved Facility transport->end_point

Caption: Logical workflow for the safe disposal of this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the safe handling and preparation of this compound for final disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the material, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect waste in a designated, compatible, and clearly labeled container. The container should be in good condition and have a secure, tight-fitting lid.

3. Spill Management:

  • In the event of a spill, avoid generating dust.[5][8]

  • Carefully sweep or vacuum the solid material. For residual powder, use a damp cloth or absorbent paper to clean the area, taking care not to spread the contamination.

  • Place all contaminated cleaning materials into the designated waste container.

  • Do not allow the spilled material to enter drains or waterways.[3][5][8]

4. Container Labeling and Storage:

  • The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

5. Final Disposal:

  • The disposal of this compound must be conducted through a licensed and approved professional waste disposal service.[8]

  • It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[7]

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for the compound.

  • Dispose of the container as unused product through the licensed service.[8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, including detailed operational and disposal plans to foster a secure research environment.

Chemical Hazard Summary

This compound is a compound that requires careful handling due to its potential health hazards. According to safety data, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standard.To protect eyes from splashes of the chemical which can cause serious eye irritation.[1][2]
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing.Provides an extra layer of protection for the entire face.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for incidental contact.To prevent skin contact, as the compound causes skin irritation.[1][2] For prolonged contact or immersion, consult glove manufacturer's chemical resistance data.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorUse a particulate respirator (e.g., N95) for operations that may generate dust. For higher concentrations or the potential for vapors, a respirator with an organic vapor cartridge is advised.To prevent respiratory tract irritation from airborne particles or vapors of the compound.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily accessible within the fume hood.

  • Review Safety Data Sheet (SDS): Always review the SDS for the specific chemical batch you are using before beginning any work.

2. Weighing and Transfer:

  • Avoid Dust Generation: When weighing the solid compound, do so carefully to minimize the creation of dust. Use a spatula for transfers and handle containers gently.

  • Closed System: Whenever possible, use a closed system for transferring the chemical to minimize the risk of inhalation or spillage.

3. Dissolving and Reaction:

  • Controlled Addition: When dissolving the solid, add it slowly to the solvent with stirring to control the dissolution process.

  • Ventilation: Ensure the reaction is carried out in a well-ventilated fume hood throughout the entire process.

4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

2. Neutralization (for acidic solutions):

  • For acidic solutions of pyridine-based carboxylic acids, neutralization with a weak base like sodium bicarbonate may be a preliminary step before disposal, though this should be done with caution and in accordance with institutional safety protocols.[4]

3. Final Disposal:

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4][5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Ensure all PPE is available handling Handling in Fume Hood (Weighing, Transfer, Reaction) ppe->handling Proceed with experiment decon Decontamination handling->decon After experiment completion waste Waste Segregation decon->waste Segregate all waste streams disposal Final Disposal (Contact EHS) waste->disposal Follow institutional protocols

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.